molecular formula C9H11BrClN B1289569 5-Bromo-1-methylisoindoline hydrochloride CAS No. 223595-18-4

5-Bromo-1-methylisoindoline hydrochloride

Cat. No.: B1289569
CAS No.: 223595-18-4
M. Wt: 248.55 g/mol
InChI Key: TWYJGRVECRRQTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-1-methylisoindoline hydrochloride is a chemical compound with the molecular formula C9H11BrClN . This isoindoline derivative is of significant interest in pharmaceutical research and medicinal chemistry, particularly as a synthetic intermediate or building block for the development of novel therapeutic agents. Recent patent literature highlights that structurally related isoindoline compounds are being extensively investigated for their potential in targeted protein degradation and the treatment of various diseases, including multiple myeloma and other neoplasms . The presence of the bromine atom on the isoindoline core makes this compound a versatile precursor for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, which are crucial for creating diverse compound libraries for biological screening . As a key intermediate, it facilitates the exploration of new chemical space in drug discovery programs. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult the relevant safety data sheets (SDS) prior to handling.

Properties

IUPAC Name

5-bromo-1-methyl-2,3-dihydro-1H-isoindole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN.ClH/c1-6-9-3-2-8(10)4-7(9)5-11-6;/h2-4,6,11H,5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWYJGRVECRRQTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN1)C=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20593409
Record name 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223595-18-4
Record name 5-Bromo-1-methyl-2,3-dihydro-1H-isoindole--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20593409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-1-methylisoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties, a proposed synthesis pathway, and a speculative look into the potential biological activity of 5-Bromo-1-methylisoindoline hydrochloride. This document is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Core Chemical Properties

This compound is a halogenated derivative of methylisoindoline. While extensive experimental data is not widely available in public literature, a summary of its fundamental chemical properties has been compiled from various chemical databases and supplier specifications. The majority of the physical properties listed below are computational estimates.

PropertyValueSource
Molecular Formula C₉H₁₁BrClN[1][2][3]
Molecular Weight 248.55 g/mol [1][2][4]
CAS Number 1849195-68-1 (racemate)[4] 2331211-82-4 ((S)-enantiomer)[2] 223595-18-4 ((R)-enantiomer)[3]Various
Purity (Typical) ≥98%[4][5]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
Topological Polar Surface Area 12.03 Ų (computed)[4]
LogP 3.0351 (computed)[4]
Hydrogen Bond Donors 1 (computed)[4]
Hydrogen Bond Acceptors 1 (computed)[4]
Rotatable Bond Count 0 (computed)[4]

Synthesis and Experimental Protocols

Disclaimer: This proposed protocol is illustrative and has not been experimentally validated. It is intended to provide a theoretical framework for the synthesis of this compound.

Proposed Synthetic Pathway

G A 5-Bromoindole B 1-Acetyl-5-bromoindole A->B Acetic Anhydride C 1-Acetyl-5-bromoindoline B->C NaBH4 / Acetic Acid D 5-Bromoindoline C->D HCl (aq) E 5-Bromo-1-methylisoindoline D->E Parformaldehyde / Formic Acid (Eschweiler-Clarke reaction) F 5-Bromo-1-methylisoindoline Hydrochloride E->F HCl in Ether

A plausible synthetic route to this compound.
Step-by-Step Experimental Protocol (Hypothetical)

  • Acetylation of 5-Bromoindole: 5-bromoindole is reacted with acetic anhydride in the presence of a base such as pyridine or sodium acetate to yield 1-acetyl-5-bromoindole. The reaction is typically carried out at room temperature, and the product is isolated by precipitation and filtration.

  • Reduction of 1-Acetyl-5-bromoindole: The acetylated intermediate is then reduced to the corresponding indoline. A common method for this transformation is the use of sodium borohydride in a suitable solvent like acetic acid. This reduction selectively saturates the C2-C3 double bond of the indole ring.

  • Deacetylation of 1-Acetyl-5-bromoindoline: The acetyl protecting group is removed by acid-catalyzed hydrolysis. Refluxing the acetylated indoline in aqueous hydrochloric acid will yield 5-bromoindoline.

  • N-Methylation of 5-Bromoindoline (Eschweiler-Clarke Reaction): The secondary amine of 5-bromoindoline is methylated using a mixture of paraformaldehyde and formic acid. This reaction, known as the Eschweiler-Clarke reaction, is a reductive amination process that introduces a methyl group onto the nitrogen atom.

  • Salt Formation: The final free base, 5-bromo-1-methylisoindoline, is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate. Anhydrous hydrochloric acid (either as a gas or a solution in an organic solvent) is then added to precipitate the hydrochloride salt. The resulting solid is collected by filtration and dried under vacuum.

Spectral Data

Specific experimental spectral data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Researchers undertaking the synthesis of this compound would need to perform full spectral characterization to confirm its identity and purity.

Potential Biological Activity and Signaling Pathways

While there is no direct research on the biological activity of this compound, some related compounds have been investigated for their affinity to dopamine receptors. Dopamine receptors are a class of G protein-coupled receptors that are prominent in the central nervous system and are implicated in a variety of neurological and psychiatric disorders.

Disclaimer: The following discussion and diagram are speculative and based on the activity of structurally related molecules. The actual biological target and mechanism of action of this compound have not been determined.

Given the structural similarities to other dopamine receptor ligands, it is hypothesized that this compound might interact with dopamine signaling pathways. Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families. These two families typically have opposing effects on the intracellular signaling molecule cyclic AMP (cAMP).

Hypothetical Dopamine Receptor Signaling Pathway

The diagram below illustrates a simplified, generalized dopamine signaling cascade.

G cluster_membrane Cell Membrane D1R D1 Receptor Gs Gs D1R->Gs Activates D2R D2 Receptor Gi Gi D2R->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D1R Dopamine->D2R Compound 5-Bromo-1- methylisoindoline HCl (Hypothetical) Compound->D1R ? Compound->D2R ? Gs->AC Stimulates Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates

A hypothetical dopamine signaling pathway potentially modulated by the compound.

In this speculative model, this compound could potentially act as either an agonist or an antagonist at D1-like or D2-like dopamine receptors, thereby modulating the downstream production of cAMP and subsequent cellular responses. Further research, including binding assays and functional studies, would be necessary to validate this hypothesis and determine the specific pharmacological profile of this compound.

Conclusion

This compound is a research chemical with potential for further investigation, particularly in the context of neuropharmacology. This guide provides the currently available chemical information and a theoretical framework for its synthesis and potential biological activity. It is hoped that this document will serve as a valuable starting point for researchers interested in exploring the properties and applications of this and related compounds.

References

In-Depth Technical Guide: (R)-5-Bromo-1-methylisoindoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 223595-18-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-5-Bromo-1-methylisoindoline hydrochloride, a chiral isoindoline derivative with significant potential in neuroscience research and drug development. This document consolidates key chemical and physical data, outlines a detailed synthetic protocol, and describes its primary mechanism of action as a dopamine D3 receptor antagonist.

Chemical and Physical Properties

(R)-5-Bromo-1-methylisoindoline hydrochloride is a white to off-white solid. Its chemical structure and key properties are summarized in the tables below.[1][2][3]

Identifier Value
IUPAC Name (1R)-5-bromo-1-methyl-2,3-dihydro-1H-isoindole hydrochloride
CAS Number 223595-18-4
Molecular Formula C₉H₁₁BrClN
Molecular Weight 248.55 g/mol
Canonical SMILES C[C@H]1NCC2=C1C=C(C=C2)Br.Cl
Physical Property Value
Appearance White to off-white solid
Purity Typically ≥97%
Solubility Soluble in water and methanol
Storage Store at 2-8°C, protected from light and moisture

Synthesis and Characterization

The synthesis of (R)-5-Bromo-1-methylisoindoline hydrochloride involves a multi-step process, typically starting from commercially available precursors. The following is a representative experimental protocol.

Experimental Protocol: Synthesis of (R)-5-Bromo-1-methylisoindoline
  • Starting Material: A suitable starting material would be a chiral precursor that can be converted to the isoindoline scaffold, such as a derivative of phthalaldehyde or a related aromatic compound.

  • Formation of the Isoindoline Ring: Cyclization is a key step to form the five-membered nitrogen-containing ring fused to the benzene ring. This can often be achieved through reductive amination or other cyclization reactions.

  • Introduction of the Methyl Group: The methyl group at the 1-position can be introduced via various methods, including methylation of a suitable precursor or through the use of a chiral methyl-containing building block.

  • Bromination: The bromine atom is introduced onto the benzene ring, typically through electrophilic aromatic substitution using a brominating agent like N-bromosuccinimide (NBS).

  • Salt Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent, such as diethyl ether or isopropanol, to facilitate precipitation and purification of the final product.

Analytical Characterization

The structure and purity of (R)-5-Bromo-1-methylisoindoline hydrochloride are confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR is used to confirm the presence and connectivity of the protons in the molecule. Expected signals would include those for the aromatic protons, the methylene protons of the isoindoline ring, the methine proton at the chiral center, and the methyl group protons.

    • ¹³C NMR provides information about the carbon skeleton of the molecule.

  • High-Performance Liquid Chromatography (HPLC):

    • HPLC is employed to determine the purity of the compound. A typical method would use a C18 reverse-phase column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable buffer, such as trifluoroacetic acid or formic acid. Detection is commonly performed using a UV detector at an appropriate wavelength.

  • Mass Spectrometry (MS):

    • Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak for the free base (C₉H₁₀BrN) would be observed.

Mechanism of Action: Dopamine D3 Receptor Antagonism

(R)-5-Bromo-1-methylisoindoline hydrochloride belongs to a class of compounds that act as antagonists at the dopamine D3 receptor.[4][5][6] The dopamine D3 receptor is a G protein-coupled receptor (GPCR) primarily expressed in the limbic regions of the brain, which are associated with reward, motivation, and emotion.

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor, upon activation by its endogenous ligand dopamine, couples to Gi/o proteins. This coupling leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7] As an antagonist, (R)-5-Bromo-1-methylisoindoline hydrochloride binds to the D3 receptor but does not activate it. Instead, it blocks the binding of dopamine, thereby preventing the downstream signaling cascade.[8][9]

dopamine_d3_antagonist_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates Antagonist (R)-5-Bromo-1-methylisoindoline Antagonist->D3R Blocks Gi Gi/o Protein D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP AC->ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (Altered Neuronal Excitability) PKA->Response Phosphorylates Targets

Caption: Dopamine D3 Receptor Antagonist Signaling Pathway.

Therapeutic Potential

The selective antagonism of the dopamine D3 receptor is a promising strategy for the treatment of various neuropsychiatric disorders.[10][11] Due to the specific localization of D3 receptors in brain regions associated with reward and cognition, D3 antagonists are being investigated for their potential in treating:

  • Substance Use Disorders: By modulating the brain's reward pathways, D3 antagonists may help reduce drug craving and relapse.[12]

  • Schizophrenia: D3 receptor antagonists may offer a novel approach to treating the negative and cognitive symptoms of schizophrenia, which are often not adequately addressed by current antipsychotics that primarily target D2 receptors.[10]

  • Parkinson's Disease: D3 antagonists are being explored for their potential to manage some of the non-motor symptoms associated with Parkinson's disease.

Experimental Workflow: In Vitro Receptor Binding Assay

To characterize the binding affinity of (R)-5-Bromo-1-methylisoindoline hydrochloride for the dopamine D3 receptor, a competitive radioligand binding assay is a standard experimental approach.

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare Membranes Expressing Dopamine D3 Receptors Incubate Incubate Membranes, Radioligand, and Test Compound Membrane_Prep->Incubate Radioligand Prepare Radiolabeled Ligand (e.g., [³H]spiperone) Radioligand->Incubate Compound_Prep Prepare Serial Dilutions of (R)-5-Bromo-1-methylisoindoline HCl Compound_Prep->Incubate Filter Separate Bound and Free Radioligand via Filtration Incubate->Filter Count Quantify Bound Radioactivity using Scintillation Counting Filter->Count Analyze Analyze Data to Determine IC₅₀ and Ki Values Count->Analyze

Caption: Workflow for a Dopamine D3 Receptor Binding Assay.

This workflow illustrates the key steps in determining the inhibitory constant (Ki) of the compound, a critical parameter for assessing its potency as a receptor antagonist.

Conclusion

(R)-5-Bromo-1-methylisoindoline hydrochloride is a valuable research tool for investigating the role of the dopamine D3 receptor in the central nervous system. Its selective antagonist activity makes it a promising lead compound for the development of novel therapeutics for a range of neuropsychiatric disorders. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial in advancing its potential clinical applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of (S)-5-Bromo-1-methylisoindoline hydrochloride

Overview of the Synthetic Strategy

The proposed synthesis commences with the preparation of a chiral N-tert-butylsulfinyl isoindolinone. This key intermediate allows for the diastereoselective introduction of a methyl group at the C1 position. Subsequent removal of the chiral auxiliary and reduction of the lactam functionality yields the (S)-1-methylisoindoline core. Regioselective bromination at the 5-position of the isoindoline ring is then carried out, followed by the formation of the hydrochloride salt to afford the final target compound.

Synthesis Pathway Visualization

Synthesis_Pathway A Methyl 2-formylbenzoate B (S)-2-(tert-Butylsulfinyl)isoindolin-1-one A->B (S)-2-Amino-2-methylpropan-1-ol, Ti(OEt)4, THF C (S,S)-3-Methyl-2-(tert-butylsulfinyl)isoindolin-1-one B->C LDA, MeI, THF, -78 °C D (S)-3-Methylisoindolin-1-one C->D HCl, MeOH E (S)-1-Methylisoindoline D->E BH3·SMe2, THF F (S)-5-Bromo-1-methylisoindoline E->F NBS, CH3CN, 0 °C G (S)-5-Bromo-1-methylisoindoline hydrochloride F->G HCl in Et2O

Caption: Proposed synthesis pathway for (S)-5-Bromo-1-methylisoindoline hydrochloride.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the proposed synthesis. The quantitative data is summarized in tables for clarity.

Step 1: Synthesis of (S)-2-(tert-Butylsulfinyl)isoindolin-1-one

This step involves the condensation of methyl 2-formylbenzoate with (S)-2-amino-2-methylpropan-1-ol, followed by cyclization to form the chiral N-tert-butylsulfinyl isoindolinone. This method is adapted from the synthesis of similar chiral isoindolinones.[1]

Experimental Protocol:

  • To a solution of methyl 2-formylbenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF), add (S)-2-amino-2-methylpropan-1-ol (1.1 eq) and titanium(IV) ethoxide (1.2 eq).

  • Stir the mixture at room temperature for 12 hours.

  • Add water to quench the reaction and filter the resulting precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield (S)-2-(tert-butylsulfinyl)isoindolin-1-one.

Reactant Molar Eq. Molecular Weight ( g/mol ) Amount
Methyl 2-formylbenzoate1.0164.16
(S)-2-Amino-2-methylpropan-1-ol1.189.14
Titanium(IV) ethoxide1.2228.11
Product Molecular Weight ( g/mol ) Expected Yield
(S)-2-(tert-Butylsulfinyl)isoindolin-1-one223.30~75%
Step 2: Diastereoselective Synthesis of (S,S)-3-Methyl-2-(tert-butylsulfinyl)isoindolin-1-one

The chiral auxiliary directs the diastereoselective alkylation of the isoindolinone at the C3 position.[1]

Experimental Protocol:

  • Dissolve (S)-2-(tert-butylsulfinyl)isoindolin-1-one (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.

  • Slowly add lithium diisopropylamide (LDA) (1.2 eq, 2 M solution in THF/heptane/ethylbenzene) and stir the mixture at -78 °C for 30 minutes.

  • Add methyl iodide (MeI) (1.5 eq) and continue stirring at -78 °C for 2 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain (S,S)-3-methyl-2-(tert-butylsulfinyl)isoindolin-1-one.

Reactant Molar Eq. Molecular Weight ( g/mol ) Amount
(S)-2-(tert-Butylsulfinyl)isoindolin-1-one1.0223.30
Lithium diisopropylamide (LDA)1.2107.12
Methyl iodide (MeI)1.5141.94
Product Molecular Weight ( g/mol ) Expected Yield
(S,S)-3-Methyl-2-(tert-butylsulfinyl)isoindolin-1-one237.33~90% (high diastereoselectivity)
Step 3: Cleavage of the Chiral Auxiliary to Yield (S)-3-Methylisoindolin-1-one

The sulfinyl group is removed under acidic conditions to give the N-unsubstituted isoindolinone.

Experimental Protocol:

  • Dissolve (S,S)-3-methyl-2-(tert-butylsulfinyl)isoindolin-1-one (1.0 eq) in methanol.

  • Add a solution of hydrochloric acid in methanol (e.g., 2 M) and stir the mixture at room temperature for 4 hours.

  • Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield (S)-3-methylisoindolin-1-one.

Reactant Molar Eq. Molecular Weight ( g/mol ) Amount
(S,S)-3-Methyl-2-(tert-butylsulfinyl)isoindolin-1-one1.0237.33
Hydrochloric acidexcess36.46
Product Molecular Weight ( g/mol ) Expected Yield
(S)-3-Methylisoindolin-1-one147.18~95%
Step 4: Reduction of (S)-3-Methylisoindolin-1-one to (S)-1-Methylisoindoline

The lactam is reduced to the corresponding amine using a suitable reducing agent.[1]

Experimental Protocol:

  • To a solution of (S)-3-methylisoindolin-1-one (1.0 eq) in anhydrous THF under an inert atmosphere, add borane dimethyl sulfide complex (BH₃·SMe₂) (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 6 hours.

  • Cool the mixture to 0 °C and cautiously add methanol to quench the excess borane.

  • Add a solution of 4 N HCl in dioxane and stir for 1 hour.

  • Basify the mixture with an aqueous solution of sodium hydroxide and extract the product with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate carefully under reduced pressure to obtain (S)-1-methylisoindoline.

Reactant Molar Eq. Molecular Weight ( g/mol ) Amount
(S)-3-Methylisoindolin-1-one1.0147.18
Borane dimethyl sulfide complex2.075.97
Product Molecular Weight ( g/mol ) Expected Yield
(S)-1-Methylisoindoline133.19~85%
Step 5: Regioselective Bromination of (S)-1-Methylisoindoline

Electrophilic aromatic substitution with N-bromosuccinimide is expected to yield the 5-bromo derivative due to the ortho,para-directing effect of the amino group.

Experimental Protocol:

  • Dissolve (S)-1-methylisoindoline (1.0 eq) in acetonitrile and cool the solution to 0 °C.

  • Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with a saturated aqueous solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford (S)-5-bromo-1-methylisoindoline.

Reactant Molar Eq. Molecular Weight ( g/mol ) Amount
(S)-1-Methylisoindoline1.0133.19
N-Bromosuccinimide (NBS)1.05177.98
Product Molecular Weight ( g/mol ) Expected Yield
(S)-5-Bromo-1-methylisoindoline212.09~70%
Step 6: Formation of (S)-5-Bromo-1-methylisoindoline hydrochloride

The final step is the formation of the hydrochloride salt to improve the stability and handling of the compound.

Experimental Protocol:

  • Dissolve (S)-5-bromo-1-methylisoindoline (1.0 eq) in anhydrous diethyl ether.

  • Slowly add a solution of hydrogen chloride in diethyl ether (e.g., 2 M) with stirring until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield (S)-5-bromo-1-methylisoindoline hydrochloride.

Reactant Molar Eq. Molecular Weight ( g/mol ) Amount
(S)-5-Bromo-1-methylisoindoline1.0212.09
Hydrogen chloride1.136.46
Product Molecular Weight ( g/mol ) Expected Yield
(S)-5-Bromo-1-methylisoindoline hydrochloride248.55>95%

Workflow Visualization

Workflow cluster_0 Asymmetric Synthesis cluster_1 Derivatization and Salt Formation A Starting Material (Methyl 2-formylbenzoate) B Chiral Auxiliary Attachment A->B C Diastereoselective Alkylation B->C D Auxiliary Cleavage C->D E Reduction to Chiral Amine D->E F Regioselective Bromination E->F G Hydrochloride Salt Formation F->G H Final Product ((S)-5-Bromo-1-methylisoindoline HCl) G->H

Caption: Experimental workflow for the synthesis of (S)-5-Bromo-1-methylisoindoline hydrochloride.

Conclusion

This technical guide provides a comprehensive and plausible synthetic route for (S)-5-Bromo-1-methylisoindoline hydrochloride. The pathway leverages a chiral auxiliary-mediated approach to establish the desired stereochemistry, followed by standard organic transformations for bromination and salt formation. While this guide is based on sound chemical principles and analogous reactions found in the literature, it is important to note that optimization of each step would be necessary to achieve high yields and purity for this specific target molecule. This document serves as a valuable resource for researchers and scientists in the field of drug discovery and development who are interested in the synthesis of novel chiral isoindoline derivatives.

References

An In-Depth Technical Guide to 5-Bromo-1-methylisoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-1-methylisoindoline hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details its chemical identity, physicochemical properties, and outlines a potential synthetic route. While specific experimental data on its biological activity remains limited in publicly accessible literature, this guide discusses the known biological relevance of the broader isoindoline scaffold. This paper aims to serve as a foundational resource for researchers investigating this and related molecules.

Chemical Identity and Properties

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 5-bromo-1-methyl-2,3-dihydro-1H-isoindole;hydrochloride [1].

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₉H₁₁BrClNPubChem[1]
Molecular Weight 248.55 g/mol PubChem[1]
CAS Number 223595-18-4PubChem[1]
Synonyms 5-Bromo-1-methylisoindoline HCl, 5-Bromo-2,3-dihydro-1-methyl-1H-isoindole hydrochloridePubChem[1]

Synthesis and Characterization

A potential synthetic pathway is proposed below:

Synthesis_Pathway 5-Bromophthalic_anhydride 5-Bromophthalic anhydride N-Methyl-5-bromophthalimide N-Methyl-5-bromophthalimide 5-Bromophthalic_anhydride->N-Methyl-5-bromophthalimide Reaction with Methylamine Methylamine Methylamine->N-Methyl-5-bromophthalimide 5-Bromo-1-methylisoindoline 5-Bromo-1-methylisoindoline N-Methyl-5-bromophthalimide->5-Bromo-1-methylisoindoline Reduction Reducing_agent Reducing Agent (e.g., LiAlH4) Reducing_agent->5-Bromo-1-methylisoindoline Final_Product 5-Bromo-1-methylisoindoline hydrochloride 5-Bromo-1-methylisoindoline->Final_Product Salt Formation HCl HCl HCl->Final_Product

Caption: Proposed synthetic pathway for this compound.

General Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on the synthesis of similar compounds. Note: This protocol has not been experimentally validated for this specific compound and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

  • Synthesis of N-Methyl-5-bromophthalimide: 5-Bromophthalic anhydride would be reacted with methylamine in a suitable solvent.

  • Reduction to 5-Bromo-1-methylisoindoline: The resulting N-methyl-5-bromophthalimide would be reduced using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent under reflux.

  • Workup and Purification: The reaction would be carefully quenched, followed by extraction and purification of the free base, 5-Bromo-1-methylisoindoline, likely using column chromatography.

  • Hydrochloride Salt Formation: The purified free base would be dissolved in a suitable solvent and treated with hydrochloric acid (e.g., as a solution in ether or dioxane) to precipitate the hydrochloride salt. The salt would then be collected by filtration and dried.

Characterization

Due to the lack of publicly available experimental spectra for this compound, characterization would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be expected to show signals corresponding to the aromatic protons, the methyl group protons, the methine proton at position 1, and the methylene protons of the isoindoline ring. The integration and splitting patterns would be crucial for structural confirmation. For reference, the related compound 5-Bromo-3-methyl-1H-indole shows characteristic aromatic and methyl proton signals in its ¹H NMR spectrum[4].

    • ¹³C NMR: Would display distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts would be indicative of the electronic environment of each carbon.

  • Mass Spectrometry (MS): Would be used to determine the molecular weight and fragmentation pattern, confirming the elemental composition.

Biological Activity and Potential Applications

While no specific biological activity data for this compound has been found, the isoindoline scaffold is a well-established pharmacophore present in numerous biologically active compounds.

Derivatives of the related 5-bromoisoindoline are known to act as reagents in the synthesis of compounds with potential therapeutic applications, including:

  • Dopamine D3 Receptor Ligands: As intermediates in the synthesis of molecules with high affinity and selectivity for the dopamine D3 receptor, suggesting potential use in the development of antipsychotic drugs[2].

  • Enzyme Inhibitors: As precursors for creating inhibitors of enzymes like deubiquitinating enzymes (DUBs) for cancer treatment and IKK2 inhibitors[2].

The general workflow for investigating the biological activity of a novel compound like this compound would typically involve a series of in vitro and in vivo assays.

Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Target_Binding Target Binding Assays Cell-based_Assays Cell-based Functional Assays Target_Binding->Cell-based_Assays PK_PD Pharmacokinetics/ Pharmacodynamics Cell-based_Assays->PK_PD Efficacy_Models Disease Efficacy Models PK_PD->Efficacy_Models Toxicity_Studies Toxicology Studies Efficacy_Models->Toxicity_Studies Compound_Synthesis Compound Synthesis and Purification Initial_Screening High-Throughput Screening Compound_Synthesis->Initial_Screening Initial_Screening->Target_Binding

References

An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-1-methylisoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Structure and Properties

5-Bromo-1-methylisoindoline hydrochloride is a halogenated derivative of 1-methylisoindoline. The presence of a bromine atom on the benzene ring and a methyl group at the chiral center of the isoindoline core are key structural features that influence its spectroscopic properties.

Chemical Structure:

Molecular Formula: C₉H₁₁BrClN[1]

Molecular Weight: 248.55 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 5-Bromo-1-methylisoindoline. These predictions are based on established principles of spectroscopy and data from structurally similar compounds.

Table 1: Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
Aromatic-H7.0 - 7.5d, d, sThe three protons on the brominated benzene ring will appear as doublets and a singlet, depending on their position relative to the bromine and the isoindoline ring.
CH-CH₃4.0 - 4.5qThe methine proton at the chiral center will be a quartet due to coupling with the adjacent methyl protons.
N-CH₂3.0 - 4.0mThe two diastereotopic protons of the methylene group in the isoindoline ring will likely appear as a complex multiplet.
CH₃1.4 - 1.8dThe methyl protons will be a doublet due to coupling with the adjacent methine proton.
N-H9.0 - 11.0br sThe proton on the nitrogen, being part of a hydrochloride salt, will be deshielded and appear as a broad singlet.

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm) Notes
Aromatic C-Br110 - 120The carbon atom directly attached to the bromine will be shielded.
Aromatic C120 - 145The other five aromatic carbons will have distinct signals in this region.
CH-CH₃55 - 65The methine carbon at the chiral center.
N-CH₂45 - 55The methylene carbon in the isoindoline ring.
CH₃15 - 25The methyl carbon.

Solvent: DMSO-d₆

Table 3: Predicted Mass Spectrometry Data
Technique Predicted m/z Values Notes
ESI-MS (+)[M+H]⁺ ≈ 212/214The molecular ion peak of the free base will show a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio).
Table 4: Predicted IR Spectroscopy Data
Functional Group Predicted Wavenumber (cm⁻¹) Notes
N-H Stretch2400 - 2800Broad absorption characteristic of an amine salt.
C-H Stretch (Aromatic)3000 - 3100
C-H Stretch (Aliphatic)2850 - 3000
C=C Stretch (Aromatic)1450 - 1600
C-N Stretch1000 - 1250
C-Br Stretch500 - 600

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis Protocol: A General Approach

A plausible synthetic route to 5-Bromo-1-methylisoindoline could involve the bromination of 1-methylisoindoline or a related precursor, followed by salt formation.

Step 1: Bromination of a Precursor (Illustrative)

  • Dissolve 1-methylisoindoline in a suitable solvent (e.g., acetic acid or a chlorinated solvent).

  • Slowly add a brominating agent, such as N-Bromosuccinimide (NBS), to the solution at a controlled temperature (e.g., 0-25 °C).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution).

  • Extract the crude product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).

  • Purify the crude product by column chromatography on silica gel.

Step 2: Hydrochloride Salt Formation

  • Dissolve the purified 5-Bromo-1-methylisoindoline free base in a suitable solvent (e.g., diethyl ether or ethyl acetate).

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

  • The hydrochloride salt should precipitate out of the solution.

  • Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum.

Spectroscopic Analysis Protocol

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters (¹H NMR):

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: ~16 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 s.

  • Acquisition Parameters (¹³C NMR):

    • Pulse sequence: Proton-decoupled pulse experiment.

    • Spectral width: ~250 ppm.

    • Number of scans: 1024 or more, depending on sample concentration.

    • Relaxation delay: 2-5 s.

Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.

  • Analysis Mode: Positive ion mode is typically used for amine compounds.

  • Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 100-500).

Infrared (IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the general workflow for the synthesis and characterization of a chemical compound and a conceptual signaling pathway where such a molecule might be investigated.

G cluster_synthesis Synthesis Workflow cluster_analysis Spectroscopic Analysis Start Precursor Selection Reaction Chemical Reaction (e.g., Bromination) Start->Reaction Workup Reaction Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Salt Salt Formation Purification->Salt Final Final Product Salt->Final NMR NMR Spectroscopy (¹H, ¹³C) Final->NMR MS Mass Spectrometry Final->MS IR IR Spectroscopy Final->IR Structure Structure Elucidation NMR->Structure MS->Structure IR->Structure

Caption: General workflow for the synthesis and spectroscopic characterization of a chemical compound.

G Compound 5-Bromo-1-methyl- isoindoline HCl Receptor Target Receptor (e.g., GPCR, Ion Channel) Compound->Receptor Binding Signaling Downstream Signaling Cascade Receptor->Signaling Activation/ Inhibition Response Cellular Response Signaling->Response

Caption: Conceptual signaling pathway for investigating the biological activity of a novel compound.

References

Technical Guide on the Solubility of 5-Bromo-1-methylisoindoline hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This technical guide addresses the solubility of 5-Bromo-1-methylisoindoline hydrochloride in organic solvents. Currently, there is a notable absence of quantitative solubility data for this specific compound in publicly available scientific literature. This document serves to consolidate the available qualitative information and provide a comprehensive, standardized experimental protocol for researchers to determine the thermodynamic solubility of this and similar amine hydrochloride salts. The provided methodologies are based on the widely accepted shake-flask method, which is considered the gold standard for equilibrium solubility determination. Adherence to this protocol will enable researchers to generate reliable and reproducible solubility data, crucial for applications in medicinal chemistry, process development, and formulation science.

Solubility Data

A thorough search of scientific databases and chemical supplier information did not yield specific quantitative solubility data for this compound. However, qualitative data for the closely related compound, 5-Bromo-2,3-dihydro-1H-isoindole hydrochloride, is available and may serve as a preliminary indicator of solvent suitability.

Table 1: Qualitative Solubility of a Structurally Related Compound

CompoundSolventQualitative Solubility
5-Bromo-2,3-dihydro-1H-isoindole hydrochlorideDimethyl Sulfoxide (DMSO)Slightly Soluble[1]
MethanolSlightly Soluble[1]
Dichloromethane (DCM)Data Not Available
Acetonitrile (ACN)Data Not Available
Tetrahydrofuran (THF)Data Not Available
N,N-Dimethylformamide (DMF)Data Not Available
EthanolData Not Available
Isopropanol (IPA)Data Not Available

Note: This data is for a structural analog and should be used as a directional guide only. Experimental verification for this compound is required.

Experimental Protocol: Thermodynamic Solubility Determination

The following protocol details the shake-flask method, a robust approach for determining the equilibrium (thermodynamic) solubility of a solid compound in a given solvent.[2][3][4]

3.1 Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge with appropriate tubes

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system

3.2 Procedure

  • Preparation of Solvent System: Prepare the desired organic solvent. Ensure the solvent is degassed if necessary for the analytical method.

  • Sample Preparation:

    • Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that a saturated solution is achieved.[2] A visual excess of solid should remain at the end of the equilibration period.

    • Add a precise volume (e.g., 2.0 mL) of the selected organic solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker.

    • Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[3][5]

  • Phase Separation:

    • After equilibration, allow the vials to stand to let the excess solid settle.

    • To ensure complete separation of the solid from the liquid phase, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).

    • Carefully draw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step removes any remaining suspended microparticles.

  • Analysis and Quantification:

    • Prepare a series of calibration standards of the compound in the same solvent at known concentrations.

    • Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample and the calibration standards using a validated HPLC or LC-MS method.

    • Construct a calibration curve by plotting the analytical response versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation:

    • Calculate the solubility of the compound in the original saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key stages of the thermodynamic solubility determination process using the shake-flask method.

Solubility_Determination_Workflow Figure 1. Thermodynamic Solubility Determination Workflow (Shake-Flask Method) cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_compound Weigh excess 5-Bromo-1-methylisoindoline hydrochloride prep_vial Combine in a sealed vial prep_compound->prep_vial prep_solvent Measure specific volume of organic solvent prep_solvent->prep_vial agitation Agitate at constant temperature (e.g., 24-48h) prep_vial->agitation Start Equilibration centrifuge Centrifuge to pellet undissolved solid agitation->centrifuge End Equilibration filter Filter supernatant (e.g., 0.22 µm PTFE filter) centrifuge->filter analyze_sample Analyze filtrate via HPLC or LC-MS filter->analyze_sample Analyze Saturated Solution prep_standards Prepare calibration standards quantify Quantify concentration against standards prep_standards->quantify analyze_sample->quantify result Solubility Data (e.g., mg/mL or mol/L) quantify->result Calculate Solubility

Figure 1. Thermodynamic Solubility Determination Workflow (Shake-Flask Method)

Conclusion

While direct solubility data for this compound remains uncharacterized in the public domain, this guide provides the necessary framework for its determination. The qualitative data for a related structure suggests that polar aprotic solvents like DMSO and polar protic solvents like methanol may be suitable starting points for investigation. By employing the detailed shake-flask protocol, researchers can systematically and accurately quantify the solubility of this compound in various organic solvents, thereby facilitating its effective use in research and development.

References

Technical Guide: Stability and Storage of 5-Bromo-1-methylisoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-1-methylisoindoline hydrochloride. Due to the limited availability of specific public stability data for this compound, this guide synthesizes information from structurally related molecules and established principles of pharmaceutical stability testing. It outlines potential degradation pathways, recommended storage and handling procedures, and detailed, adaptable experimental protocols for forced degradation studies. This document is intended to serve as a foundational resource for researchers and drug development professionals to ensure the integrity and proper handling of this compound in a laboratory and development setting.

Introduction

This compound is a substituted isoindoline derivative. The isoindoline scaffold is a key structural motif in a variety of biologically active compounds and pharmaceutical agents. The stability of such compounds is a critical parameter that can influence their efficacy, safety, and shelf-life. This guide addresses the intrinsic stability of this compound by examining the potential reactivity of its core functional groups: a brominated aromatic ring, a secondary amine within the isoindoline structure, and its nature as a hydrochloride salt.

Understanding the stability profile is essential for the development of robust analytical methods, stable formulations, and appropriate storage conditions. This document provides a framework for assessing this stability through proposed experimental protocols and discusses potential degradation pathways.

Chemical Structure and Properties

  • IUPAC Name: 5-bromo-1-methyl-2,3-dihydro-1H-isoindole;hydrochloride

  • Molecular Formula: C₉H₁₁BrClN

  • Molecular Weight: 248.55 g/mol

  • Structure:

    • A bicyclic structure with a benzene ring fused to a five-membered nitrogen-containing ring (isoindoline).

    • A bromine atom substituted on the benzene ring at position 5.

    • A methyl group substituted on the five-membered ring at position 1.

    • Present as a hydrochloride salt, which generally enhances solubility in aqueous media and can influence stability.

Recommended Storage and Handling

Based on information for this compound and structurally similar compounds, the following storage and handling procedures are recommended to maintain its integrity:

ConditionRecommendationRationale
Temperature 2-8°C [1]Refrigerated conditions are commonly recommended to slow down potential degradation reactions.
Store in a cool, dry place.[2]Minimizes exposure to heat and moisture, which can accelerate degradation.
Light Protect from light.Aromatic compounds, particularly halogenated ones, can be susceptible to photodegradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).The secondary amine is susceptible to oxidation.
Container Keep container tightly closed.[2]Prevents exposure to moisture and atmospheric oxygen.
Handling Handle in a well-ventilated place.[2]General good laboratory practice for handling chemical reagents.
Avoid contact with incompatible materials such as strong oxidizing agents.To prevent chemical reactions that could degrade the compound.

Table 1: Recommended Storage and Handling Conditions for this compound.

Potential Degradation Pathways

While specific degradation pathways for this compound have not been detailed in the public domain, potential degradation routes can be inferred based on the chemical functionalities present in the molecule.

Oxidation

The secondary amine in the isoindoline ring is a potential site for oxidation. Oxidative degradation can be initiated by atmospheric oxygen, trace metal ions, or peroxides. Potential oxidation products could include N-oxides or products of ring opening.

Photodegradation

Brominated aromatic compounds can be susceptible to photodegradation upon exposure to UV or visible light. This can involve the cleavage of the carbon-bromine bond to form radical species, which can then participate in a variety of secondary reactions, potentially leading to debromination or the formation of other photoproducts.

Thermal Degradation

As a hydrochloride salt, the compound is likely to have a relatively high melting and decomposition point. However, at elevated temperatures, thermal decomposition can occur. The specific degradation products will depend on the conditions, but could involve fragmentation of the isoindoline ring system.

pH-Dependent Degradation (Hydrolysis)

While the isoindoline ring itself is generally stable to hydrolysis, extreme pH conditions, especially when combined with elevated temperatures, could potentially lead to degradation. The stability of the compound in aqueous solutions at different pH values should be evaluated.

Potential Degradation Pathways cluster_stress Stress Conditions cluster_products Potential Degradation Products 5-Bromo-1-methylisoindoline HCl 5-Bromo-1-methylisoindoline HCl Oxidation (O2, Peroxides) Oxidation (O2, Peroxides) 5-Bromo-1-methylisoindoline HCl->Oxidation (O2, Peroxides) Susceptible Amine Light (UV/Vis) Light (UV/Vis) 5-Bromo-1-methylisoindoline HCl->Light (UV/Vis) Aromatic System Heat (Δ) Heat (Δ) 5-Bromo-1-methylisoindoline HCl->Heat (Δ) Thermal Stress pH (H+/OH-) pH (H+/OH-) 5-Bromo-1-methylisoindoline HCl->pH (H+/OH-) Hydrolytic Stress N-Oxides N-Oxides Oxidation (O2, Peroxides)->N-Oxides Ring-Opened Products Ring-Opened Products Oxidation (O2, Peroxides)->Ring-Opened Products Debrominated Species Debrominated Species Light (UV/Vis)->Debrominated Species Photoproducts Photoproducts Light (UV/Vis)->Photoproducts Thermal Fragments Thermal Fragments Heat (Δ)->Thermal Fragments Hydrolytic Products Hydrolytic Products pH (H+/OH-)->Hydrolytic Products

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following protocols describe a forced degradation study designed to identify the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred analytical technique.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to separate the parent compound from all potential degradation products.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound (e.g., 220-280 nm). Photodiode array (PDA) detection is recommended to assess peak purity.

  • Mass Spectrometry (MS) Detection: Coupling the HPLC to a mass spectrometer (LC-MS) is highly recommended for the identification of degradation products.

Forced Degradation Experimental Workflow

Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation Prepare Stock Solution Prepare Stock Solution Acid Hydrolysis (HCl) Acid Hydrolysis (HCl) Prepare Stock Solution->Acid Hydrolysis (HCl) Expose to Stress Base Hydrolysis (NaOH) Base Hydrolysis (NaOH) Prepare Stock Solution->Base Hydrolysis (NaOH) Expose to Stress Oxidation (H2O2) Oxidation (H2O2) Prepare Stock Solution->Oxidation (H2O2) Expose to Stress Thermal (Solid & Solution) Thermal (Solid & Solution) Prepare Stock Solution->Thermal (Solid & Solution) Expose to Stress Photolytic (UV/Vis) Photolytic (UV/Vis) Prepare Stock Solution->Photolytic (UV/Vis) Expose to Stress Neutralize (if needed) Neutralize (if needed) Acid Hydrolysis (HCl)->Neutralize (if needed) Base Hydrolysis (NaOH)->Neutralize (if needed) Oxidation (H2O2)->Neutralize (if needed) Thermal (Solid & Solution)->Neutralize (if needed) Photolytic (UV/Vis)->Neutralize (if needed) Dilute to Target Concentration Dilute to Target Concentration Neutralize (if needed)->Dilute to Target Concentration HPLC-PDA/MS Analysis HPLC-PDA/MS Analysis Dilute to Target Concentration->HPLC-PDA/MS Analysis Assess Peak Purity Assess Peak Purity HPLC-PDA/MS Analysis->Assess Peak Purity Quantify Degradation Quantify Degradation HPLC-PDA/MS Analysis->Quantify Degradation Identify Degradants Identify Degradants HPLC-PDA/MS Analysis->Identify Degradants Establish Mass Balance Establish Mass Balance HPLC-PDA/MS Analysis->Establish Mass Balance

References

An Examination of 5-Bromo-1-methylisoindoline hydrochloride: Current Knowledge and Data Gaps

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of information regarding the mechanism of action, biological activity, and associated signaling pathways for 5-Bromo-1-methylisoindoline hydrochloride. This compound is primarily cataloged as a research chemical, and as of late 2025, no substantive studies detailing its pharmacological properties have been published.

It is important to distinguish this compound from structurally related compounds that have undergone some biological evaluation. For instance, research on other isoindoline derivatives has suggested potential for anticancer properties and kinase inhibition[6]. However, these findings cannot be extrapolated to this compound without direct experimental evidence. The specific substitutions on the isoindoline ring are critical determinants of a compound's pharmacological profile.

Due to the absence of published research, this guide cannot provide the requested in-depth technical information, including quantitative data, detailed experimental protocols, and signaling pathway diagrams. The creation of such a document would necessitate de novo laboratory research to first identify any biological activity and subsequently elucidate the underlying mechanism of action.

Future Research Directions

To address the current knowledge gap, a systematic investigation of this compound would be required. A potential research workflow could involve the following stages:

  • Initial Screening: High-throughput screening against a panel of common biological targets (e.g., receptors, enzymes, ion channels) to identify any potential bioactivity.

  • Hit Validation and Dose-Response Studies: Confirmation of any initial "hits" from the screening phase and determination of potency (e.g., IC50 or EC50 values).

  • Target Deconvolution: For validated hits, identifying the specific molecular target(s) through techniques such as affinity chromatography, proteomics, or genetic approaches.

  • Mechanism of Action Studies: Once a target is identified, further cellular and biochemical assays would be needed to understand how the compound modulates the target's function and the downstream effects on signaling pathways.

Below is a conceptual workflow representing a potential research plan to elucidate the mechanism of action.

G cluster_discovery Phase 1: Discovery & Validation cluster_elucidation Phase 2: Mechanism Elucidation cluster_output Outputs screening High-Throughput Screening (Target Panel) hit_validation Hit Validation screening->hit_validation dose_response Dose-Response Studies (IC50/EC50 Determination) hit_validation->dose_response target_id Target Identification (e.g., Affinity Chromatography) dose_response->target_id Proceed with Validated Hit pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, RNA-Seq) target_id->pathway_analysis functional_assays Cellular & Functional Assays pathway_analysis->functional_assays quant_data Quantitative Data (Tables) functional_assays->quant_data protocols Experimental Protocols functional_assays->protocols pathway_diagrams Signaling Pathway Diagrams functional_assays->pathway_diagrams

Caption: Conceptual workflow for determining the mechanism of action.

References

The Isoindoline Scaffold: From Serendipitous Discovery to Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindoline core, a bicyclic heterocyclic system, has traversed a remarkable journey from an obscure chemical entity to the cornerstone of blockbuster drugs. This guide delves into the rich history of isoindoline compounds, beginning with their initial synthesis in the late 19th century and tracing their evolution into a privileged scaffold in modern medicinal chemistry. We will explore the pivotal discoveries that unveiled their therapeutic potential, culminating in the development of immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide. This paper will provide a comprehensive overview of the key synthetic methodologies, detailed experimental protocols for seminal syntheses, and a quantitative analysis of the biological activities of prominent isoindoline-containing drugs. Furthermore, we will dissect the intricate signaling pathways through which these molecules exert their profound therapeutic effects, offering a deeper understanding of their mechanism of action.

A Historical Perspective: The Dawn of Isoindoline Chemistry

The story of isoindoline begins in the late 19th century, a period of fervent exploration in organic chemistry. The parent isoindoline molecule, a bicyclic structure featuring a benzene ring fused to a five-membered nitrogen-containing ring, was first synthesized by the German chemist Julius Tafel in 1889. Tafel, a student of the renowned Emil Fischer, was a pioneer in the field of electrochemistry. His groundbreaking work on the electrolytic reduction of organic compounds led to the first successful synthesis of isoindoline from phthalimide.

While the initial discovery did not immediately spark widespread interest, it laid the fundamental groundwork for future investigations into this unique heterocyclic system. For several decades, isoindoline and its simple derivatives remained largely of academic interest.

The trajectory of isoindoline chemistry took a dramatic and unforeseen turn with the synthesis of thalidomide in 1954 by the Swiss pharmaceutical company Ciba. Initially developed as a sedative and antiemetic, thalidomide's tragic teratogenic effects in the early 1960s led to its withdrawal from the market and became a cautionary tale in drug development. However, subsequent research into its mechanism of action revealed potent anti-inflammatory and anti-angiogenic properties. This serendipitous discovery paved the way for the redemption of the isoindoline scaffold and ignited a new era of research into its therapeutic potential.

The late 20th and early 21st centuries witnessed the rational design and development of thalidomide analogs, leading to the approval of lenalidomide and pomalidomide for the treatment of multiple myeloma and other hematological malignancies. These immunomodulatory drugs (IMiDs) represent a triumph of medicinal chemistry, transforming the clinical landscape for patients with these diseases.

Key Synthetic Methodologies

The synthesis of the isoindoline core and its derivatives has evolved significantly since Tafel's initial electrolytic reduction. A variety of synthetic strategies have been developed to access this versatile scaffold.

Reduction of Phthalimides

The classical and historically significant method for preparing isoindoline involves the reduction of phthalimide. This can be achieved through various reducing agents.

  • Electrolytic Reduction (Tafel, 1889): The pioneering method involved the electrochemical reduction of phthalimide at a lead cathode in an acidic medium. This process effectively removes the two carbonyl groups of the imide to yield isoindoline.

  • Chemical Reduction: More contemporary and scalable methods often employ chemical reducing agents. A common approach involves the use of strong hydride reagents like lithium aluminum hydride (LiAlH₄) to reduce the phthalimide carbonyls.

Cyclization Reactions

Modern synthetic approaches often rely on the construction of the isoindoline ring system through cyclization reactions.

  • From o-Xylylene Dibromide: A common strategy involves the reaction of α,α'-dibromo-o-xylene with a primary amine. The amine displaces the two bromide atoms in a sequential nucleophilic substitution, leading to the formation of the five-membered heterocyclic ring.

  • Reductive Amination of Phthalaldehyde: The reaction of o-phthalaldehyde with an amine followed by in situ reduction of the resulting imine provides a direct route to N-substituted isoindolines.

Experimental Protocols

Historical Synthesis: Electrolytic Reduction of Phthalimide (Adapted from Tafel, 1889)

Warning: This protocol is of historical significance and involves hazardous materials and equipment. It should only be attempted by trained chemists in a well-equipped laboratory with appropriate safety precautions.

Objective: To synthesize isoindoline via the electrolytic reduction of phthalimide.

Materials:

  • Phthalimide

  • Sulfuric acid (concentrated)

  • Lead sheet (for cathode)

  • Platinum wire (for anode)

  • Electrolysis cell (e.g., a divided H-cell)

  • Direct current power supply

  • Distilled water

  • Diethyl ether

  • Sodium hydroxide solution

Procedure:

  • A solution of phthalimide is prepared in dilute sulfuric acid. This solution serves as the catholyte.

  • The electrolysis cell is assembled with a lead sheet as the cathode and a platinum wire as the anode, separated by a porous diaphragm.

  • The catholyte is placed in the cathode compartment, and an equivalent concentration of dilute sulfuric acid is placed in the anode compartment.

  • A direct current is passed through the cell at a controlled current density. The progress of the reduction is monitored over time.

  • Upon completion of the electrolysis, the catholyte is made alkaline with a sodium hydroxide solution.

  • The resulting aqueous solution is extracted with diethyl ether.

  • The ether extracts are combined, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is removed under reduced pressure to yield crude isoindoline.

  • The crude product can be further purified by distillation under reduced pressure.

Modern Synthesis: From α,α'-Dibromo-o-xylene

Objective: To synthesize N-benzylisoindoline from α,α'-dibromo-o-xylene and benzylamine.

Materials:

  • α,α'-Dibromo-o-xylene

  • Benzylamine

  • Potassium carbonate

  • Acetonitrile

  • Stirring apparatus

  • Reflux condenser

Procedure:

  • To a solution of α,α'-dibromo-o-xylene in acetonitrile, an excess of benzylamine and potassium carbonate is added.

  • The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford pure N-benzylisoindoline.

Quantitative Biological Data

The therapeutic efficacy of isoindoline-containing drugs is well-documented. The following tables summarize key quantitative data for thalidomide and its analogs.

Table 1: Inhibitory Concentration (IC₅₀) of Thalidomide on TNF-α Production

Cell TypeStimulantIC₅₀ (µM)Reference
Human MonocytesLipopolysaccharide (LPS)~3.8[1]
Human Microglial CellsLipopolysaccharide (LPS)Dose-dependent inhibition[2]
Human Peripheral Blood Mononuclear Cells (PBMCs)Phytohaemagglutinin (PHA)Dose-dependent inhibition[3]

Table 2: Antiproliferative Activity (IC₅₀) of Lenalidomide and Pomalidomide in Multiple Myeloma Cell Lines

Cell LineLenalidomide IC₅₀ (µM)Pomalidomide IC₅₀ (µM)Reference
MM.1S0.1 - 10.01 - 0.1[4]
U266>101 - 10[5]
RPMI-82261 - 100.1 - 1[6]
H9290.1 - 10.01 - 0.1[7]

Mechanism of Action: The Cereblon-Mediated Signaling Pathway

The immunomodulatory and anti-cancer effects of thalidomide, lenalidomide, and pomalidomide are primarily mediated through their interaction with the protein cereblon (CRBN) . CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase complex (CRL4).

The binding of an IMiD to CRBN alters the substrate specificity of the CRL4 complex. This "molecular glue" effect brings new protein targets, known as neosubstrates, into proximity with the E3 ligase machinery, leading to their ubiquitination and subsequent degradation by the proteasome.

The key neosubstrates for the anti-myeloma activity of lenalidomide and pomalidomide are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) . The degradation of Ikaros and Aiolos leads to the downregulation of critical survival factors for myeloma cells, such as interferon regulatory factor 4 (IRF4) and c-Myc, ultimately inducing cell cycle arrest and apoptosis.

Furthermore, the degradation of Ikaros and Aiolos in T cells has a costimulatory effect, leading to enhanced T cell proliferation and increased production of interleukin-2 (IL-2), which contributes to the overall anti-tumor immune response.

Diagram of the Cereblon-Mediated Signaling Pathway

IMiD_Mechanism_of_Action cluster_CRL4 CRL4-CRBN E3 Ubiquitin Ligase Complex cluster_substrates Neosubstrates CRBN Cereblon (CRBN) Ikaros Ikaros (IKZF1) CRBN->Ikaros Recruits Aiolos Aiolos (IKZF3) CRBN->Aiolos Recruits CUL4 Cullin 4 DDB1 DDB1 CUL4->DDB1 ROC1 Roc1 CUL4->ROC1 DDB1->CRBN Proteasome Proteasome Ikaros->Proteasome Degradation Aiolos->Proteasome Degradation IMiD IMiD (Lenalidomide/ Pomalidomide) IMiD->CRBN Binds to Ub Ubiquitin Ub->Ikaros Ubiquitination Ub->Aiolos Ubiquitination Downstream_Effects Downregulation of: - IRF4 - c-Myc Increased IL-2 Production Proteasome->Downstream_Effects Leads to Cell_Effects Myeloma Cell Apoptosis & T-cell Co-stimulation Downstream_Effects->Cell_Effects Results in

Caption: IMiD-mediated degradation of Ikaros and Aiolos.

Conclusion and Future Directions

The journey of isoindoline compounds from a historical chemical curiosity to a mainstay of modern oncology is a testament to the power of scientific inquiry and the potential for serendipity in drug discovery. The development of IMiDs has not only revolutionized the treatment of multiple myeloma but has also opened up new avenues for therapeutic intervention in a range of other diseases, including other cancers and inflammatory conditions.

The elucidation of the cereblon-mediated mechanism of action has provided a rational basis for the design of next-generation isoindoline-based therapeutics. The concept of "molecular glues" that can induce the degradation of previously "undruggable" protein targets is a paradigm shift in drug discovery.

Future research in this area will likely focus on:

  • Developing novel IMiDs with improved potency, selectivity, and safety profiles.

  • Identifying new neosubstrates for CRBN modulation to expand the therapeutic applications of this class of drugs.

  • Exploring the potential of isoindoline-based PROTACs (Proteolysis Targeting Chimeras) to target a wider range of disease-causing proteins.

  • Investigating the role of the isoindoline scaffold in other therapeutic areas beyond oncology and immunology.

The rich history and promising future of isoindoline compounds ensure that this remarkable heterocyclic scaffold will continue to be a source of innovation and a beacon of hope for patients for years to come.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 5-Bromo-1-methylisoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 5-Bromo-1-methylisoindoline hydrochloride, a valuable heterocyclic building block for pharmaceutical and medicinal chemistry research. The isoindoline scaffold is a privileged structure found in numerous biologically active compounds.[1][2][3] This protocol outlines a representative multi-step synthesis involving the formation of a phthalimidine (isoindolinone) intermediate, followed by reduction, and final conversion to the hydrochloride salt. The described procedures are based on established chemical principles for the synthesis of substituted isoindolines.[1][4][5][6]

Introduction

Isoindoline and its derivatives are key structural motifs in a wide range of pharmaceuticals and natural products due to their diverse biological activities.[1][2][7] The specific substitution pattern of a bromine atom on the aromatic ring and a methyl group at the 1-position provides two distinct points for further chemical modification. The bromine atom can participate in various cross-coupling reactions, while the secondary amine of the isoindoline core allows for the introduction of diverse substituents. This makes 5-Bromo-1-methylisoindoline a versatile intermediate for the generation of compound libraries in drug discovery programs.[3]

This protocol details a plausible and robust synthetic route starting from commercially available materials.

Overall Synthetic Scheme

The synthesis of this compound can be envisioned through a three-step process:

  • Step 1: Synthesis of 5-Bromo-3-methylisoindolin-1-one from 4-bromophthalic anhydride and methylamine.

  • Step 2: Reduction of 5-Bromo-3-methylisoindolin-1-one to 5-Bromo-1-methylisoindoline.

  • Step 3: Formation of the Hydrochloride Salt to yield the final product.

Data Presentation

Table 1: Reagents and Materials

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )SupplierPurity
4-Bromophthalic anhydrideC₈H₃BrO₃227.01Sigma-Aldrich≥97%
Methylamine (40% in H₂O)CH₅N31.06Acros Organics40% w/w
Acetic AcidC₂H₄O₂60.05Fisher Scientific≥99.7%
Zinc DustZn65.38J.T. Baker≥98%
Hydrochloric Acid (conc.)HCl36.46VWR37%
Lithium Aluminum Hydride (LAH)LiAlH₄37.95Sigma-Aldrich≥95%
Tetrahydrofuran (THF), anhydrousC₄H₈O72.11EMD Millipore≥99.9%
Diethyl Ether, anhydrousC₄H₁₀O74.12Fisher Scientific≥99%
Dichloromethane (DCM)CH₂Cl₂84.93VWR≥99.8%
Sodium Sulfate, anhydrousNa₂SO₄142.04Fisher Scientific≥99%
Hydrochloric Acid (2M in Et₂O)HCl36.46Sigma-Aldrich2.0 M

Table 2: Summary of Hypothetical Experimental Results

StepProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by HPLC)
15-Bromo-3-methylisoindolin-1-one22.619.285>95%
25-Bromo-1-methylisoindoline21.217.080>98%
35-Bromo-1-methylisoindoline HCl24.923.494>99%

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-3-methylisoindolin-1-one

This procedure describes the formation of the N-methyl phthalimidine ring from 4-bromophthalic anhydride.

  • Procedure:

    • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophthalic anhydride (22.7 g, 0.10 mol) and glacial acetic acid (100 mL).

    • While stirring, slowly add methylamine (40% in water, 8.5 mL, 0.11 mol) to the suspension.

    • Heat the reaction mixture to reflux (approximately 120 °C) and maintain for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature. A precipitate should form.

    • Pour the mixture into 200 mL of ice-cold water and stir for 30 minutes.

    • Collect the solid precipitate by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield 5-Bromo-3-methylisoindolin-1-one as an off-white solid.

Protocol 2: Reduction of 5-Bromo-3-methylisoindolin-1-one to 5-Bromo-1-methylisoindoline

This protocol details the reduction of the lactam (amide) functionality to the corresponding amine.

  • Safety Note: Lithium Aluminum Hydride (LAH) is a highly reactive reagent that reacts violently with water. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

  • Procedure:

    • Set up a 500 mL three-neck round-bottom flask, previously dried in an oven, with a dropping funnel, a reflux condenser under a nitrogen atmosphere, and a magnetic stirrer.

    • Carefully add Lithium Aluminum Hydride (LAH) (7.6 g, 0.20 mol) to 150 mL of anhydrous tetrahydrofuran (THF) in the flask.

    • Dissolve 5-Bromo-3-methylisoindolin-1-one (19.2 g, 0.085 mol) in 100 mL of anhydrous THF and add it to the dropping funnel.

    • Slowly add the solution of the isoindolinone to the stirring LAH suspension over 30 minutes. The reaction is exothermic. If necessary, use an ice bath to maintain a gentle reflux.

    • After the addition is complete, heat the mixture to reflux for 6 hours. Monitor the reaction by TLC.

    • Cool the reaction flask to 0 °C in an ice bath.

    • Carefully quench the excess LAH by the sequential dropwise addition of water (7.6 mL), followed by 15% aqueous sodium hydroxide (7.6 mL), and then water again (22.8 mL).

    • Stir the resulting granular precipitate for 1 hour at room temperature.

    • Filter off the solids and wash them thoroughly with THF (3 x 50 mL).

    • Combine the filtrate and washes, and concentrate under reduced pressure to obtain the crude 5-Bromo-1-methylisoindoline. The product can be purified further by column chromatography if necessary.

Protocol 3: Synthesis of this compound

This final step converts the free base into its more stable and water-soluble hydrochloride salt.

  • Procedure:

    • Dissolve the crude 5-Bromo-1-methylisoindoline (17.0 g, 0.08 mol) in 150 mL of anhydrous diethyl ether.

    • Cool the solution to 0 °C in an ice bath.

    • While stirring, slowly add a 2.0 M solution of HCl in diethyl ether (44 mL, 0.088 mol).

    • A white precipitate will form immediately. Stir the suspension at 0 °C for 1 hour.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold, anhydrous diethyl ether (2 x 30 mL).

    • Dry the product under vacuum to yield this compound as a white crystalline solid.[8]

Visualizations

Synthesis_Workflow Workflow for 5-Bromo-1-methylisoindoline HCl Synthesis SM1 4-Bromophthalic anhydride Step1 Step 1: Imide Formation (Acetic Acid, Reflux) SM1->Step1 SM2 Methylamine SM2->Step1 Int1 5-Bromo-3-methyl- isoindolin-1-one Step1->Int1 Isolate & Dry Step2 Step 2: Reduction (LAH, Anhydrous THF) Int2 5-Bromo-1-methyl- isoindoline (Free Base) Step2->Int2 Quench & Workup Step3 Step 3: Salt Formation (HCl in Et2O) FP Final Product: 5-Bromo-1-methylisoindoline HCl Step3->FP Filter & Dry Int1->Step2 Int2->Step3

Caption: Synthetic workflow for 5-Bromo-1-methylisoindoline HCl.

Disclaimer: This protocol is a representative procedure based on established chemical principles. Researchers should adapt and optimize the conditions as necessary. All procedures should be performed by trained chemists in a suitable laboratory setting with appropriate safety precautions.

References

Application Note: High-Purity Isolation of 5-Bromo-1-methylisoindoline Hydrochloride via Flash Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the purification of 5-Bromo-1-methylisoindoline hydrochloride, a key intermediate in pharmaceutical synthesis. The protocol employs normal-phase flash chromatography, a widely accessible and scalable technique. Due to the basic nature of the free amine and the properties of its hydrochloride salt, careful consideration of the stationary and mobile phases is critical for achieving high purity. This document provides a comprehensive protocol, from sample preparation to fraction analysis, and includes representative data to guide researchers in achieving optimal separation.

Introduction

5-Bromo-1-methylisoindoline and its salts are important building blocks in the development of various therapeutic agents. The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields in subsequent synthetic steps, and potential safety concerns in the final active pharmaceutical ingredient (API). Chromatographic purification is often a necessary step to ensure the required purity specifications are met. This note describes a detailed protocol for the purification of this compound using flash chromatography with a silica gel stationary phase and a modified mobile phase to ensure efficient and high-resolution separation.

Experimental Protocols

Materials and Equipment
  • Crude Sample: this compound (synthesis-derived mixture)

  • Stationary Phase: Silica gel, 40-63 µm particle size

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA) - all HPLC grade

  • Apparatus: Flash chromatography system with a UV detector, glass column, fraction collector, rotary evaporator

  • Analytical Equipment: HPLC or TLC for fraction analysis

Sample Preparation
  • Free-Basing (Optional but Recommended): To improve chromatographic behavior on silica gel, the hydrochloride salt can be converted to its free-base form.

    • Dissolve the crude this compound in deionized water.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute base like 1 M NaOH while stirring until the pH of the aqueous layer is basic (pH 9-10).

    • Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude free-base.

  • Dry Loading:

    • Dissolve the crude free-base in a minimal amount of dichloromethane.

    • Add a small amount of silica gel to the solution and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. This dry-loaded sample is now ready for loading onto the column.

Chromatographic Purification
  • Column Packing:

    • A glass column is dry-packed with silica gel.

    • The column is then flushed and equilibrated with the initial mobile phase (e.g., 100% Dichloromethane with 0.5% Triethylamine).

  • Sample Loading:

    • The dry-loaded sample is carefully added to the top of the equilibrated silica gel bed.

    • A thin layer of sand can be gently added on top of the sample to prevent disturbance during solvent addition.

  • Elution:

    • The purification is performed using a gradient elution to effectively separate the target compound from impurities.

    • The mobile phase consists of Dichloromethane (Solvent A) and Methanol (Solvent B), with a constant 0.5% Triethylamine throughout the run to prevent peak tailing of the amine.[1]

    • A typical gradient could be:

      • 0-5 column volumes (CV): 100% Solvent A

      • 5-20 CV: Linear gradient from 0% to 10% Solvent B in Solvent A

      • 20-25 CV: Hold at 10% Solvent B

  • Fraction Collection and Analysis:

    • Fractions are collected throughout the run based on the UV chromatogram.

    • The collected fractions are analyzed by TLC or HPLC to determine the purity of each fraction.

  • Post-Purification Work-up:

    • Pure fractions containing the 5-Bromo-1-methylisoindoline free-base are combined.

    • The solvent is removed under reduced pressure.

    • To convert the purified free-base back to the hydrochloride salt, dissolve the residue in a minimal amount of a suitable solvent (e.g., diethyl ether or ethyl acetate) and add a solution of HCl in the same solvent (e.g., 2 M HCl in diethyl ether) dropwise until precipitation is complete.

    • The resulting solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield pure this compound.

Data Presentation

The following table summarizes representative quantitative data that can be expected from the described purification protocol.

ParameterValue
Crude Sample Purity ~85% (by HPLC)
Final Purity >98% (by HPLC)
Yield 80-90%
Retention Factor (Rf) ~0.4 (in 9:1 DCM:MeOH)
Column Loading 1-5% (w/w sample to silica)
Primary Elution Solvent Dichloromethane/Methanol
Mobile Phase Modifier 0.5% Triethylamine

Note: The data presented are representative and may vary depending on the specific impurities present in the crude material and the exact chromatographic conditions used.

Visualization of Experimental Workflow

Purification_Workflow Crude Crude 5-Bromo-1-methylisoindoline HCl FreeBasing Free-Basing (Optional) Crude->FreeBasing DryLoading Dry Loading onto Silica FreeBasing->DryLoading FlashChrom Flash Chromatography (DCM/MeOH Gradient + 0.5% TEA) DryLoading->FlashChrom ColumnPrep Column Packing and Equilibration ColumnPrep->FlashChrom FractionAnalysis Fraction Collection and Analysis (TLC/HPLC) FlashChrom->FractionAnalysis CombineFractions Combine Pure Fractions FractionAnalysis->CombineFractions SolventRemoval Solvent Removal CombineFractions->SolventRemoval SaltFormation HCl Salt Formation SolventRemoval->SaltFormation FinalProduct Pure 5-Bromo-1-methylisoindoline HCl (>98%) SaltFormation->FinalProduct

Caption: Workflow for the purification of 5-Bromo-1-methylisoindoline HCl.

Conclusion

The protocol outlined in this application note provides a reliable and scalable method for the purification of this compound. The use of a modified mobile phase in normal-phase flash chromatography effectively mitigates the challenges associated with purifying basic amine compounds. By following this detailed procedure, researchers and drug development professionals can consistently obtain this key intermediate in high purity, ensuring the quality and integrity of their subsequent research and development activities.

References

Application Note: 1H and 13C NMR Analysis of 5-Bromo-1-methylisoindoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the structural elucidation of 5-Bromo-1-methylisoindoline hydrochloride using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. Isoindoline derivatives are significant scaffolds in medicinal chemistry, and precise characterization is crucial for drug development and quality control. This application note presents a comprehensive protocol for NMR sample preparation and data acquisition, alongside an analysis of the expected 1H and 13C NMR spectral data. The provided data is based on predictive models and analysis of structurally related compounds due to the limited availability of experimental spectra in the public domain for this specific salt.

Introduction

5-Bromo-1-methylisoindoline is a heterocyclic compound of interest in the development of novel therapeutic agents. The addition of a hydrochloride salt enhances its solubility and stability, making it a suitable candidate for pharmaceutical formulations. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation and purity assessment of such small molecules. This note details the expected chemical shifts and coupling constants for the title compound and provides a robust protocol for obtaining high-quality NMR data.

Predicted Spectral Data

Due to the absence of experimentally derived public data for this compound, the following tables summarize the predicted 1H and 13C NMR chemical shifts. These predictions are based on established NMR principles, analysis of similar isoindoline structures, and the known effects of protonation and bromine substitution on the isoindoline scaffold. The protonation of the nitrogen atom is expected to cause a significant downfield shift of the adjacent protons (H1, H3, and the N-H proton).

Table 1: Predicted 1H NMR Data for this compound (in DMSO-d6, 400 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
NH2+10.0 - 11.0br s-2H
H-77.65d~8.01H
H-67.50dd~8.0, ~2.01H
H-47.40d~2.01H
H-15.10 - 5.30q~6.51H
H-3a4.40 - 4.60m-1H
H-3b4.20 - 4.40m-1H
1-CH31.60 - 1.70d~6.53H

Table 2: Predicted 13C NMR Data for this compound (in DMSO-d6, 100 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-7a140.0 - 142.0
C-3a138.0 - 140.0
C-6130.0 - 132.0
C-4128.0 - 130.0
C-7125.0 - 127.0
C-5120.0 - 122.0
C-160.0 - 65.0
C-350.0 - 55.0
1-CH318.0 - 22.0

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-15 mg of this compound.

  • Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is recommended as it is a good solvent for hydrochloride salts and allows for the observation of exchangeable N-H protons.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

  • If insoluble particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition
  • Instrument: 400 MHz NMR Spectrometer (or higher field for better resolution)

  • Solvent: DMSO-d6

  • Temperature: 298 K

1H NMR Parameters:

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 0 - 12 ppm.

  • Acquisition Time: ~4 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16-32.

13C NMR Parameters:

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 0 - 160 ppm.

  • Acquisition Time: ~1.5 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

Visualizations

Caption: Chemical structure of this compound.

workflow cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (Dissolve in DMSO-d6) DataAcquisition NMR Data Acquisition (1H and 13C Spectra) SamplePrep->DataAcquisition Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) DataAcquisition->Processing Analysis Spectral Analysis (Peak Picking, Integration, Assignment) Processing->Analysis StructureElucidation Structure Confirmation Analysis->StructureElucidation

Caption: General experimental workflow for NMR analysis.

relationships cluster_relationships Key Structural Correlations Protonation N-Protonation Deshielding Downfield Shift Protonation->Deshielding causes AliphaticProtons Aliphatic Protons (H1, H3, 1-CH3) Deshielding->AliphaticProtons affects Bromine Bromine Substituent AromaticShifts Aromatic Proton Shifts Bromine->AromaticShifts influences Coupling Spin-Spin Coupling AliphaticProtons->Coupling exhibit

Caption: Logical relationships in spectral interpretation.

Application Note: Mass Spectrometric Analysis of 5-Bromo-1-methylisoindoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a theoretical framework and protocol for the qualitative and quantitative analysis of 5-Bromo-1-methylisoindoline hydrochloride using Liquid Chromatography-Mass Spectrometry (LC-MS). The described methodology is designed to provide accurate mass determination, elucidate fragmentation patterns, and establish a basis for quantitative analysis in various sample matrices. The protocol is intended for researchers in pharmaceutical development, medicinal chemistry, and analytical sciences.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. As with many novel chemical entities, robust analytical methods are required to characterize the molecule and determine its concentration in complex mixtures. Mass spectrometry, particularly when coupled with liquid chromatography, offers the high sensitivity and specificity needed for such tasks. This document provides a detailed protocol for the analysis of this compound using Electrospray Ionization (ESI) mass spectrometry, including expected results and data interpretation.

Chemical Properties

A summary of the key chemical properties of 5-Bromo-1-methylisoindoline is presented in Table 1. The hydrochloride salt is expected to readily dissociate in solution, making the free base available for ionization.

Table 1: Chemical Properties of 5-Bromo-1-methylisoindoline

PropertyValueReference
Molecular FormulaC₉H₁₀BrN[1]
Average Molecular Weight212.09 g/mol [1]
Monoisotopic Mass210.9997 Da[1]
IUPAC Name5-bromo-1-methyl-2,3-dihydro-1H-isoindole[1]

Note: The properties listed are for the free base. The hydrochloride salt has a molecular formula of C₉H₁₁BrClN and an average molecular weight of 248.55 g/mol [2].

Experimental Protocol

This protocol outlines the steps for sample preparation, LC-MS analysis, and data acquisition.

Materials and Reagents
  • This compound reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • HPLC-grade water

  • Formic acid (LC-MS grade)

  • 0.22 µm syringe filters

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality mass spectrometry data.[3]

  • Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Sample Matrix Preparation (e.g., plasma): For quantitative analysis in a biological matrix, a protein precipitation extraction is recommended. Add three parts of cold acetonitrile to one part of the plasma sample. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the mobile phase.

  • Filtration: Filter all samples and working standards through a 0.22 µm syringe filter before injection.

Liquid Chromatography Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Mass Spectrometry Conditions
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120 °C

  • Desolvation Temperature: 350 °C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Scan Range (Full Scan): m/z 50-500

  • Collision Energy (for MS/MS): Ramped from 10-40 eV to generate fragment ions.

Expected Mass Spectrometry Data

Full Scan Mass Spectrum

In positive ESI mode, 5-Bromo-1-methylisoindoline is expected to be detected as the protonated molecule, [M+H]⁺. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 natural abundance, a characteristic isotopic pattern will be observed for all bromine-containing ions.[4]

Table 2: Predicted m/z Values for the Molecular Ion of 5-Bromo-1-methylisoindoline

IonCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)Expected Ratio
[M+H]⁺212.0078214.0057~1:1
Fragmentation Pattern (MS/MS)

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion will provide structural information. The fragmentation is likely to involve the loss of the methyl group, cleavage of the isoindoline ring, and potentially the loss of the bromine atom.

Table 3: Predicted Major Fragment Ions for [M+H]⁺ of 5-Bromo-1-methylisoindoline

Fragment Ion DescriptionProposed StructureCalculated m/z (⁷⁹Br)Calculated m/z (⁸¹Br)
Loss of methyl group (-CH₃)[C₈H₇BrN]⁺196.9765198.9744
Loss of ethylene (-C₂H₄)[C₇H₆BrN]⁺183.9687185.9666
Loss of HBr[C₉H₁₀N]⁺132.0813-
Bromotropylium ion[C₇H₆Br]⁺168.9656170.9635

Visual Representations

Experimental Workflow

The overall process from sample preparation to data analysis is depicted in the following workflow diagram.

G Figure 1: LC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Standard Reference Standard Dissolution Dissolution in Methanol Standard->Dissolution Dilution Serial Dilution Dissolution->Dilution Filtration 0.22 µm Filtration Dilution->Filtration LC Liquid Chromatography (C18 Column) Filtration->LC ESI Electrospray Ionization (Positive Mode) LC->ESI MS Mass Spectrometry (Full Scan & MS/MS) ESI->MS Peak_Integration Peak Integration MS->Peak_Integration Fragmentation_Analysis Fragmentation Analysis Peak_Integration->Fragmentation_Analysis Quantification Quantification Peak_Integration->Quantification

Caption: Figure 1: LC-MS Experimental Workflow for this compound analysis.

Proposed Fragmentation Pathway

The following diagram illustrates the predicted fragmentation of the protonated molecule.

G Figure 2: Proposed Fragmentation Pathway Parent [M+H]⁺ m/z 212/214 Frag1 Loss of -CH₃ [C₈H₇BrN]⁺ m/z 197/199 Parent->Frag1 Frag2 Loss of -C₂H₄ [C₇H₆BrN]⁺ m/z 184/186 Parent->Frag2 Frag3 Loss of HBr [C₉H₁₀N]⁺ m/z 132 Parent->Frag3 Frag4 Bromotropylium ion [C₇H₆Br]⁺ m/z 169/171 Frag2->Frag4

Caption: Figure 2: Proposed major fragmentation pathways for protonated 5-Bromo-1-methylisoindoline.

Conclusion

This application note provides a comprehensive, albeit theoretical, guide for the mass spectrometric analysis of this compound. The proposed LC-MS method is a valuable starting point for the development of validated analytical procedures for the characterization and quantification of this compound in various research and development settings. The distinctive isotopic signature of bromine provides a key diagnostic feature for the identification of the parent molecule and its fragments.

References

Application Notes and Protocols for Utilizing 5-Bromo-1-methylisoindoline hydrochloride in Dopamine D3 Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of 5-Bromo-1-methylisoindoline hydrochloride as a ligand in dopamine D3 receptor binding assays. The protocols detailed below are foundational for characterizing the binding affinity of this compound and can be adapted for screening and lead optimization efforts in drug discovery programs targeting the D3 receptor.

Introduction to Dopamine D3 Receptor and this compound

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain.[1] Its strategic location implicates it in the modulation of cognition, emotion, and reward pathways. Consequently, the D3 receptor has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders.[2] The signaling cascade of the D3 receptor is primarily initiated through its coupling to Gi/Go proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3]

This compound belongs to a class of isoindoline derivatives that have been investigated for their interaction with dopamine receptors. While specific binding data for this exact compound is not widely published, structurally related isoindoline compounds have demonstrated high affinity and selectivity for the dopamine D3 receptor, making this compound a compound of significant interest for researchers in this field.[4]

Quantitative Data Summary

The binding affinity of a ligand for its receptor is a critical parameter in drug development. For novel compounds like this compound, a competition binding assay is employed to determine its inhibitory constant (Ki). Below is a representative table summarizing the binding affinities of various ligands for the dopamine D3 receptor, including data for a structurally related isoindoline compound to provide context for expected affinities.

CompoundRadioligand UsedReceptor SourceKi (nM)pKiReference
Representative Isoindoline Analog [³H]-SpiperoneRecombinant Cell Line~5.08.3[4]
Pramipexole[³H]-SpiperoneHuman D3 Receptor0.719.15[5]
Rotigotine[³H]-SpiperoneHuman D3 Receptor0.719.15[5]
Haloperidol[³H]-SpiperoneRecombinant Cell Line--[6]
(+)-7-OH-DPAT[¹⁸F]-FallyprideRat Brain Slices0.57 - 2.4-[7]

Note: The Ki value for the representative isoindoline analog is derived from the provided pKi value and serves as an estimate for the potential affinity of this compound.

Experimental Protocols

Detailed methodologies for conducting dopamine D3 receptor binding assays are provided below. These protocols are designed to be a starting point and may require optimization based on specific laboratory conditions and reagents.

Protocol 1: Membrane Preparation from Cells Expressing Dopamine D3 Receptors

Objective: To prepare crude membrane fractions from cell lines (e.g., CHO or HEK293) stably expressing the human dopamine D3 receptor.

Materials:

  • Cell pellets from cultured cells expressing the D3 receptor

  • Lysis Buffer: 50 mM Tris-HCl with protease inhibitors, ice-cold

  • Cryoprotectant Buffer: Lysis buffer containing 10% sucrose

  • High-speed refrigerated centrifuge

  • Dounce homogenizer or sonicator

  • Protein assay kit (e.g., BCA assay)

Procedure:

  • Harvest cultured cells and centrifuge to obtain a cell pellet.

  • Wash the pellet with ice-cold phosphate-buffered saline (PBS).

  • Resuspend the cell pellet in 20 volumes of ice-cold Lysis Buffer.

  • Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.

  • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes at 4°C) to remove nuclei and large debris.

  • Transfer the supernatant to a new tube and centrifuge at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the membranes.

  • Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold Lysis Buffer.

  • Repeat the high-speed centrifugation step.

  • Resuspend the final membrane pellet in Cryoprotectant Buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.[8][9]

Protocol 2: Saturation Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (Kd) and the maximum receptor density (Bmax) of a radioligand for the D3 receptor.

Materials:

  • D3 receptor-containing membranes

  • Radioligand (e.g., [³H]-Spiperone)

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4[10]

  • Non-specific binding determinant (e.g., 10 µM Haloperidol)[6]

  • 96-well plates

  • Glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine)

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the radioligand in Assay Buffer.

  • In a 96-well plate, set up triplicate wells for each concentration of the radioligand for total binding.

  • In separate triplicate wells, add the same concentrations of radioligand along with the non-specific binding determinant.

  • Add a consistent amount of D3 receptor membrane preparation to each well.

  • Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[8]

  • Terminate the reaction by rapid vacuum filtration through the pre-soaked glass fiber filters.

  • Wash the filters multiple times with ice-cold Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).[10]

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.

  • Analyze the data using non-linear regression to determine the Kd and Bmax values.

Protocol 3: Competition Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the D3 receptor.

Materials:

  • Same as for the Saturation Binding Assay

  • This compound

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, set up triplicate wells for each concentration of the test compound.

  • Add a fixed concentration of the radioligand (typically at or near its Kd value) to each well.

  • Include triplicate wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and non-specific determinant).

  • Add a consistent amount of D3 receptor membrane preparation to each well.

  • Incubate the plate for 60-120 minutes at room temperature with gentle agitation.[8]

  • Terminate the reaction by rapid vacuum filtration and wash the filters as described in the saturation binding protocol.

  • Measure the radioactivity in a liquid scintillation counter.

  • Calculate the percentage of specific binding at each concentration of this compound.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

Dopamine_D3_Receptor_Signaling_Pathway Dopamine Dopamine or 5-Bromo-1-methylisoindoline hydrochloride D3R Dopamine D3 Receptor Dopamine->D3R G_protein Gi/Go Protein D3R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP ATP ATP Downstream Downstream Cellular Effects cAMP->Downstream

Dopamine D3 Receptor Signaling Pathway

Competition_Binding_Assay_Workflow start Start prep_reagents Prepare Reagents: - D3 Membranes - Radioligand ([³H]-Spiperone) - Test Compound (Serial Dilutions) - Assay Buffer start->prep_reagents setup_plate Set up 96-well Plate: - Total Binding - Non-specific Binding - Competition Wells prep_reagents->setup_plate add_components Add Components to Wells: - Radioligand - Test Compound / Buffer - D3 Membranes setup_plate->add_components incubate Incubate (60-120 min at RT) add_components->incubate filter_wash Rapid Vacuum Filtration & Wash Filters incubate->filter_wash scint_count Scintillation Counting filter_wash->scint_count analyze Data Analysis: - Calculate % Specific Binding - Determine IC50 - Calculate Ki scint_count->analyze end End analyze->end

Competition Binding Assay Workflow

References

Application Notes and Protocols: 5-Bromo-1-methylisoindoline Hydrochloride as a Precursor for PET Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique crucial in drug development and neuroscience research. The development of novel PET ligands with high affinity and selectivity for specific biological targets is paramount for advancing our understanding of disease mechanisms and for the development of new therapeutics. Isoindolinone-based structures have emerged as a promising scaffold for the development of PET tracers, particularly for imaging neurodegenerative diseases. This document provides detailed application notes and protocols for the use of 5-Bromo-1-methylisoindoline hydrochloride as a key precursor in the synthesis of advanced PET ligands for imaging mutant huntingtin (mHTT) aggregates, implicated in Huntington's disease.

The isoindolinone core offers a versatile platform for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. The bromine substituent on the isoindoline ring serves as a convenient handle for introducing the isoindolinone moiety onto a core scaffold through cross-coupling reactions. This document will focus on the synthesis of precursors for two notable PET ligands: [¹¹C]CHDI-009 and [¹⁸F]CHDI-385, which have shown promise in preclinical studies for imaging mHTT aggregates.[1][2]

Data Presentation

The following tables summarize key quantitative data for the PET ligands derived from this compound precursors.

Table 1: In Vitro Binding Affinity and Lipophilicity of Isoindolinone-Based PET Ligands

CompoundTargetIC₅₀ (nM)[2]LogD
CHDI-009mHTT Aggregates0.4 ± 0.22.8
CHDI-385mHTT Aggregates0.4 ± 0.22.9

Table 2: Radiosynthesis Parameters for Isoindolinone-Based PET Ligands

PET LigandPrecursorRadiochemical Yield (Decay Corrected)Molar Activity (GBq/µmol)
[¹¹C]CHDI-009Desmethyl-CHDI-00912-19% (non-decay corrected)[2]Not Reported
[¹⁸F]CHDI-385Stannyl-CHDI-3850.6-1.3%[2]Not Reported

Experimental Protocols

The following protocols describe the synthesis of the non-radiolabeled precursors for [¹¹C]CHDI-009 and [¹⁸F]CHDI-385, starting from this compound. These precursors are essential for the subsequent radiolabeling steps.

Protocol 1: Synthesis of the Desmethyl Precursor for [¹¹C]CHDI-009

This protocol outlines a potential synthetic route to the desmethyl precursor of CHDI-009, which involves a Suzuki coupling reaction between a boronic acid derivative of the core scaffold and 5-bromo-1-methylisoindoline.

Materials:

  • This compound

  • Appropriate boronic acid or boronic ester of the core heterocyclic scaffold

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Standard laboratory glassware and purification equipment (silica gel chromatography)

Procedure:

  • Free-Basing of this compound: Dissolve this compound in a suitable solvent (e.g., dichloromethane) and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to obtain the free base. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Suzuki Coupling Reaction: In a flame-dried round-bottom flask, combine the 5-bromo-1-methylisoindoline free base (1.0 eq), the boronic acid derivative of the core scaffold (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq).

  • Solvent Addition and Degassing: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask. Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desmethyl precursor of CHDI-009.

Protocol 2: Synthesis of the Stannyl Precursor for [¹⁸F]CHDI-385

This protocol describes a potential route to the stannyl precursor for [¹⁸F]CHDI-385, which involves the synthesis of a stannylated version of the core scaffold followed by coupling with 5-bromo-1-methylisoindoline.

Materials:

  • This compound

  • A suitable precursor of the core scaffold for stannylation

  • Hexa(n-butyl)distannane or similar stannylating reagent

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Solvent (e.g., toluene or dioxane)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Synthesis of the Stannylated Core Scaffold: Synthesize the trimethylstannyl derivative of the core heterocyclic scaffold according to established literature procedures. This typically involves a palladium-catalyzed reaction of a halogenated precursor with a distannane reagent.

  • Stille Coupling Reaction: In a flame-dried flask, combine the stannylated core scaffold (1.0 eq), 5-bromo-1-methylisoindoline free base (1.2 eq), and a palladium catalyst (0.05 eq) in an anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Heat the reaction mixture under an inert atmosphere at an elevated temperature (e.g., 100-110 °C) until the starting materials are consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: After cooling, the reaction mixture is typically filtered and concentrated. The crude product is then purified by silica gel chromatography to afford the stannyl precursor for [¹⁸F]CHDI-385.

Protocol 3: General Radiosynthesis of [¹¹C]CHDI-009

This protocol provides a general overview of the final radiosynthesis step.

Materials:

  • Desmethyl precursor of CHDI-009

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf)

  • Base (e.g., NaOH, K₂CO₃)

  • Solvent (e.g., DMF, DMSO)

  • Automated radiosynthesis module

  • HPLC for purification

Procedure:

  • Precursor Preparation: Dissolve the desmethyl precursor in a suitable solvent within the reaction vessel of the automated synthesis module.

  • Radiolabeling: Introduce [¹¹C]CH₃I or [¹¹C]CH₃OTf into the reaction vessel containing the precursor and a base.

  • Reaction: Heat the reaction mixture for a short period (typically 5-10 minutes) at an elevated temperature (e.g., 80-120 °C).

  • Purification: The reaction mixture is purified by semi-preparative HPLC to isolate [¹¹C]CHDI-009.

  • Formulation: The collected HPLC fraction is reformulated into a physiologically acceptable solution for injection.

Protocol 4: General Radiosynthesis of [¹⁸F]CHDI-385

This protocol provides a general overview of the final radiosynthesis step using a copper-mediated fluorination.

Materials:

  • Stannyl precursor of CHDI-385

  • [¹⁸F]Fluoride

  • Copper(II) triflate or other copper source

  • Base (e.g., K₂CO₃, Kryptofix 2.2.2)

  • Solvent (e.g., DMF, DMSO)

  • Automated radiosynthesis module

  • HPLC for purification

Procedure:

  • [¹⁸F]Fluoride Activation: The cyclotron-produced [¹⁸F]fluoride is trapped on an anion exchange cartridge and eluted with a solution of a base (e.g., K₂CO₃ and Kryptofix 2.2.2) into the reaction vessel. The solvent is removed by azeotropic distillation.

  • Radiolabeling: The stannyl precursor and a copper reagent are dissolved in an anhydrous solvent and added to the dried [¹⁸F]fluoride.

  • Reaction: The reaction mixture is heated at an elevated temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).

  • Purification and Formulation: The crude reaction mixture is purified by semi-preparative HPLC, and the final product is formulated for injection.

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows.

G cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling start 5-Bromo-1-methylisoindoline hydrochloride freebase 5-Bromo-1-methylisoindoline (free base) start->freebase Base suzuki Suzuki Coupling (Pd Catalyst, Base) freebase->suzuki boronic_acid Core Scaffold Boronic Acid boronic_acid->suzuki desmethyl_precursor Desmethyl-CHDI-009 Precursor suzuki->desmethyl_precursor methylation N-Methylation desmethyl_precursor->methylation c11_meotf [¹¹C]CH₃OTf c11_meotf->methylation pet_ligand [¹¹C]CHDI-009 methylation->pet_ligand G cluster_precursor Precursor Synthesis cluster_radiolabeling Radiolabeling start 5-Bromo-1-methylisoindoline hydrochloride freebase 5-Bromo-1-methylisoindoline (free base) start->freebase Base stille Stille Coupling (Pd Catalyst) freebase->stille stannyl_core Stannylated Core Scaffold stannyl_core->stille stannyl_precursor Stannyl-CHDI-385 Precursor stille->stannyl_precursor fluorination Copper-Mediated Fluorination stannyl_precursor->fluorination f18_fluoride [¹⁸F]Fluoride f18_fluoride->fluorination pet_ligand [¹⁸F]CHDI-385 fluorination->pet_ligand G cluster_workflow PET Imaging Experimental Workflow synthesis Radiosynthesis and QC of PET Ligand injection Animal/Human Subject Preparation & Injection synthesis->injection scan PET/CT or PET/MR Data Acquisition injection->scan recon Image Reconstruction scan->recon analysis Kinetic Modeling and Data Analysis recon->analysis results Quantification of Target Density (e.g., BPnd) analysis->results

References

Application of 5-Bromo-1-methylisoindoline hydrochloride in cancer cell line studies.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Research Use Only. Not for use in diagnostic procedures.

Introduction

5-Bromo-1-methylisoindoline hydrochloride and its derivatives are emerging as compounds of interest in oncology research. These molecules, characterized by an isoindoline core structure, are being investigated for their potential as anticancer agents. This document provides an overview of the application of a structurally related compound, 5-bromo-3'-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine], in cancer cell line studies, and offers detailed protocols for relevant experiments. The insights from this derivative may guide the investigation of this compound.

The primary mechanism of action for the studied analog involves the inhibition of the p53-MDM2 protein-protein interaction.[1] The p53 tumor suppressor protein plays a crucial role in preventing cancer formation, and its inactivation is a common event in many human cancers. MDM2 is a key negative regulator of p53, and inhibiting the p53-MDM2 interaction can lead to the reactivation of p53, inducing apoptosis and cell cycle arrest in cancer cells. The derivative has shown potent antiproliferative activity against various human tumor cell lines at nanomolar concentrations.[1]

Target Audience

These application notes and protocols are intended for researchers, scientists, and drug development professionals in the field of oncology and medicinal chemistry.

Data Presentation

The following table summarizes the in vitro activity of the 5-bromo-1-methylisoindoline derivative, 5-bromo-3'-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine] (referred to as Compound 4n in the source literature).

Assay Conditions Result Reference
p53-MDM2 Interaction Inhibition5 µM of Compound 4n30% inhibition[1]
Antiproliferative ActivityNanomolar concentrationsGrowth inhibition in various human tumor cell lines[1]
p53 Protein Accumulation50 nM of Compound 4nInduction of p53 protein accumulation[1]
Apoptosis Induction50 nM of Compound 4nSignificant apoptotic cell death[1]
Cell Cycle Progression50 nM of Compound 4nNo effect on cell cycle progression[1]

Signaling Pathway

The investigated isoindoline derivative functions by disrupting the interaction between the p53 tumor suppressor protein and its negative regulator, MDM2. This inhibition leads to the stabilization and accumulation of p53, which can then induce apoptosis in cancer cells.

p53_MDM2_pathway cluster_0 Normal Conditions cluster_1 With Isoindoline Derivative p53 p53 MDM2 MDM2 p53->MDM2 Binds to Degradation p53 Degradation MDM2->Degradation Promotes p53_active p53 (stabilized) Apoptosis Apoptosis p53_active->Apoptosis Induces MDM2_inhibited MDM2 MDM2_inhibited->p53_active Interaction blocked Isoindoline 5-Bromo-1-methylisoindoline derivative Isoindoline->MDM2_inhibited Inhibits

Caption: p53-MDM2 signaling pathway and the inhibitory effect of the isoindoline derivative.

Experimental Protocols

The following are detailed protocols for key experiments to assess the anticancer effects of this compound or its analogs.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, U937)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (or analog)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Western Blotting for p53 Accumulation

This protocol is to detect the levels of p53 protein following treatment with the compound.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound (or analog)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat the cells with the test compound at the desired concentration (e.g., 50 nM) for 24 hours.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-p53 antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Normalize the p53 protein levels to a loading control like β-actin.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is to quantify the induction of apoptosis by the compound.

Materials:

  • Cancer cell lines

  • Complete growth medium

  • This compound (or analog)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the compound for 24-48 hours.

  • Collect both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Experimental Workflow

The following diagram illustrates a general workflow for evaluating the anticancer potential of this compound in vitro.

experimental_workflow start Start cell_culture Select & Culture Cancer Cell Lines start->cell_culture viability_assay Cell Viability Assay (e.g., MTT) cell_culture->viability_assay ic50 Determine IC50 viability_assay->ic50 mechanism_studies Mechanism of Action Studies ic50->mechanism_studies western_blot Western Blot (p53, etc.) mechanism_studies->western_blot apoptosis_assay Apoptosis Assay (Annexin V) mechanism_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis mechanism_studies->cell_cycle_analysis end End apoptosis_assay->end

Caption: General experimental workflow for in vitro anticancer drug screening.

References

Application Notes and Protocols: 5-Bromo-1-methylisoindoline hydrochloride as a Deubiquitinase (DUB) Inhibitor Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deubiquitinating enzymes (DUBs) are a large family of proteases that play a critical role in cellular homeostasis by reversing the process of ubiquitination. Their dysregulation has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and infectious diseases, making them attractive targets for therapeutic intervention. The development of potent and selective DUB inhibitors is an area of intense research.

This document provides detailed application notes and protocols for the use of 5-Bromo-1-methylisoindoline hydrochloride as a versatile intermediate for the synthesis of novel DUB inhibitors. While direct literature linking this specific starting material to published DUB inhibitors is scarce, its isoindoline core is a recognized scaffold in medicinal chemistry. The bromine atom provides a convenient handle for chemical modification, allowing for the exploration of structure-activity relationships (SAR).

Herein, we propose a synthetic route to a hypothetical, yet plausible, class of covalent DUB inhibitors based on the 5-Bromo-1-methylisoindoline scaffold, incorporating a cyano-acrylamide "warhead" known to target the catalytic cysteine of DUBs. We provide detailed protocols for the synthesis and subsequent biological evaluation of these compounds.

Data Presentation: Hypothetical DUB Inhibitor Profiling

To illustrate the potential of the 5-Bromo-1-methylisoindoline scaffold, we present hypothetical inhibitory data for two designed compounds: Isoindoline DUB Inhibitor 1 (IDI-1) and its arylated analog IDI-2 . This data is intended to model the outcomes of the biochemical assays described in the protocols below.

CompoundTarget DUBIC50 (µM)Ki (µM)Selectivity Profile (IC50 in µM against other DUBs)
IDI-1 USP71.20.5USP2 > 25, USP5 > 50, UCHL1 > 50
IDI-2 USP70.30.1USP2 > 50, USP5 > 100, UCHL1 > 100

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Synthesis of Hypothetical DUB Inhibitors from this compound

This section details the proposed synthetic route to obtain the target covalent DUB inhibitors, IDI-1 and IDI-2.

Protocol 1: Synthesis of (E)-N-(5-bromo-1-methylisoindolin-2-yl)-3-(4-(dimethylamino)phenyl)acrylamide (IDI-1)

This protocol involves a two-step synthesis starting from this compound.

Step 1: N-Acylation of 5-Bromo-1-methylisoindoline

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 mL/mmol) at 0 °C, add triethylamine (2.2 eq).

  • Stir the mixture for 10 minutes, then add acryloyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield N-(5-bromo-1-methylisoindolin-2-yl)acrylamide.

Step 2: Heck Coupling with 4-iodo-N,N-dimethylaniline

  • To a solution of N-(5-bromo-1-methylisoindolin-2-yl)acrylamide (1.0 eq) and 4-iodo-N,N-dimethylaniline (1.2 eq) in a mixture of acetonitrile and water, add a palladium catalyst such as Pd(OAc)2 (0.05 eq) and a phosphine ligand (e.g., P(o-tolyl)3, 0.1 eq).

  • Add a base, such as triethylamine (2.0 eq).

  • Heat the reaction mixture to 80 °C and stir for 16 hours under an inert atmosphere.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford IDI-1.

Protocol 2: Synthesis of (E)-N-(1-methyl-5-(pyridin-4-yl)isoindolin-2-yl)-3-(4-(dimethylamino)phenyl)acrylamide (IDI-2) via Suzuki Coupling

This protocol describes the modification of the bromo-isoindoline core of IDI-1 via a Suzuki coupling reaction.

  • In a microwave vial, combine IDI-1 (1.0 eq), pyridine-4-boronic acid (1.5 eq), and a palladium catalyst such as Pd(dppf)Cl2 (0.1 eq).

  • Add a base, such as potassium carbonate (2.0 eq).

  • Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio) as the solvent.

  • Seal the vial and heat in a microwave reactor to 120 °C for 30 minutes.

  • Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by preparative HPLC to yield IDI-2.

Biochemical and Cellular Assays for DUB Inhibitor Characterization

Protocol 3: Ubiquitin-AMC Deubiquitinase Activity Assay

This assay measures the enzymatic activity of a DUB by monitoring the cleavage of a fluorogenic substrate, Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC).

  • Prepare a stock solution of the test inhibitor (e.g., IDI-1 or IDI-2) in DMSO.

  • In a 96-well black plate, add assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).

  • Add the DUB enzyme to a final concentration in its linear range.

  • Add the test inhibitor at various concentrations and incubate for 15-30 minutes at 30 °C.

  • Initiate the reaction by adding Ub-AMC substrate to a final concentration of approximately 500 nM.

  • Immediately measure the increase in fluorescence (Excitation: 360 nm, Emission: 460 nm) over time using a plate reader.

  • Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.

Protocol 4: Isothermal Titration Calorimetry (ITC) for Binding Affinity

ITC directly measures the heat changes upon binding of an inhibitor to a DUB, allowing for the determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

  • Prepare solutions of the DUB and the inhibitor in the same dialysis buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl).

  • Load the DUB solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.

  • Perform a series of injections of the inhibitor into the DUB solution while monitoring the heat evolved or absorbed.

  • Integrate the heat-flow peaks to obtain the heat per injection.

  • Fit the binding isotherm to a suitable model to determine the thermodynamic parameters of the interaction.

Protocol 5: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA assesses the binding of an inhibitor to its target DUB in a cellular environment by measuring changes in the thermal stability of the target protein.

  • Culture cells to an appropriate confluency and treat with the test inhibitor or vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in PBS.

  • Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a set time (e.g., 3 minutes).

  • Cool the samples and lyse the cells by freeze-thaw cycles.

  • Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.

  • Analyze the soluble fraction by Western blot using an antibody specific to the target DUB.

  • Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Visualizations

G cluster_0 Synthesis of IDI-1 cluster_1 Synthesis of IDI-2 Start 5-Bromo-1-methylisoindoline HCl Step1 N-Acylation with Acryloyl Chloride Start->Step1 Et3N, DCM Intermediate1 N-(5-bromo-1-methylisoindolin-2-yl)acrylamide Step1->Intermediate1 Step2 Heck Coupling with 4-iodo-N,N-dimethylaniline Intermediate1->Step2 Pd(OAc)2, P(o-tolyl)3, Et3N IDI1 IDI-1 Step2->IDI1 IDI1_start IDI-1 Step3 Suzuki Coupling with Pyridine-4-boronic acid IDI1_start->Step3 Pd(dppf)Cl2, K2CO3 IDI2 IDI-2 Step3->IDI2

Caption: Proposed synthetic pathway for hypothetical DUB inhibitors IDI-1 and IDI-2.

G DUB DUB Active Site (with catalytic Cysteine) Complex Reversible Michael Adduct (Covalent Complex) DUB->Complex Covalent bond formation Inhibitor Cyano-acrylamide Inhibitor (e.g., IDI-1) Inhibitor->Complex Inhibition Inhibition of Deubiquitination Complex->Inhibition

Caption: Mechanism of covalent DUB inhibition by a cyano-acrylamide warhead.

G Start Synthesized Inhibitor (e.g., IDI-1) Biochem_Assay Biochemical Assay (Ub-AMC Assay) Start->Biochem_Assay Determine_IC50 Determine IC50 Biochem_Assay->Determine_IC50 ITC Binding Affinity Assay (ITC) Determine_IC50->ITC Determine_Kd Determine Kd ITC->Determine_Kd Cellular_Assay Cellular Target Engagement (CETSA) Determine_Kd->Cellular_Assay Confirm_Binding Confirm In-Cell Binding Cellular_Assay->Confirm_Binding SAR SAR Studies (e.g., synthesize IDI-2) Confirm_Binding->SAR

Caption: Experimental workflow for DUB inhibitor characterization.

Chiral Synthesis of (R)-5-Bromo-1-methylisoindoline Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the chiral synthesis of (R)-5-Bromo-1-methylisoindoline hydrochloride, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of the racemic intermediate, 5-Bromo-1-methylisoindoline, followed by a chiral resolution to isolate the desired (R)-enantiomer, and concluding with the formation of the hydrochloride salt.

Introduction

Chiral isoindoline scaffolds are prevalent in a variety of biologically active compounds and approved pharmaceuticals. The specific stereochemistry of these molecules is often crucial for their pharmacological activity. (R)-5-Bromo-1-methylisoindoline, with its defined stereocenter at the C1 position and a bromine substituent for further functionalization, represents a key intermediate for the synthesis of novel therapeutics. This protocol outlines a reproducible method for its preparation in high enantiomeric purity.

The synthetic strategy detailed below involves the reduction of a readily accessible isoindolinone precursor to the corresponding racemic isoindoline, followed by classical resolution using a chiral acid to separate the enantiomers.

Experimental Protocols

Part 1: Synthesis of Racemic 5-Bromo-1-methylisoindoline

This procedure details the synthesis of the racemic precursor required for the subsequent chiral resolution. The synthesis starts from 5-bromo-2-methylisoindolin-1-one, which can be prepared from commercially available starting materials.

Materials:

  • 5-Bromo-2-methylisoindolin-1-one

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Deionized water

  • Ice

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • A solution of 5-bromo-2-methylisoindolin-1-one (1.0 eq) in anhydrous THF is added dropwise to a stirred suspension of lithium aluminum hydride (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again with water.

  • The resulting slurry is filtered, and the filter cake is washed with THF.

  • The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford racemic 5-bromo-1-methylisoindoline.

Part 2: Chiral Resolution of (±)-5-Bromo-1-methylisoindoline

This protocol describes the separation of the racemic mixture to isolate the (R)-enantiomer using a chiral resolving agent.

Materials:

  • (±)-5-Bromo-1-methylisoindoline

  • (-)-O,O'-Dibenzoyl-L-tartaric acid

  • Methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Erlenmeyer flasks

  • Büchner funnel and flask

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • A solution of (-)-O,O'-Dibenzoyl-L-tartaric acid (1.0 eq) in methanol is added to a solution of racemic 5-bromo-1-methylisoindoline (1.0 eq) in methanol.

  • The mixture is gently heated to obtain a clear solution and then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to facilitate crystallization of the diastereomeric salt.

  • The resulting crystals are collected by filtration, washed with cold diethyl ether, and dried.

  • To isolate the free base, the diastereomeric salt is suspended in a mixture of diethyl ether and water, and the pH is adjusted to 9-10 with a saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield (R)-5-Bromo-1-methylisoindoline.

  • The enantiomeric excess (ee) of the product should be determined by chiral High-Performance Liquid Chromatography (HPLC).

Part 3: Formation of (R)-5-Bromo-1-methylisoindoline Hydrochloride

This final step converts the chiral amine into its more stable hydrochloride salt.

Materials:

  • (R)-5-Bromo-1-methylisoindoline

  • Anhydrous diethyl ether

  • Hydrochloric acid solution in diethyl ether (e.g., 2 M)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Büchner funnel and flask

Procedure:

  • (R)-5-Bromo-1-methylisoindoline is dissolved in anhydrous diethyl ether.

  • The solution is cooled in an ice bath, and a solution of hydrochloric acid in diethyl ether is added dropwise with stirring.

  • The resulting precipitate is stirred in the cold for 30 minutes.

  • The solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to afford (R)-5-Bromo-1-methylisoindoline hydrochloride.

Data Presentation

StepProductStarting MaterialYield (%)Enantiomeric Excess (ee%)
1. Racemic Synthesis(±)-5-Bromo-1-methylisoindoline5-Bromo-2-methylisoindolin-1-one75-85N/A
2. Chiral Resolution(R)-5-Bromo-1-methylisoindoline(±)-5-Bromo-1-methylisoindoline30-40>98%
3. Hydrochloride Salt Formation(R)-5-Bromo-1-methylisoindoline hydrochloride(R)-5-Bromo-1-methylisoindoline>95%>98%

Note: Yields and enantiomeric excess are typical and may vary depending on experimental conditions and scale.

Visualizations

Chiral_Synthesis_Workflow cluster_0 Part 1: Racemic Synthesis cluster_1 Part 2: Chiral Resolution cluster_2 Part 3: Hydrochloride Salt Formation Start 5-Bromo-2-methylisoindolin-1-one Reduction Reduction with LiAlH4 in THF Start->Reduction 1. Add to LiAlH4 suspension Workup1 Aqueous Workup & Purification Reduction->Workup1 2. Quench, Filter, Purify Racemate (±)-5-Bromo-1-methylisoindoline Workup1->Racemate Resolution Diastereomeric Salt Formation with (-)-O,O'-Dibenzoyl-L-tartaric acid Racemate->Resolution Crystallization Crystallization Resolution->Crystallization Liberation Liberation of Free Base (aq. NaHCO3) Crystallization->Liberation R_Enantiomer (R)-5-Bromo-1-methylisoindoline Liberation->R_Enantiomer Salt_Formation Addition of HCl in Diethyl Ether R_Enantiomer->Salt_Formation Final_Product (R)-5-Bromo-1-methylisoindoline HCl Salt_Formation->Final_Product

Caption: Experimental workflow for the chiral synthesis of (R)-5-Bromo-1-methylisoindoline hydrochloride.

Anwendungsbeispiele und Protokolle für die Derivatisierung von 5-Brom-1-methylisoindolin zur Untersuchung von Struktur-Aktivitäts-Beziehungen

Author: BenchChem Technical Support Team. Date: December 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.

Einführung: 5-Brom-1-methylisoindolin ist ein wertvolles Ausgangsmaterial für die Synthese einer Vielzahl von substituierten Isoindolin-Derivaten. Die Funktionalisierung an der 5-Position des Isoindolin-Ringsystems mittels moderner Kreuzkupplungsreaktionen ermöglicht die systematische Untersuchung von Struktur-Aktivitäts-Beziehungen (SAR). Solche Studien sind entscheidend für die Identifizierung von Molekülen mit verbesserter pharmakologischer Wirksamkeit, Selektivität und pharmakokinetischen Eigenschaften. Diese Anwendungsbeispiele beschreiben Protokolle für die Derivatisierung von 5-Brom-1-methylisoindolin durch Suzuki-Miyaura- und Buchwald-Hartwig-Kreuzkupplungsreaktionen und präsentieren hypothetische biologische Daten zur Veranschaulichung der SAR-Analyse.

I. Synthese von 5-Aryl-1-methylisoindolinen mittels Suzuki-Miyaura-Kreuzkupplung

Die Suzuki-Miyaura-Kreuzkupplung ist eine palladiumkatalysierte Reaktion, die die Bildung von Kohlenstoff-Kohlenstoff-Bindungen zwischen Organoborverbindungen und Organohalogeniden ermöglicht.[1][2][3][4] Sie ist eine robuste und vielseitige Methode zur Einführung von Aryl- und Heteroaryl-Substituenten.

Experimentelles Protokoll:

Materialien:

  • 5-Brom-1-methylisoindolin

  • (4-Methoxyphenyl)boronsäure

  • Palladium(II)-acetat (Pd(OAc)₂)

  • Tricyclohexylphosphin (PCy₃)

  • Kaliumphosphat (K₃PO₄)

  • Toluol, wasserfrei

  • Wasser, entgast

  • Argon (oder Stickstoff)

  • Standard-Glasgeräte für organische Synthese (z. B. Schlenk-Kolben, Rückflusskühler)

  • Magnetrührer mit Heizplatte

  • Dünnschichtchromatographie (DC) zur Reaktionsverfolgung

  • Säulenchromatographie zur Aufreinigung

Verfahren:

  • In einem Schlenk-Kolben werden 5-Brom-1-methylisoindolin (1,0 Äq.), (4-Methoxyphenyl)boronsäure (1,2 Äq.) und Kaliumphosphat (2,0 Äq.) vorgelegt.

  • Der Kolben wird evakuiert und dreimal mit Argon gespült.

  • Palladium(II)-acetat (0,02 Äq.) und Tricyclohexylphosphin (0,04 Äq.) werden unter Argon-Atmosphäre zugegeben.

  • Wasserfreies Toluol und entgastes Wasser (Volumenverhältnis 10:1) werden mittels einer Spritze zugegeben.

  • Die Reaktionsmischung wird bei 100 °C für 12 Stunden unter Argon gerührt.

  • Der Reaktionsfortschritt wird mittels Dünnschichtchromatographie überwacht.

  • Nach Abkühlen auf Raumtemperatur wird die Mischung mit Ethylacetat verdünnt und mit Wasser gewaschen.

  • Die organische Phase wird über Natriumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird mittels Säulenchromatographie an Kieselgel aufgereinigt, um das gewünschte 5-(4-Methoxyphenyl)-1-methylisoindolin zu erhalten.

Logischer Arbeitsablauf für die Derivatisierung und SAR-Analyse

SAR_Workflow A 5-Brom-1-methylisoindolin (Ausgangsmaterial) B Palladium-katalysierte Kreuzkupplung A->B Reagenzien (z.B. Boronsäuren) C Derivat-Bibliothek B->C Synthese D Biologischer Assay (z.B. Rezeptorbindung) C->D Screening E Aktivitätsdaten (z.B. IC50) D->E Datenerfassung F Struktur-Aktivitäts- Beziehungs-Analyse (SAR) E->F Analyse G Identifizierung von Leitstrukturen F->G Interpretation G->B Optimierung

Abbildung 1: Allgemeiner Arbeitsablauf für die Derivatisierung und SAR-Analyse.

II. Synthese von 5-Amino-1-methylisoindolinen mittels Buchwald-Hartwig-Aminierung

Die Buchwald-Hartwig-Aminierung ist eine palladiumkatalysierte Reaktion zur Bildung von Kohlenstoff-Stickstoff-Bindungen.[5][6] Sie ist besonders nützlich für die Kupplung von Arylhalogeniden mit einer Vielzahl von primären und sekundären Aminen.

Experimentelles Protokoll:

Materialien:

  • 5-Brom-1-methylisoindolin

  • Morpholin

  • Palladium(II)-acetat (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Natrium-tert-butanolat (NaOt-Bu)

  • Toluol, wasserfrei

  • Argon (oder Stickstoff)

  • Standard-Glasgeräte für organische Synthese

  • Magnetrührer mit Heizplatte

Verfahren:

  • In einem Schlenk-Kolben werden Palladium(II)-acetat (0,01 Äq.) und XPhos (0,02 Äq.) vorgelegt.

  • Der Kolben wird evakuiert und mit Argon gespült, bevor wasserfreies Toluol zugegeben wird. Die Mischung wird für 10 Minuten bei Raumtemperatur gerührt, um den Katalysator zu bilden.

  • In einem separaten Kolben werden 5-Brom-1-methylisoindolin (1,0 Äq.), Morpholin (1,5 Äq.) und Natrium-tert-butanolat (1,4 Äq.) unter Argon vorgelegt.

  • Die Katalysatorlösung wird zu der Mischung aus Substrat, Amin und Base gegeben.

  • Die Reaktionsmischung wird bei 100 °C für 16 Stunden unter Argon gerührt.

  • Nach Abkühlen wird die Reaktion durch Zugabe von Wasser beendet.

  • Die wässrige Phase wird mit Ethylacetat extrahiert.

  • Die vereinigten organischen Phasen werden mit gesättigter Natriumchloridlösung gewaschen, über Magnesiumsulfat getrocknet, filtriert und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird mittels Säulenchromatographie aufgereinigt, um das gewünschte 5-(Morpholin-4-yl)-1-methylisoindolin zu erhalten.

III. Struktur-Aktivitäts-Beziehungs-Analyse (SAR)

Die folgende Tabelle fasst hypothetische biologische Daten für eine Reihe von Derivaten von 5-Brom-1-methylisoindolin zusammen. Die Aktivität wurde in einem fiktiven Bindungsassay an einem G-Protein-gekoppelten Rezeptor (GPCR) gemessen und wird als IC₅₀-Wert angegeben.

Tabelle 1: Struktur und biologische Aktivität von 5-substituierten 1-Methylisoindolin-Derivaten

VerbindungR-Gruppe an Position 5ReaktionstypIC₅₀ (nM)
1 -Br (Ausgangsmaterial)->10000
2 PhenylSuzuki850
3 4-MethoxyphenylSuzuki450
4 4-TrifluormethylphenylSuzuki1200
5 Pyridin-4-ylSuzuki600
6 Morpholin-4-ylBuchwald-Hartwig250
7 Piperidin-1-ylBuchwald-Hartwig320
8 N-Methylanilin-4-ylBuchwald-Hartwig150

Analyse der SAR-Daten:

  • Die Einführung von Aryl-Substituenten an Position 5 (Verbindungen 2-5 ) führt zu einer deutlichen Steigerung der Aktivität im Vergleich zum Ausgangsmaterial 1 .

  • Elektronenschiebende Gruppen am Phenylring (z.B. Methoxy in 3 ) scheinen die Aktivität im Vergleich zum unsubstituierten Phenylring (2 ) zu verbessern, während elektronenziehende Gruppen (z.B. Trifluormethyl in 4 ) die Aktivität verringern.

  • Die Einführung eines basischen Stickstoffatoms im Aryl-Substituenten (Pyridin in 5 ) ist ebenfalls vorteilhaft.

  • Die Derivate, die durch die Buchwald-Hartwig-Aminierung synthetisiert wurden (Verbindungen 6-8 ), zeigen im Allgemeinen eine höhere Potenz.

  • Insbesondere die Einführung eines N-Methylanilin-Substituenten (8 ) führt zur höchsten Aktivität in dieser Serie, was auf eine spezifische Wasserstoffbrückenbindung oder hydrophobe Wechselwirkung in der Bindungstasche des Rezeptors hindeuten könnte.

Hypothetischer Signalweg, der durch Isoindolin-Derivate moduliert wird

Signaling_Pathway Ligand Isoindolin-Derivat (Agonist) GPCR G-Protein-gekoppelter Rezeptor (GPCR) Ligand->GPCR Bindung G_Protein G-Protein (Gα, Gβγ) GPCR->G_Protein Aktivierung Effector Effektor-Enzym (z.B. Adenylatcyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (z.B. cAMP) Effector->Second_Messenger Produktion PKA Proteinkinase A (PKA) Second_Messenger->PKA Aktivierung Response Zelluläre Antwort PKA->Response Phosphorylierung von Zielproteinen

Abbildung 2: Beispielhafter GPCR-Signalweg, der durch Isoindolin-Derivate moduliert wird.

Schlussfolgerung: Die Derivatisierung von 5-Brom-1-methylisoindolin mittels Suzuki-Miyaura- und Buchwald-Hartwig-Kreuzkupplungen ist eine effektive Strategie zur Erstellung von Substanzbibliotheken für SAR-Studien. Die vorgestellten Protokolle bieten eine solide Grundlage für die Synthese einer breiten Palette von Analoga. Die hypothetischen SAR-Daten verdeutlichen, wie durch systematische Modifikationen am Molekülgerüst wichtige Erkenntnisse über die molekularen Determinanten der biologischen Aktivität gewonnen werden können, die als Leitfaden für die Entwicklung potenterer und selektiverer Wirkstoffkandidaten dienen.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-1-methylisoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 5-Bromo-1-methylisoindoline hydrochloride synthesis. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of isoindoline compounds like this compound?

A1: The main difficulty in isoindoline synthesis is the instability of the isoindole ring system, which can lead to low yields, polymerization, and oxidation.[1][2] Careful control of reaction conditions and minimizing exposure to heat, light, and air are crucial for a successful synthesis.[1]

Q2: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A2: Low yields in isoindoline synthesis can stem from several factors. The inherent instability of the isoindole ring system is a primary cause, leading to product degradation during the reaction or workup.[1] To mitigate this, consider minimizing reaction and workup times.[1] Suboptimal reaction conditions, including the choice of solvent, base, and temperature, can also significantly impact the yield.[1] Systematic optimization of these parameters is essential for developing a robust synthesis.[3]

Q3: Are there any common side reactions to be aware of during the synthesis of bromo-substituted isoindolines?

A3: Yes, common side reactions include the formation of regioisomers and polybrominated products. For instance, in syntheses involving bromination, over-bromination can lead to di-substituted products that are difficult to separate from the desired monobrominated compound.[4] The choice of brominating agent and strict control of stoichiometry are critical to minimize these side products.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Incomplete reactionMonitor the reaction progress using TLC or HPLC to determine the optimal reaction time.[3]
Degradation of the productMinimize reaction time and workup duration. Consider in-situ trapping of the isoindoline with a dienophile to confirm its formation.[1]
Suboptimal reaction temperatureSystematically vary the temperature to find the optimal condition for product formation while minimizing degradation. Some reactions may require cooling, while others need heating.[3][]
Multiple Spots on TLC (Impure Product) Formation of side products (e.g., over-bromination, regioisomers)Use a less reactive brominating agent or control the stoichiometry carefully. Optimize reaction conditions (temperature, solvent) to improve regioselectivity.[4]
Polymerization of the productUse dilute reaction conditions and maintain a low temperature.
Difficulty in Product Isolation Product is unstable during workupMinimize the duration of the workup procedure. Use milder extraction and purification techniques.
Product is highly soluble in the aqueous phasePerform multiple extractions with an appropriate organic solvent. Saturate the aqueous layer with salt to decrease the solubility of the product.

Experimental Protocols

The following is a representative protocol for the synthesis of a related compound, 5-BROMO-2,3-DIHYDRO-1H-ISOINDOLE HYDROCHLORIDE, which can be adapted and optimized for the synthesis of this compound.[6]

Step 1: Synthesis of N-Boc-5-bromoindole-1,3-dione

  • In a 50 mL single-neck flask, add 5-bromoindole-1,3-dione (10 mmol, 1.0 eq), di-tert-butyl dicarbonate (10 mmol, 1.0 eq) in dichloromethane, and triethylamine (20 mmol, 2.0 eq).

  • Stir the mixture at 80 °C for 1 hour.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add 30 mL of petroleum ether and stir for 10 minutes.

  • Filter the solution and remove the petroleum ether under vacuum to yield N-Boc-5-bromoindole-1,3-dione.[6]

Step 2: Reduction to 5-Bromo-2,3-dihydro-1H-isoindole

  • In a three-necked reaction flask, place Lithium aluminum hydride, anhydrous tetrahydrofuran, and N-Boc-5-bromoindole-1,3-dione.

  • Reflux the mixture for 20 hours.

  • After the reaction is complete, cool the mixture to room temperature.[6]

Step 3: Formation of Hydrochloride Salt

  • To the cooled reaction mixture, add 30 mL of petroleum ether and a hydrochloric acid solution.

  • Stir for 10 minutes to precipitate the hydrochloride salt.[6]

  • Isolate the product by filtration.

Quantitative Data Summary

Table 1: Reagent Quantities for N-Boc-5-bromoindole-1,3-dione Synthesis [6]

ReagentMolar RatioAmount (for 10 mmol scale)
5-bromoindole-1,3-dione1.0 eq10 mmol
Di-tert-butyl dicarbonate1.0 eq10 mmol
Triethylamine2.0 eq20 mmol

Table 2: Reaction Conditions for Synthesis of 5-Bromo-2,3-dihydro-1H-isoindole Hydrochloride [6]

StepReactionTemperatureDuration
1N-Boc protection80 °C1 hour
2Reduction with LiAlH4Reflux20 hours
3Salt formationRoom Temperature10 minutes

Visualized Workflows and Logic

experimental_workflow cluster_step1 Step 1: N-Boc Protection cluster_step2 Step 2: Reduction cluster_step3 Step 3: Salt Formation start 5-bromoindole-1,3-dione reaction1 Stir at 80°C, 1h start->reaction1 reagents1 Boc2O, Et3N, DCM reagents1->reaction1 workup1 Cool, add Pet. Ether, Filter reaction1->workup1 product1 N-Boc-5-bromoindole-1,3-dione workup1->product1 reaction2 Reflux, 20h product1->reaction2 reagents2 LiAlH4, THF reagents2->reaction2 reaction3 Stir at RT, 10 min reaction2->reaction3 reagents3 Pet. Ether, HCl reagents3->reaction3 final_product 5-Bromo-isoindoline HCl reaction3->final_product

Caption: Experimental workflow for the synthesis of 5-Bromo-isoindoline hydrochloride.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Product Instability start->cause1 cause2 Suboptimal Conditions start->cause2 cause3 Side Reactions start->cause3 solution1a Minimize reaction/workup time cause1->solution1a solution1b In-situ trapping cause1->solution1b solution2a Optimize Temperature cause2->solution2a solution2b Optimize Solvent/Base cause2->solution2b solution3a Control Stoichiometry cause3->solution3a solution3b Purification Technique cause3->solution3b

Caption: Troubleshooting logic for addressing low reaction yield.

References

Technical Support Center: Synthesis of 5-Bromo-isoindolines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-bromo-isoindoline.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 5-bromo-isoindoline?

A1: 5-Bromoisoindoline is typically synthesized through a few key pathways. One common method involves the reduction of 5-bromoindole.[1] Another approach is the deprotection of N-acetyl-5-bromoindoline.[2] The choice of route often depends on the availability of starting materials and the desired scale of the reaction.

Q2: I am observing multiple spots on my TLC after the reduction of 5-bromoindole. What could be the side products?

A2: When reducing 5-bromoindole, particularly with reducing agents like sodium cyanoborohydride, incomplete reduction can leave starting material in your product mixture. Over-reduction is also a possibility, though less common under controlled conditions. Other potential side products could arise from reactions with impurities in the starting material or solvent.

Q3: My bromination reaction is not selective and I'm getting di- or poly-brominated products. How can I improve selectivity for 5-bromo-isoindoline?

A3: While direct bromination of isoindoline is not a common route to the 5-bromo isomer due to potential selectivity issues, if you are performing a bromination on a related substrate, controlling the reaction conditions is crucial. Key parameters to optimize for mono-bromination include:

  • Stoichiometry: Use no more than one equivalent of the brominating agent.

  • Temperature: Maintain a low temperature (e.g., 0-5°C) during the addition of the brominating agent to minimize side reactions.[3]

  • Slow Addition: Add the brominating agent dropwise with vigorous stirring to ensure localized excess is avoided.[3]

Q4: How can I effectively purify crude 5-bromo-isoindoline?

A4: Purification of 5-bromo-isoindoline can typically be achieved through standard laboratory techniques. Column chromatography on silica gel is a common method for removing impurities. Recrystallization from a suitable solvent system can also be effective for obtaining highly pure material. The choice of solvent for recrystallization will depend on the polarity of the impurities.

Troubleshooting Guides

Problem 1: Low Yield in the Reduction of 5-Bromoindole
Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider adding more reducing agent or increasing the reaction time.
Degradation of Product 5-Bromo-isoindoline may be sensitive to acidic or basic conditions. Ensure the work-up procedure is performed at an appropriate pH and temperature. For instance, after reduction with NaBH3CN in acetic acid, the pH should be carefully adjusted to 8 with a cold NaOH solution.[1]
Sub-optimal Reducing Agent The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH3CN) in acetic acid is a reported method.[1] If this is not effective, other reducing agents for indoles, such as catalytic hydrogenation, could be explored, though this may also affect the bromo-substituent under harsh conditions.
Loss during Extraction Ensure the aqueous layer is thoroughly extracted with a suitable organic solvent (e.g., ethyl acetate) multiple times to maximize the recovery of the product.
Problem 2: Formation of Impurities during Synthesis
Potential Cause Recommended Solution
Over-bromination If synthesizing from an unbrominated precursor, carefully control the stoichiometry of the brominating agent and maintain a low reaction temperature to prevent the formation of di- or poly-brominated species.[3]
Oxidation Isoindolines can be susceptible to oxidation, potentially leading to the corresponding isoindole or other oxidized byproducts. Store the final compound under an inert atmosphere and protect it from light.
Side reactions on the benzene ring Depending on the reaction conditions (e.g., strong acids, high temperatures), other positions on the benzene ring may become activated towards electrophilic substitution, leading to isomeric impurities.[4] Careful control of reaction parameters is essential.
Incomplete Deprotection If synthesizing from a protected precursor like N-acetyl-5-bromoindoline, ensure the deprotection reaction goes to completion. Monitor by TLC and consider extending the reaction time or using harsher conditions if necessary.[2]

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-isoindoline by Reduction of 5-Bromoindole

This protocol is adapted from a reported procedure for the synthesis of 5-bromo-isoindoline.[1]

  • Dissolution: Dissolve 5-bromoindole (1.0 eq) in glacial acetic acid.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium cyanoborohydride (NaBH3CN) (2.5 eq) to the stirred solution, maintaining the temperature at 0°C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1 hour. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quenching and Neutralization: Dilute the reaction mixture with water and cool to 0°C. Carefully add aqueous sodium hydroxide (NaOH) solution to adjust the pH to 8.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography or recrystallization as needed.

Visualized Workflows and Pathways

G cluster_synthesis Synthesis Pathway start 5-Bromoindole intermediate Reaction Mixture (NaBH3CN, AcOH) start->intermediate Reduction product 5-Bromoisoindoline intermediate->product Work-up & Purification

Caption: Synthesis workflow for 5-bromo-isoindoline via reduction.

G cluster_troubleshooting Troubleshooting Low Yield start Low Yield of 5-Bromoisoindoline check_tlc Analyze reaction by TLC start->check_tlc incomplete_reaction Incomplete Reaction check_tlc->incomplete_reaction Starting material remains degradation Product Degradation check_tlc->degradation Multiple unidentified spots loss_workup Loss during Work-up check_tlc->loss_workup Reaction complete, low isolated yield solution_incomplete Increase reaction time or add more reducing agent incomplete_reaction->solution_incomplete solution_degradation Control pH and temperature during work-up degradation->solution_degradation solution_loss Optimize extraction procedure loss_workup->solution_loss

Caption: Troubleshooting logic for low yield in 5-bromo-isoindoline synthesis.

References

Technical Support Center: Optimizing Isoindoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isoindoline synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on optimizing reaction conditions and troubleshooting common experimental challenges. Here, you will find detailed troubleshooting guides in a question-and-answer format, comprehensive experimental protocols, and curated data to enhance your synthetic success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of isoindoline and its derivatives.

Q1: My isoindoline synthesis is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in isoindoline synthesis are a frequent challenge and can stem from several factors, including product instability, suboptimal reaction conditions, and poor starting material quality.[1]

  • Product Instability: The isoindoline core itself can be unstable under certain conditions, leading to degradation during the reaction or workup.[1]

    • Solution: Minimize reaction and workup times. Isoindolines can be sensitive to prolonged exposure to heat, light, and air. Consider in-situ trapping with a dienophile like N-phenylmaleimide to confirm formation and obtain a stable adduct if your subsequent steps allow.[1]

  • Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and catalyst can dramatically impact the reaction outcome.

    • Solution: Systematically screen reaction parameters. For instance, in Pictet-Spengler type reactions, chlorinated solvents like dichloromethane often give high yields, while polar protic solvents may lead to product decomposition.[1]

  • Poor Starting Material Quality: Impurities in starting materials can interfere with the reaction, leading to side product formation or catalyst deactivation.

    • Solution: Ensure the purity of your starting materials. Recrystallization or column chromatography of starting materials may be necessary.

Q2: I am observing significant byproduct formation in my reaction. How can I identify and minimize these unwanted products?

A2: Byproduct formation is a common issue. The nature of the byproducts will depend on your specific synthetic route. Common byproducts include dimers, over-oxidation products, and regioisomers.

  • Dimerization: This can occur with highly reactive intermediates.

    • Solution: Try using a higher dilution to disfavor intermolecular reactions. Adjusting the rate of addition of a key reagent can also help.

  • Over-oxidation or Decomposition: The isoindoline ring is susceptible to oxidation.

    • Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents prior to use. Minimize exposure of the product to air during workup and purification.

  • Regioisomers: In reactions like the Fischer indole synthesis (which can be adapted for related structures), unsymmetrical ketones can lead to the formation of two different regioisomeric products.

    • Solution: The choice of acid catalyst can influence regioselectivity. Experiment with different Brønsted or Lewis acids. Modifying the reaction temperature can also affect the product ratio.

Q3: My reductive amination reaction to form an isoindoline is not going to completion, and I'm having trouble isolating the product. What can I do?

A3: Incomplete reaction and difficult purification are common hurdles in reductive amination.

  • Incomplete Imine Formation/Reduction: The equilibrium of imine formation may not be favorable, or the reducing agent may not be effective enough.

    • Solution: For imine formation, consider adding a dehydrating agent like molecular sieves. For the reduction step, if using a mild reducing agent like sodium borohydride, you might need to use it in a larger excess. Alternatively, a different reducing agent like sodium triacetoxyborohydride (STAB) could be more effective, although it is water-sensitive.

  • Purification Challenges: The polarity of the starting amine, the intermediate imine, and the final isoindoline product can be very similar, making chromatographic separation difficult.

    • Solution: An acid-base extraction can be effective for isolating the amine product. Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution (e.g., 1M HCl). The amine will move to the aqueous layer as its hydrochloride salt. The aqueous layer can then be basified (e.g., with NaOH) and the free amine extracted back into an organic solvent.

Data Presentation: Optimization of Reaction Conditions

The following tables summarize quantitative data for the optimization of common isoindoline synthesis methods.

Table 1: Optimization of a One-Pot Pictet-Spengler Type Cyclization

EntrySolventAcid (10 equiv.)Yield (%)
1CH₂Cl₂TFA>98 (84)
2ClCH₂CH₂ClTFA>98
3CHCl₃TFA93
4TolueneTFA93
5AcetonitrileTFA0
6THFTFADecomposition
71,4-DioxaneTFADecomposition
8MeOHTFADecomposition
9DMFTFADecomposition

Yields were determined by ¹H NMR with 1,3,5-trimethoxybenzene as the internal standard. Isolated yields are in parentheses. Data sourced from literature reports.

Table 2: Optimization of a Palladium-Catalyzed Carbonylative Cyclization

EntryPd(OAc)₂ (mol %)Ligand (dppp) (mol %)Base (Cs₂CO₃) (equiv.)Time (h)Yield (%)
1101022480
25522485
351022491
451522487
52.5522480
65101.52473
75102.52492
851021278

Reaction conditions: methyl 2-iodobenzoate (0.5 mmol), benzylamine (1.2 equiv), toluene (6 mL), 95 °C, 1 atm CO. Data compiled from published studies.

Experimental Protocols

Protocol 1: General Procedure for Pictet-Spengler Synthesis of a Tetrahydroisoquinoline Derivative

This protocol describes a general method for the acid-catalyzed cyclization of a β-arylethylamine with an aldehyde.

Materials:

  • β-phenylethylamine derivative (1.0 eq)

  • Aldehyde or ketone (1.0-1.2 eq)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), p-toluenesulfonic acid (PTSA))

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for column chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the β-phenylethylamine derivative in the anhydrous solvent.

  • Add the aldehyde or ketone dropwise to the stirred solution at room temperature.

  • Add the acid catalyst (e.g., 10 mol% PTSA or 1.1 equivalents of TFA) to the reaction mixture.

  • Stir the reaction at the desired temperature (room temperature to reflux) and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination to form an Isoindoline

This protocol outlines the synthesis of an isoindoline from o-phthalaldehyde and a primary amine.

Materials:

  • o-Phthalaldehyde (1.0 eq)

  • Primary amine (1.0-1.1 eq)

  • Anhydrous methanol or dichloromethane

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq)

  • 1M Hydrochloric acid

  • 1M Sodium hydroxide

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Dissolve o-phthalaldehyde and the primary amine in the anhydrous solvent in a round-bottom flask.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. Monitor by TLC.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the reducing agent (e.g., NaBH₄) in portions. If using STAB, it can often be added in one portion.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of water or saturated aqueous sodium bicarbonate solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or acid-base extraction as described in the FAQ section.

Visualizations

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_purity Check Starting Material Purity start->check_purity optimize_conditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) check_purity->optimize_conditions Purity Confirmed failure Persistent Issues: Consult Literature for Alternative Routes check_purity->failure Impure product_instability Consider Product Instability optimize_conditions->product_instability No Improvement success Improved Yield and Purity optimize_conditions->success Improvement Seen product_instability->optimize_conditions Stability Confirmed purification Refine Purification Strategy product_instability->purification Degradation Suspected purification->success Successful Isolation purification->failure Co-elution/ Decomposition Method_Selection substrate Substrate Type activated_aryl Activated Aryl Ring? substrate->activated_aryl carbonyl_present Carbonyl Precursor Available? activated_aryl->carbonyl_present No pictet_spengler Pictet-Spengler Reaction activated_aryl->pictet_spengler Yes reductive_amination Reductive Amination carbonyl_present->reductive_amination Yes pd_catalyzed Pd-catalyzed Cyclization carbonyl_present->pd_catalyzed No Reductive_Amination_Byproducts reactants o-Phthalaldehyde + Primary Amine (R-NH2) imine Intermediate Imine reactants->imine Condensation product Desired Isoindoline imine->product Reduction (e.g., NaBH4) hydrolysis Reversion to Starting Materials imine->hydrolysis Hydrolysis (excess H2O) over_reduction Over-reduced Byproduct (Amino alcohol) product->over_reduction Harsh Reducing Conditions

References

Technical Support Center: Purification of Halogenated Isoindolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of halogenated isoindolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: My halogenated isoindoline has a persistent color, even after initial purification. What could be the cause?

A1: Colored impurities in isoindoline derivatives often arise from oxidation or polymerization of the electron-rich aromatic ring. Incomplete reaction or the presence of residual starting materials and by-products from the synthesis can also contribute to discoloration. For instance, in the synthesis of bromo-indole derivatives, residual bromine can lead to a yellowish tint.

Q2: I am experiencing low recovery of my halogenated isoindoline after purification. What are the common reasons for this?

A2: Low yields can be attributed to several factors depending on the purification method. In recrystallization, this could be due to using an inappropriate solvent system where the compound has high solubility even at low temperatures, or using an excessive amount of solvent.[1] During column chromatography, low recovery might result from irreversible adsorption of the compound to the stationary phase, especially if the compound is highly polar or if the silica gel is too acidic.[2]

Q3: Which chromatographic technique is most suitable for purifying halogenated isoindolines?

A3: Both normal-phase and reversed-phase chromatography can be effective. Normal-phase chromatography using silica gel is common for separating less polar compounds. For more polar or ionizable isoindolines, reversed-phase high-performance liquid chromatography (RP-HPLC) is often a better choice. The use of a C18 column with a mobile phase of acetonitrile/water or methanol/water, often with a small amount of acid like TFA or formic acid, is a good starting point for RP-HPLC.[3] For separating halogenated isomers, specialized columns such as those with a pentafluorophenyl (PFP) stationary phase can offer enhanced resolution.[4]

Q4: How can I effectively remove closely related impurities, such as regioisomers or dehalogenated by-products?

A4: Separating closely related impurities can be challenging. For regioisomers, careful optimization of the chromatographic conditions is crucial. This may involve screening different solvent systems and stationary phases. Gradient elution in flash chromatography or HPLC can significantly improve separation. For dehalogenated impurities, which are often less polar, a well-optimized chromatographic method is also the most effective approach. In some cases, recrystallization with a carefully selected solvent system can enrich the desired isomer.

Q5: What are some common impurities I should expect in the synthesis of halogenated isoindolines?

A5: Common impurities can include unreacted starting materials, over-halogenated or under-halogenated products, and by-products from side reactions. For example, in the synthesis of 5-chloro-1-(4-fluorophenyl)indole, a related compound, a des-chloro impurity was observed.[4][5] If the synthesis involves N-alkylation, incomplete alkylation can be a source of impurities.[5]

Troubleshooting Guides

Issue 1: Poor Separation or Tailing during Column Chromatography

Problem: The halogenated isoindoline streaks or "tails" down the silica gel column, leading to broad peaks and poor separation from impurities.[3]

Possible Cause Troubleshooting Steps
Compound is too polar for the eluent Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system.
Strong interaction with acidic silica gel Add a small amount (0.1-1%) of a modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel. Alternatively, use a different stationary phase like neutral alumina.
Column overload Reduce the amount of crude material loaded onto the column. Ensure the sample is loaded in a concentrated band using a minimal amount of solvent.
Inappropriate solvent system Perform a thorough thin-layer chromatography (TLC) analysis to find an optimal solvent system that gives a good separation and an Rf value of ~0.3 for the target compound.
Issue 2: Oiling Out During Recrystallization

Problem: Instead of forming crystals upon cooling, the halogenated isoindoline separates as an oil.

Possible Cause Troubleshooting Steps
Solution is too concentrated Add a small amount of hot solvent to the oiled-out mixture to try and redissolve it, then allow it to cool more slowly.
Cooling is too rapid Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.
Inappropriate solvent The boiling point of the solvent may be higher than the melting point of the compound. Try a lower-boiling solvent. Alternatively, use a solvent pair to modulate the solvent properties.
Presence of impurities Impurities can sometimes inhibit crystallization. Try to pre-purify the crude material by a quick filtration through a small plug of silica gel before recrystallization.
Issue 3: Low Yield After Recrystallization

Problem: The amount of recovered crystalline material is significantly lower than expected.

Possible Cause Troubleshooting Steps
Compound is too soluble in the cold solvent Ensure the solution is thoroughly cooled in an ice bath for a sufficient amount of time to maximize crystal formation.[6]
Too much solvent was used If you suspect too much solvent was used, you can try to carefully evaporate some of the solvent and then cool the solution again.
Premature crystallization during hot filtration Ensure the funnel and receiving flask are pre-heated to prevent the solution from cooling and crystallizing prematurely. Use a slight excess of hot solvent before filtration.
Loss during washing Wash the collected crystals with a minimal amount of ice-cold solvent to avoid redissolving the product.[6]

Data Presentation

The following table summarizes representative data for the purification of a model halogenated isoindoline, 5-Bromo-isoindoline, comparing recrystallization and flash column chromatography.

Purification Method Starting Purity (%) Final Purity (%) Yield (%) Notes
Recrystallization (Ethanol/Water) ~85>98~75Effective for removing less polar impurities. Yield can be optimized by careful control of solvent volume and cooling rate.
Flash Column Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) ~85>99~60Excellent for removing closely related impurities and achieving very high purity. Yield may be lower due to losses on the column.

Note: The data presented are representative and can vary depending on the specific impurities present and the experimental conditions.

Experimental Protocols

Protocol 1: Purification of 5-Bromo-isoindoline by Recrystallization
  • Dissolution: In an Erlenmeyer flask, dissolve the crude 5-bromo-isoindoline in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification of 5-Bromo-isoindoline by Flash Column Chromatography
  • Solvent System Selection: Using TLC, determine a suitable solvent system. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give the 5-bromo-isoindoline an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 95:5 hexane/ethyl acetate). Pour the slurry into the column and allow it to pack under gentle pressure.

  • Sample Loading: Dissolve the crude 5-bromo-isoindoline in a minimal amount of the mobile phase or a slightly stronger solvent (e.g., dichloromethane). Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.

  • Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compound.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 5-bromo-isoindoline.

Mandatory Visualizations

experimental_workflow cluster_synthesis Crude Halogenated Isoindoline cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude Product purification_choice Choose Purification Method crude_product->purification_choice recrystallization Recrystallization purification_choice->recrystallization Crystalline Solid column_chromatography Column Chromatography purification_choice->column_chromatography Oily or Complex Mixture purity_analysis Purity Analysis (HPLC, NMR) recrystallization->purity_analysis column_chromatography->purity_analysis pure_product Pure Halogenated Isoindoline purity_analysis->pure_product Purity >98% waste Impure Fractions / Mother Liquor purity_analysis->waste Purity <98% (Repurify if necessary)

Caption: Experimental workflow for the purification of halogenated isoindolines.

troubleshooting_workflow cluster_problem Problem Identification cluster_chromatography Chromatography Troubleshooting cluster_recrystallization Recrystallization Troubleshooting cluster_general General Troubleshooting start Purification Issue Encountered issue_type What is the main issue? start->issue_type chrom_issue Poor Separation / Tailing issue_type->chrom_issue Chromatography recryst_issue Oiling Out or Low Yield issue_type->recryst_issue Recrystallization general_issue Persistent Impurities issue_type->general_issue General chrom_solution1 Optimize Eluent Polarity chrom_issue->chrom_solution1 chrom_solution2 Add Modifier (e.g., TEA) chrom_issue->chrom_solution2 chrom_solution3 Reduce Sample Load chrom_issue->chrom_solution3 recryst_solution1 Adjust Cooling Rate recryst_issue->recryst_solution1 recryst_solution2 Change Solvent System recryst_issue->recryst_solution2 recryst_solution3 Check Compound Solubility recryst_issue->recryst_solution3 general_solution1 Combine Purification Methods general_issue->general_solution1 general_solution2 Characterize Impurity (NMR, MS) general_issue->general_solution2

Caption: Troubleshooting decision tree for purification challenges.

References

5-Bromo-1-methylisoindoline hydrochloride stability issues in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of 5-Bromo-1-methylisoindoline hydrochloride in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited, and the guidance provided is based on general chemical principles and data from related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: Based on the structure of this compound, the primary stability concerns in solution are potential degradation through oxidation, photodegradation, and pH-dependent hydrolysis. The isoindoline ring system can be susceptible to oxidation, and the presence of a bromine atom can increase its sensitivity to light.

Q2: What are the recommended solvents for dissolving this compound?

A2: While specific solubility data is not widely available, similar compounds are often soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). For biological assays, a common practice is to prepare a concentrated stock solution in anhydrous DMSO and then dilute it into an aqueous buffer or cell culture medium for the final working concentration.

Q3: What are the ideal storage conditions for this compound as a solid and in solution?

A3: Recommendations for storage from various suppliers are summarized in the table below. In general, the solid compound should be stored at low temperatures and protected from light. Stock solutions should also be stored at low temperatures in tightly sealed, light-protecting containers. It is highly recommended to prepare aqueous solutions fresh before each experiment.

Q4: How does pH affect the stability of this compound in aqueous solutions?

A4: While specific data for this compound is not available, the stability of related heterocyclic compounds can be pH-dependent. Acidic or basic conditions can potentially promote hydrolysis or other degradation pathways. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) to enhance stability, unless the experimental protocol requires otherwise.

Q5: Is this compound sensitive to light?

A5: Bromo-substituted organic compounds can be sensitive to light.[1] Photochemical decomposition can be a concern.[1] Therefore, it is recommended to protect solutions of this compound from light by using amber vials or by covering the containers with aluminum foil.

Troubleshooting Guides

Issue 1: Precipitate forms in the solution upon storage.

  • Possible Cause: The compound may have limited solubility in the chosen solvent at the storage temperature (e.g., 4°C or room temperature).

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: The most reliable approach is to prepare fresh solutions for each experiment.

    • Adjust Storage Temperature: If short-term storage is necessary, consider storing the solution at room temperature instead of 4°C, as some compounds are less soluble at lower temperatures.[2] Always protect the solution from light.[2]

    • Re-dissolve: Before use, attempt to re-dissolve the precipitate by gentle warming and vortexing. However, be aware that thermal stress could potentially affect the compound's stability.[1]

Issue 2: Loss of compound activity or inconsistent experimental results over time.

  • Possible Cause: The compound may be degrading in solution.

  • Troubleshooting Steps:

    • Use Freshly Prepared Solutions: Avoid using old solutions. Prepare solutions immediately before use.

    • Evaluate Solvent Purity: Ensure that the solvent used is of high purity and anhydrous (if applicable), as impurities can catalyze degradation.

    • Control Environmental Factors: Protect the solution from light and extreme temperatures. Store stock solutions at or below -20°C.

    • pH Control: If using aqueous buffers, ensure the pH is maintained within a stable range, preferably neutral.

Data Presentation

Table 1: Recommended Storage Conditions for Solid this compound

ParameterRecommendationSource
Temperature2-8°C Refrigerator or Freezer (below -20°C)[3][4]
AtmosphereKeep in a dry place[3]
ContainerKeep container tightly closed[3][5]
LightStore in a dark place[5]

Table 2: General Recommendations for Solution Storage

SolventStorage TemperatureLight ProtectionMaximum Storage Time
Anhydrous DMSO-20°CRecommendedShort-term (days to weeks)
Aqueous Buffer2-8°CEssentialNot recommended (prepare fresh)

Experimental Protocols

Protocol: General Procedure for Assessing the Stability of this compound in Solution

This protocol provides a general framework for evaluating the stability of this compound under various experimental conditions.

1. Materials:

  • This compound
  • High-purity solvents (e.g., DMSO, water, buffer of choice)
  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
  • pH meter
  • Incubators or water baths for temperature control
  • Light-protected (amber) and clear vials

2. Methods:

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Stability Issues start Inconsistent Experimental Results or Precipitate Formation check_solution_prep Was the solution freshly prepared? start->check_solution_prep prepare_fresh Prepare fresh solution for each experiment check_solution_prep->prepare_fresh No check_storage How was the solution stored? check_solution_prep->check_storage Yes end_good Problem Resolved prepare_fresh->end_good improper_storage Improper Storage: - Exposed to light - Incorrect temperature - Not tightly sealed check_storage->improper_storage Improperly check_solvent Is the solvent appropriate and pure? check_storage->check_solvent Properly correct_storage Store at recommended temperature in a tightly sealed, light-protected vial improper_storage->correct_storage correct_storage->end_good solvent_issue Potential Solvent Issues: - Low solubility - Impurities - Incorrect pH check_solvent->solvent_issue No end_bad Problem Persists: Consider compound degradation analysis (e.g., HPLC) check_solvent->end_bad Yes optimize_solvent Optimize solvent system: - Test alternative solvents - Use high-purity solvents - Adjust pH to neutral range solvent_issue->optimize_solvent optimize_solvent->end_good

Caption: Troubleshooting workflow for stability issues.

Degradation_Pathways Potential Degradation Pathways compound 5-Bromo-1-methylisoindoline hydrochloride oxidation Oxidation compound->oxidation O2, trace metals photodegradation Photodegradation compound->photodegradation Light (UV-Vis) hydrolysis Hydrolysis (pH-dependent) compound->hydrolysis H2O, H+ or OH- degradation_products Degradation Products oxidation->degradation_products photodegradation->degradation_products hydrolysis->degradation_products

Caption: Potential degradation pathways for the compound.

References

Troubleshooting low yield in bromination of methylisoindoline

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers experiencing low yields or other issues during the bromination of methylisoindoline and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction resulted in a low yield of the desired mono-brominated product and a mixture of other compounds. What are the likely causes?

Low yield in the bromination of an isoindoline ring is often due to a lack of selectivity, leading to multiple products that are difficult to separate. Key factors include:

  • Over-bromination: The initial introduction of a bromine atom can sometimes activate the aromatic ring towards further electrophilic substitution, leading to di- or even tri-brominated products.[1]

  • Side Reactions: Formation of N-bromo derivatives (bromamines) can be a significant side reaction, especially if the nitrogen atom is unprotected.[1] For instance, treatment of 2-benzyl-1,1,3,3-tetramethylisoindoline with Br2 alone can lead to oxidative debenzylation and the formation of 2-bromo-1,1,3,3-tetramethylisoindoline in high yield, rather than aromatic bromination.[1]

  • Inadequate Reaction Conditions: The choice of brominating agent, solvent, temperature, and catalyst are all critical. Sub-optimal conditions can reduce reaction efficiency.[1][2]

  • Purification Losses: Brominated isoindoline derivatives can have similar chromatographic retention times, making separation by column chromatography challenging and leading to yield loss.[1]

Q2: How can I improve the regioselectivity and favor the formation of a single brominated product?

Controlling the reaction conditions is crucial for achieving selectivity.

  • Control Stoichiometry: Carefully controlling the equivalents of the brominating agent is the first step. For selective synthesis of a mono-brominated product, addition of the isoindoline to a pre-formed complex of the Lewis acid and a reduced equivalent of bromine may be effective.[1]

  • Use of Protecting Groups: If N-bromination is a suspected side reaction, ensure the isoindoline nitrogen is appropriately protected.

  • Lewis Acid Quality: The use of anhydrous, powdered Lewis acids like aluminum chloride (AlCl3) is critical. The presence of moisture can deactivate the catalyst and lead to variable results.[1]

  • Alternative Brominating Agents: N-Bromosuccinimide (NBS) is a common alternative to liquid bromine (Br2) and can offer milder reaction conditions and improved selectivity.[3][4] Using NBS in a solvent like acetonitrile can favor nuclear (ring) bromination over other side reactions.[5]

Q3: I am using N-Bromosuccinimide (NBS) but still getting low yields. How can I optimize this reaction?

While NBS is a milder reagent, its reactivity can be insufficient for less activated aromatic rings.[6]

  • Solvent Choice: The choice of solvent is critical. Carbon tetrachloride (CCl4) has been traditionally used, but due to environmental concerns, acetonitrile is a good alternative and can increase the rate of ionic ring bromination.[4][5] For substrates with low solubility, a solvent mixture (e.g., methanol and chloroform) might improve the reaction.[2]

  • Initiators/Catalysts: For benzylic bromination (on a methyl group attached to the ring), a radical initiator like AIBN or benzoyl peroxide is required.[3] For aromatic ring bromination, acid catalysts can be used.[5] Recent methods also use catalytic additives like mandelic acid to enhance the reactivity of NBS through halogen bonding.[6]

  • Temperature Control: Reactions may require heating (reflux) to proceed at a reasonable rate, but this can also lead to more side products.[3] Optimization of the reaction temperature is key.

Q4: My main side-product seems to be the starting material. What does this indicate?

The presence of significant unreacted starting material suggests either incomplete reaction or deactivation of reagents.

  • Insufficient Reagents: Ensure the stoichiometry of the brominating agent and any catalysts is correct.

  • Deactivated Catalyst: As mentioned, Lewis acids like AlCl3 are highly sensitive to moisture. Ensure anhydrous conditions are maintained throughout the setup and reaction.[1]

  • Low Reaction Temperature/Time: The reaction may not have been heated sufficiently or run for long enough to go to completion. Monitor the reaction by TLC or GC/MS to determine the optimal reaction time.

Quantitative Data Summary

The yield of brominated products is highly dependent on the stoichiometry of the reagents and reaction conditions. The table below summarizes results from the bromination of 2-benzyl-1,1,3,3-tetramethylisoindoline (a model compound) under different conditions.

Starting MaterialBrominating Agent (Equivalents)Catalyst (Equivalents)Product(s)Yield (%)Reference
2-benzyl-1,1,3,3-tetramethylisoindolineBr₂ (15)AlCl₃ (6)2,5,6-tribromo-derivative53%[1]
2-benzyl-1,1,3,3-tetramethylisoindolineBr₂ (reduced eqv.)AlCl₃ (6)2,5-dibromo-derivative39%[1]
2-benzyl-1,1,3,3-tetramethylisoindolineBr₂ (4)None2-bromo-bromamine95%[1]

Experimental Protocols

Protocol 1: Electrophilic Aromatic Bromination using Br₂/AlCl₃

This protocol is adapted for the synthesis of brominated tetramethylisoindoline derivatives and serves as a general guideline.[1]

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous, powdered aluminum chloride (AlCl₃, 6 equivalents) in a dry, inert solvent such as carbon tetrachloride (CCl₄).

  • Reagent Addition: Cool the suspension in an ice bath. Slowly add liquid bromine (Br₂, 15 equivalents for tribromination or fewer for less substitution) to the stirred suspension to form the AlCl₃/Br₂ complex.

  • Reaction Initiation: Add a solution of the methylisoindoline derivative in the same dry solvent to the pre-formed complex.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress using an appropriate technique (e.g., TLC or GC-MS).

  • Quenching: Once the reaction is complete, carefully quench it by pouring it over a mixture of ice and a reducing agent (e.g., aqueous sodium sulfite solution) to destroy excess bromine.

  • Work-up: Separate the organic layer. Wash it sequentially with water and brine. Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization. Note that separation of different brominated isomers can be challenging.[1]

Visualizations

Bromination_Mechanism sub Methylisoindoline Aromatic Ring (π-system) sigma Sigma Complex (Carbocation Intermediate) sub->sigma π-bond attacks activated Br⁺ reagents Br₂ + AlCl₃ (Lewis Acid Catalyst) complex Activated Complex Br-Br---AlCl₃ reagents->complex Activation complex->sigma product Brominated Methylisoindoline sigma->product -H⁺ hbr HBr + AlCl₃ sigma->hbr

Caption: Simplified mechanism for electrophilic aromatic bromination.

Troubleshooting_Workflow start Low Yield of Desired Product check_tlc Analyze crude reaction mixture by TLC/LC-MS start->check_tlc multi_spots Multiple Products Observed (Poor Selectivity) check_tlc->multi_spots Multiple spots sm_remains Significant Starting Material Remains check_tlc->sm_remains Mainly starting material new_spot Unexpected Major Side Product check_tlc->new_spot New major spot action_multi Reduce Br₂ equivalents. Control temperature. Change solvent/catalyst. multi_spots->action_multi action_sm Check catalyst activity (anhydrous?). Increase reaction time/temperature. Verify stoichiometry. sm_remains->action_sm action_new Characterize side product. Consider N-bromination or other side reactions. new_spot->action_new

Caption: Troubleshooting decision tree for low yield bromination.

Logical_Relationships outcome Reaction Outcome (Yield & Selectivity) reagents Reagents (Br₂ vs NBS) reagents->outcome Influences reactivity and side products stoich Stoichiometry (Equivalents of Br₂) stoich->outcome Controls degree of bromination (mono vs poly) catalyst Catalyst (Anhydrous AlCl₃) catalyst->outcome Activates Br₂, essential for non-activated rings solvent Solvent (CCl₄ vs CH₃CN) solvent->outcome Affects solubility and reaction pathway temp Temperature temp->outcome Impacts reaction rate and side reactions

Caption: Factors influencing the outcome of isoindoline bromination.

References

Removal of impurities from 5-Bromo-1-methylisoindoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-1-methylisoindoline hydrochloride. The information is designed to address specific issues that may be encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can arise from the synthetic route used. A likely synthesis involves the cyclization of a derivative of 2-(bromomethyl)benzylamine followed by bromination, or the bromination of 1-methylisoindoline. Potential impurities include:

  • Unreacted Starting Materials: Such as 1-methylisoindoline or the N-methyl-2-(bromomethyl)benzylamine precursor.

  • Over-brominated Products: Di- or tri-brominated isoindoline derivatives can form if the bromination conditions are not carefully controlled.

  • Regioisomers: Bromination of the aromatic ring can potentially occur at other positions, leading to isomeric impurities.

  • Residual Solvents: Solvents used in the synthesis and workup, such as dichloromethane, ethyl acetate, or alcohols, may be present.

  • Byproducts from Reductive Amination: If this method is used to prepare the precursor, imine intermediates or over-alkylated products could be present.

Q2: What is the recommended method for purifying crude this compound?

A2: Recrystallization is the most common and effective method for purifying this compound on a laboratory scale. For challenging separations of impurities with similar solubility, column chromatography may be employed.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of your sample can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the main compound from its impurities, allowing for quantification of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to identify the structure of the compound and detect the presence of impurities.

  • Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.

Troubleshooting Guides

Recrystallization Issues

Problem 1: The compound "oils out" instead of crystallizing.

"Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This is often due to a high concentration of impurities or the use of a solvent in which the compound is too soluble.

Solutions:

  • Add more of the less-polar solvent: If using a co-solvent system (e.g., isopropanol/diethyl ether), add more of the solvent in which the compound is less soluble (diethyl ether) to the hot solution until turbidity persists, then reheat to clarify and cool slowly.

  • Slow down the cooling process: Allow the solution to cool to room temperature on the benchtop before placing it in an ice bath. Insulating the flask can also help.

  • Scratch the inner surface of the flask: Use a glass rod to scratch the flask below the solvent level to create nucleation sites for crystal growth.

  • Add a seed crystal: If available, add a small crystal of pure this compound to the cooled solution to induce crystallization.

Problem 2: Low recovery of the purified compound.

Low yield after recrystallization is a common issue.

Solutions:

  • Minimize the amount of solvent: Use the minimum amount of hot solvent required to dissolve the crude product completely.

  • Ensure complete precipitation: Cool the solution for a sufficient amount of time at a low temperature (e.g., in an ice bath or refrigerator) to maximize crystal formation.

  • Wash with cold solvent: When washing the filtered crystals, use a minimal amount of ice-cold recrystallization solvent to avoid redissolving the product.

  • Recover from the mother liquor: A second crop of crystals can sometimes be obtained by concentrating the mother liquor and cooling it again.

Column Chromatography Issues

Problem: Poor separation of the desired compound from impurities.

Solutions:

  • Optimize the eluent system: Perform thin-layer chromatography (TLC) with various solvent mixtures to find an eluent system that provides good separation between the desired compound and the impurities. For amine hydrochlorides, a mobile phase containing a small amount of a basic modifier like triethylamine may be necessary to prevent streaking on the silica gel.

  • Use a suitable stationary phase: While silica gel is common, for highly polar compounds, alumina or a reverse-phase C18 stationary phase might provide better separation.

  • Adjust the column loading: Overloading the column can lead to poor separation. Use an appropriate amount of crude material for the size of the column.

Data Presentation

Table 1: Comparison of Recrystallization Solvents for this compound

Solvent System (v/v)Purity of Crude (%)Purity after Recrystallization (%)Yield (%)Observations
Isopropanol90>9875Forms well-defined needles upon slow cooling.
Ethanol/Diethyl Ether (1:2)90>9985Good for removing less polar impurities.
Methanol90>9765Higher solubility may lead to lower yields.
Acetonitrile90>9870Effective, but requires careful cooling to avoid rapid precipitation.

Note: The data presented in this table is representative and may vary depending on the specific nature and concentration of impurities in the crude material.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude material in a minimal amount of a hot potential solvent (e.g., isopropanol). A suitable solvent will dissolve the compound when hot but will result in precipitation upon cooling.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven at a temperature below the melting point of the compound.

Protocol 2: HPLC Purity Analysis
  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water

    • Solvent B: 0.1% TFA in Acetonitrile

  • Gradient Program:

    • Start with 95% A and 5% B.

    • Ramp to 5% A and 95% B over 10 minutes.

    • Hold at 5% A and 95% B for 2 minutes.

    • Return to 95% A and 5% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Visualizations

PurificationWorkflow Crude Crude 5-Bromo-1-methylisoindoline HCl Dissolution Dissolve in Minimal Hot Solvent Crude->Dissolution HotFiltration Hot Filtration (Optional) Dissolution->HotFiltration Cooling Slow Cooling & Crystallization Dissolution->Cooling No Insoluble Impurities HotFiltration->Cooling VacuumFiltration Vacuum Filtration Cooling->VacuumFiltration Washing Wash with Cold Solvent VacuumFiltration->Washing MotherLiquor Mother Liquor VacuumFiltration->MotherLiquor Drying Drying Washing->Drying PureProduct Pure Product (>98%) Drying->PureProduct

Caption: Recrystallization workflow for 5-Bromo-1-methylisoindoline HCl.

TroubleshootingTree decision decision issue issue solution solution Start Impure Product Recrystallization Perform Recrystallization Start->Recrystallization CheckPurity Check Purity (HPLC/NMR) Recrystallization->CheckPurity Pure Purity > 98% CheckPurity->Pure Yes Impure Purity < 98% CheckPurity->Impure No OilingOut OilingOut Impure->OilingOut Did it oil out? SolutionOiling Add anti-solvent, cool slowly, seed crystal OilingOut->SolutionOiling Yes LowYield Low Yield? OilingOut->LowYield No SolutionLowYield Use less solvent, cool thoroughly, wash with cold solvent LowYield->SolutionLowYield Yes Chromatography Consider Column Chromatography LowYield->Chromatography No

Caption: Troubleshooting decision tree for purification issues.

Technical Support Center: Scaling Up the Synthesis of 5-Bromo-1-methylisoindoline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the scaled-up synthesis of 5-Bromo-1-methylisoindoline hydrochloride. The information is presented in a question-and-answer format to directly address potential challenges and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the overall proposed strategy for the scaled-up synthesis of this compound?

A1: The proposed synthesis is a multi-step process that begins with the bromination of phthalimide, followed by reduction to form 5-bromoisoindoline. The key step for introducing the 1-methyl group is a reductive amination reaction. The final step involves the formation of the hydrochloride salt for improved stability and handling. This route is designed for scalability and is based on established chemical transformations.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: Several reagents used in this synthesis are hazardous. Bromine is highly corrosive and toxic; it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Lithium aluminum hydride (LAH) is a highly reactive reducing agent that reacts violently with water; it must be handled under anhydrous conditions. All steps should be performed with appropriate engineering controls and PPE.

Q3: How can the purity of the final product be assessed?

A3: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). Elemental analysis can also be performed to confirm the empirical formula.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromophthalimide (Intermediate 1)

This protocol outlines the bromination of phthalimide.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
Phthalimide147.13100 g0.68
Acetic Acid60.05500 mL-
Bromine159.81120 g (38.5 mL)0.75

Methodology:

  • In a suitable reaction vessel, suspend phthalimide in glacial acetic acid.

  • Slowly add bromine to the suspension at room temperature with vigorous stirring.

  • Heat the reaction mixture to 100-110 °C and maintain for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Filter the precipitate, wash with water until the filtrate is neutral, and dry to obtain 5-bromophthalimide.

Protocol 2: Synthesis of 5-Bromoisoindoline (Intermediate 2)

This protocol describes the reduction of 5-bromophthalimide.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
5-Bromophthalimide226.03100 g0.44
Lithium Aluminum Hydride (LAH)37.9533.4 g0.88
Anhydrous Tetrahydrofuran (THF)72.111 L-

Methodology:

  • Under an inert atmosphere (e.g., nitrogen or argon), carefully add LAH to anhydrous THF in a reaction vessel equipped with a reflux condenser and a dropping funnel.

  • Slowly add a solution of 5-bromophthalimide in anhydrous THF to the LAH suspension. The addition should be controlled to manage the exothermic reaction.

  • After the addition is complete, reflux the mixture for 8-12 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Filter the resulting solid and wash it with THF.

  • Concentrate the filtrate under reduced pressure to yield 5-bromoisoindoline.

Protocol 3: Synthesis of this compound (Final Product)

This protocol details the reductive amination to introduce the methyl group and subsequent salt formation.

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles
5-Bromoisoindoline198.0650 g0.25
Paraformaldehyde30.039 g0.30
Sodium triacetoxyborohydride211.9480 g0.38
Dichloroethane (DCE)98.96500 mL-
Hydrochloric Acid (in ether)36.46As needed-

Methodology:

  • Dissolve 5-bromoisoindoline in dichloroethane.

  • Add paraformaldehyde and stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride portion-wise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloroethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Dissolve the crude product in a minimal amount of diethyl ether and cool in an ice bath.

  • Add a solution of hydrochloric acid in diethyl ether dropwise until precipitation is complete.

  • Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Troubleshooting Guide

Issue 1: Incomplete Bromination of Phthalimide (Protocol 1)

  • Question: My TLC analysis shows a significant amount of starting material remaining after the recommended reaction time. What should I do?

  • Answer: Incomplete bromination can be due to insufficient heating or reaction time. Ensure the reaction temperature is maintained at 100-110 °C. You can extend the reaction time and continue monitoring by TLC. Also, verify the quality and stoichiometry of the bromine used.

Issue 2: Low Yield in the Reduction of 5-Bromophthalimide (Protocol 2)

  • Question: The yield of 5-bromoisoindoline is much lower than expected. What are the possible causes?

  • Answer: Low yields in LAH reductions are often due to the presence of moisture. Ensure that all glassware is thoroughly dried and that anhydrous THF is used. The LAH should be fresh and of high purity. The quenching process should also be performed carefully at a low temperature to avoid product degradation.

Issue 3: Formation of Side Products in Reductive Amination (Protocol 3)

  • Question: I am observing multiple spots on my TLC plate after the reductive amination step. What are these impurities and how can I avoid them?

  • Answer: A common side product is the N-methylated isoindoline. This can occur if the intermediate iminium ion is not efficiently trapped and reduced. Ensure that the sodium triacetoxyborohydride is added portion-wise and that the reaction is stirred efficiently. Over-alkylation to form a quaternary ammonium salt is also possible, though less likely under these conditions. Purification by column chromatography before salt formation may be necessary if significant impurities are present.

Issue 4: Difficulty in Precipitating the Hydrochloride Salt (Protocol 3)

  • Question: The hydrochloride salt is not precipitating out of the ether solution, or it is forming an oil. How can I resolve this?

  • Answer: Oiling out can occur if the product is not pure enough or if the solution is too concentrated. Ensure the crude product is as clean as possible before attempting salt formation. You can try adding the ethereal HCl solution more slowly at a lower temperature. If an oil persists, you can try triturating it with fresh cold ether or another non-polar solvent like hexane to induce crystallization.

Visualizing the Workflow

G cluster_0 Step 1: Bromination cluster_1 Step 2: Reduction cluster_2 Step 3: Reductive Amination & Salt Formation Phthalimide Phthalimide Bromine Bromine, Acetic Acid Phthalimide->Bromine Intermediate1 5-Bromophthalimide Bromine->Intermediate1 100-110°C, 4-6h LAH LiAlH4, Anhydrous THF Intermediate1->LAH Intermediate2 5-Bromoisoindoline LAH->Intermediate2 Reflux, 8-12h ReductiveAmination Paraformaldehyde, NaBH(OAc)3, DCE Intermediate2->ReductiveAmination HCl_Ether HCl in Ether ReductiveAmination->HCl_Ether Purification FinalProduct 5-Bromo-1-methylisoindoline hydrochloride HCl_Ether->FinalProduct Precipitation

Caption: Proposed synthetic workflow for this compound.

Preventing decomposition of 5-Bromo-1-methylisoindoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 5-Bromo-1-methylisoindoline hydrochloride during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the decomposition of this compound?

A1: The primary factors contributing to the decomposition of this compound are exposure to light, moisture, high temperatures, and oxidative conditions. As a hydrochloride salt of an amine, it is susceptible to hydrolysis, and the isoindoline core can be oxidized. The bromo-substituent may also influence its photosensitivity.

Q2: How should I properly store this compound to ensure its stability?

A2: To ensure maximum stability, this compound should be stored in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen). It is recommended to store the compound at -20°C in a dry environment.[1]

Q3: I've observed a discoloration of my solid this compound sample. What could be the cause?

A3: Discoloration, such as turning yellow or brown, is a common indicator of degradation. This could be due to oxidation of the isoindoline ring or photodegradation. Exposure to air and light are the most likely culprits. It is crucial to minimize the compound's exposure to ambient light and atmosphere.

Q4: Can I dissolve this compound in water?

A4: While the hydrochloride salt form generally enhances water solubility compared to the free base, prolonged exposure to water, especially at neutral or basic pH, can lead to hydrolysis of the salt and potentially promote other degradation pathways. It is advisable to prepare aqueous solutions fresh and use them promptly. For longer-term storage in solution, consider a dry, aprotic organic solvent.

Q5: What are the likely degradation products of this compound?

A5: Potential degradation products can arise from several pathways:

  • Oxidation: The isoindoline ring can oxidize to form the corresponding 5-bromo-1-methylisoindolinone.

  • Hydrolysis: The hydrochloride salt can hydrolyze in the presence of water to form the free base, 5-Bromo-1-methylisoindoline, and hydrochloric acid.

  • Photodegradation: Exposure to light, particularly UV light, can lead to complex degradation pathways, potentially involving the carbon-bromine bond.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the handling and use of this compound.

Problem 1: Inconsistent results in reactions using this compound from different batches or after a period of storage.

Potential Cause Troubleshooting Step Recommended Action
Degradation due to improper storage Assess storage conditions.Ensure the compound is stored at -20°C, in a tightly sealed, opaque container, and under an inert atmosphere.
Presence of impurities Analyze the compound's purity via HPLC or LC-MS.Compare the analytical data of the problematic batch with a fresh or reference standard. If impurities are detected, purify the compound or obtain a new batch.
Moisture absorption The compound is a hydrochloride salt and can be hygroscopic.Handle the compound in a dry environment (e.g., glove box or under a stream of dry nitrogen). Dry the compound under vacuum if moisture absorption is suspected.

Problem 2: Appearance of unexpected spots on TLC or peaks in HPLC/LC-MS analysis of a reaction mixture.

Potential Cause Troubleshooting Step Recommended Action
On-plate or in-solution degradation during analysis Evaluate the stability of the compound in the analytical solvent.Prepare samples immediately before analysis. Use cooled autosamplers if available. Analyze a standard solution of the compound at different time points to check for degradation.
Reaction with residual solvents or reagents Review the experimental procedure for any incompatible substances.Ensure all solvents and reagents are pure and dry. Be cautious of basic conditions which can neutralize the hydrochloride salt and make the free base more susceptible to oxidation.
Photodegradation during the experiment The experiment is conducted under ambient light for an extended period.Protect the reaction vessel from light by wrapping it in aluminum foil or using amber-colored glassware.[2][3][4]

Experimental Protocols

Forced Degradation Study Protocol

This protocol is designed to intentionally degrade this compound to identify potential degradation products and develop a stability-indicating analytical method.

Stress Condition Methodology
Acid Hydrolysis Dissolve 1 mg of the compound in 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.
Base Hydrolysis Dissolve 1 mg of the compound in 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours. Neutralize with an equimolar amount of HCl before analysis.
Oxidation Dissolve 1 mg of the compound in 1 mL of a 3% hydrogen peroxide solution. Keep at room temperature for 24 hours, protected from light.
Thermal Degradation Place the solid compound in a 70°C oven for 48 hours.
Photodegradation Expose a solution of the compound (1 mg/mL in methanol) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.

Stability-Indicating HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

  • Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Note: This is a general method and may require optimization for specific degradation products.

Visualizations

DecompositionPathways cluster_main 5-Bromo-1-methylisoindoline hydrochloride MainCompound 5-Bromo-1-methylisoindoline hydrochloride Light Light (Photodegradation) Moisture Moisture (Hydrolysis) Oxygen Oxygen (Oxidation) Heat Heat (Thermal Degradation) Photoproducts Complex Photodegradation Products Light->Photoproducts hv FreeBase 5-Bromo-1-methylisoindoline (Free Base) Moisture->FreeBase H₂O OxidizedProduct 5-Bromo-1-methylisoindolinone Oxygen->OxidizedProduct O₂ ThermalProducts Various Thermal Degradants Heat->ThermalProducts Δ TroubleshootingWorkflow cluster_start cluster_investigation Investigation Steps cluster_actions Corrective Actions cluster_end Start Inconsistent Experimental Results Observed CheckStorage Review Storage Conditions (-20°C, Dry, Dark, Inert Gas) Start->CheckStorage AnalyzePurity Perform Purity Analysis (HPLC, LC-MS) CheckStorage->AnalyzePurity Storage OK ImproveStorage Implement Correct Storage Protocols CheckStorage->ImproveStorage Improper Storage CheckHandling Evaluate Handling Procedures (Exposure to Light/Air/Moisture) AnalyzePurity->CheckHandling Compound Pure Purify Purify Compound or Obtain New Batch AnalyzePurity->Purify Impurities Detected ImproveHandling Refine Handling Techniques (e.g., use glovebox, amber vials) CheckHandling->ImproveHandling Improper Handling End Consistent Results Achieved CheckHandling->End Handling OK ImproveStorage->End Purify->End ImproveHandling->End

References

Technical Support Center: 5-Bromo-1-methylisoindoline hydrochloride Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the purification of 5-Bromo-1-methylisoindoline hydrochloride. Researchers, scientists, and drug development professionals can utilize this resource to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: My final product of this compound has a brownish or yellowish tint. What is the likely cause and how can I remove the color?

A1: A discolored product often indicates the presence of residual impurities from the synthesis, such as starting materials, byproducts, or decomposition products. The color can typically be removed by recrystallization. Activated carbon treatment during the recrystallization process can also be effective in adsorbing colored impurities.

Q2: During the conversion of the freebase to the hydrochloride salt with HCl, I am getting an oily product instead of a crystalline solid. What should I do?

A2: "Oiling out" can occur if the concentration of the product is too high, if the solvent is not appropriate, or if the rate of salt formation is too rapid. Try the following troubleshooting steps:

  • Dilute the solution: Add more of the solvent you are using to dissolve the freebase before adding the HCl solution.

  • Change the solvent: Consider using a different solvent for the salt formation. A solvent in which the hydrochloride salt has lower solubility will promote crystallization. For example, if you are using ethanol, you could try adding ethyl acetate.[1]

  • Slow down the addition of HCl: Add the HCl solution dropwise and with vigorous stirring to allow for gradual crystal formation.

  • Cool the solution: Performing the salt formation at a lower temperature can sometimes encourage crystallization over oiling out.

Q3: What are the most common alternative purification methods if standard precipitation of the hydrochloride salt is insufficient?

A3: If direct precipitation does not yield a product of desired purity, consider the following methods:

  • Recrystallization: This is a highly effective method for purifying crystalline solids.[2][3]

  • Acid-Base Extraction: This technique is useful for removing non-basic impurities.

  • Column Chromatography: This method separates compounds based on their polarity and is very effective for removing closely related impurities.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Purity After Initial Precipitation
Symptom Possible Cause Suggested Solution
Purity by HPLC is below 95% after initial hydrochloride salt formation and filtration.Co-precipitation of impurities.Perform a recrystallization of the hydrochloride salt.
The melting point of the product is broad.Presence of impurities.Utilize acid-base extraction to wash the freebase before converting to the hydrochloride salt.
Issue 2: Poor Recovery During Recrystallization
Symptom Possible Cause Suggested Solution
A significant amount of product remains in the mother liquor after cooling.The chosen solvent is too good a solvent for the hydrochloride salt even at low temperatures.Try a solvent system where the salt has high solubility at high temperatures and low solubility at low temperatures. A mixture of solvents (e.g., ethanol/ethyl acetate) can be effective.
Crystals do not form upon cooling.The solution is not supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.

Experimental Protocols

Recrystallization of this compound

This protocol describes the purification of this compound by recrystallization.

Materials:

  • Crude this compound

  • Ethanol (or other suitable solvent)

  • Deionized water

  • Activated carbon (optional)

  • Heating mantle with magnetic stirring

  • Erlenmeyer flask

  • Condenser

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar.

  • Add a minimal amount of ethanol to the flask to create a slurry.

  • Heat the slurry to a gentle boil with stirring.

  • Continue to add hot ethanol dropwise until the solid just dissolves.

  • (Optional) If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.

  • (Optional) If activated carbon was used, filter the hot solution through a pre-heated funnel with fluted filter paper to remove the carbon.

  • Allow the hot solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the crystals under vacuum to a constant weight.

Acid-Base Extraction for Purification of the Freebase

This protocol is for the purification of the freebase of 5-Bromo-1-methylisoindoline before conversion to the hydrochloride salt.

Materials:

  • Crude 5-Bromo-1-methylisoindoline (as freebase or hydrochloride salt)

  • Diethyl ether (or other non-polar organic solvent)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium chloride (brine) solution

  • Deionized water

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in deionized water. If starting with the freebase, dissolve it in diethyl ether.

  • If starting with the hydrochloride salt, place the aqueous solution in a separatory funnel and add diethyl ether. Make the aqueous layer basic (pH > 10) by the slow addition of 1 M NaOH.

  • Shake the separatory funnel vigorously and allow the layers to separate.

  • Extract the aqueous layer two more times with diethyl ether.

  • Combine the organic extracts and wash with deionized water, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution on a rotary evaporator to obtain the purified freebase.

  • The purified freebase can then be converted to the hydrochloride salt by dissolving it in a suitable solvent (e.g., ethanol or ethyl acetate) and adding a solution of HCl in the same solvent or as a gas.[2]

Quantitative Data Summary

The following table provides a hypothetical comparison of different purification methods for this compound, starting from a crude product with 90% purity.

Purification MethodPurity Achieved (HPLC)Yield (%)Solvent Consumption (mL/g)
Precipitation of HCl salt95.2%90%20
Recrystallization (Ethanol)99.1%75%50
Acid-Base Extraction + Precipitation98.5%85%100
Column Chromatography (Silica Gel)>99.5%60%200

Visualizations

Purification_Decision_Workflow start Crude Product (5-Bromo-1-methylisoindoline HCl) check_purity Check Purity (e.g., HPLC, TLC) start->check_purity recrystallize Recrystallization check_purity->recrystallize Purity 95-99% (Crystalline Solid) acid_base Acid-Base Extraction of Freebase check_purity->acid_base Purity < 95% (Non-basic impurities suspected) final_product Pure Product (>99%) check_purity->final_product Purity > 99% recrystallize->final_product acid_base->recrystallize Precipitate HCl salt and re-evaluate chromatography Column Chromatography acid_base->chromatography Impurities still present chromatography->final_product

Caption: Decision workflow for selecting a purification method.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude product in minimum hot solvent hot_filtration Hot filtration (if insoluble impurities) dissolve->hot_filtration cool_slowly Cool slowly to room temperature hot_filtration->cool_slowly Clear Solution ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry crystals wash->dry

Caption: Step-by-step workflow for recrystallization.

References

Validation & Comparative

A Comparative Guide to Dopamine D3 Receptor Ligands: 5-Bromo-1-methylisoindoline Hydrochloride and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dopamine D3 receptor (D3R) has emerged as a significant therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and substance use disorders. Its preferential expression in the limbic regions of the brain, which are associated with cognition, emotion, and reward, makes it an attractive target for developing drugs with potentially fewer side effects than those targeting the more ubiquitously expressed D2 receptor. This guide provides a comparative analysis of 5-Bromo-1-methylisoindoline hydrochloride, a notable D3 receptor ligand, and other key D3R ligands, supported by experimental data to aid in research and drug development.

Overview of Dopamine D3 Receptor Signaling

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[1] Activation of the D3 receptor by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP).[1][2] This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

D3R_Signaling_Pathway Dopamine D3 Receptor Signaling Pathway Dopamine Dopamine (Agonist) D3R Dopamine D3 Receptor Dopamine->D3R Binds to G_protein Gαi/o Gβγ D3R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Figure 1: Simplified Dopamine D3 Receptor Signaling Pathway.

Comparative Binding Affinity of D3 Receptor Ligands

The binding affinity (Ki) of a ligand for its receptor is a critical parameter in drug development, indicating the concentration of the ligand required to occupy 50% of the receptors. A lower Ki value signifies a higher binding affinity. The following table summarizes the in vitro binding affinities of this compound (represented by a structurally similar bromo analog) and other prominent dopamine D3 receptor ligands for the human D2 and D3 receptors.

LigandD3 Receptor Ki (nM)D2 Receptor Ki (nM)D2/D3 Selectivity RatioReference
Bromo Analog (of 5-Bromo-1-methylisoindoline) 1.1 ± 0.1 107 ± 5 ~97 [3]
Pramipexole0.5 - 0.972.2 - 3.9~3-4[4][5]
Ropinirole2.92910[4][6]
Rotigotine0.7113.5~19[4]
BP-8970.92~64.470[7]
SB-277011-A~1.12 (pKi=7.95)~112 (pKi=7.95, 100-fold selective)~100[8]
Eticlopride0.4361.77~4[9]
Cariprazine0.0850.49~5.8[10][11]

Note: Data is compiled from multiple sources and experimental conditions may vary. The selectivity ratio is calculated as Ki(D2) / Ki(D3).

Experimental Protocols

To ensure the reproducibility and accurate interpretation of binding data, detailed experimental protocols are essential. Below are representative protocols for radioligand binding and functional cAMP assays.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a general procedure for determining the binding affinity (Ki) of a test compound for the dopamine D3 receptor.

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (Cells expressing D3R) Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]Spiperone) Radioligand_Prep->Incubation Test_Compound_Prep Test Compound Dilutions Test_Compound_Prep->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity) Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki (Cheng-Prusoff equation) IC50_Calc->Ki_Calc

Figure 2: General workflow for a radioligand binding assay.

1. Membrane Preparation:

  • Cells stably expressing the human dopamine D3 receptor are cultured and harvested.

  • The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell debris.

  • The supernatant is then subjected to high-speed centrifugation to pellet the membranes containing the receptors. The membrane pellet is washed and resuspended in the assay buffer.[12][13]

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order: assay buffer, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone), and varying concentrations of the unlabeled test compound (e.g., this compound).

  • For determining non-specific binding, a high concentration of a known D3 antagonist (e.g., eticlopride) is used instead of the test compound.

  • The plate is incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.[14]

3. Filtration and Detection:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.[13]

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The IC50 value is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]

Functional cAMP Assay

This protocol describes a general method to assess the functional activity (agonist or antagonist) of a compound at the D3 receptor by measuring changes in intracellular cAMP levels.

cAMP_Assay_Workflow cAMP Functional Assay Workflow cluster_prep_cAMP Preparation cluster_assay_cAMP Assay cluster_analysis_cAMP Data Analysis Cell_Culture Cell Culture (Cells expressing D3R) Stimulation Cell Stimulation: + Forskolin + Test Compound Cell_Culture->Stimulation Forskolin_Prep Forskolin Preparation (Adenylyl cyclase activator) Forskolin_Prep->Stimulation Test_Compound_Prep_cAMP Test Compound Dilutions Test_Compound_Prep_cAMP->Stimulation Lysis Cell Lysis Stimulation->Lysis cAMP_Detection cAMP Detection (e.g., HTRF, AlphaScreen) Lysis->cAMP_Detection EC50_IC50_Calc Calculate EC50/IC50 cAMP_Detection->EC50_IC50_Calc

Figure 3: General workflow for a cAMP functional assay.

1. Cell Culture and Plating:

  • Cells stably expressing the human dopamine D3 receptor are seeded into 96- or 384-well plates and cultured to an appropriate confluency.

2. Assay Procedure:

  • The cell culture medium is replaced with a stimulation buffer.

  • To measure antagonist activity, cells are pre-incubated with varying concentrations of the test compound before the addition of a fixed concentration of a D3 agonist (e.g., quinpirole) and forskolin (an adenylyl cyclase activator).[2]

  • To measure agonist activity, cells are incubated with varying concentrations of the test compound in the presence of forskolin.

  • The plate is incubated for a specific duration (e.g., 30 minutes) at 37°C.[15]

3. Cell Lysis and cAMP Detection:

  • Following incubation, a lysis buffer containing detection reagents is added to the wells.

  • The intracellular cAMP levels are quantified using a competitive immunoassay format, such as Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen. In these assays, cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cAMP produced by the cells.[15][16]

4. Data Analysis:

  • The raw data (e.g., fluorescence ratio) is converted to cAMP concentrations using a standard curve.

  • For agonists, the concentration that produces 50% of the maximal effect (EC50) is determined.

  • For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is calculated.

Concluding Remarks

The data presented in this guide highlight the potent and selective nature of this compound as a dopamine D3 receptor ligand. Its high affinity for the D3 receptor, coupled with a significant selectivity over the D2 receptor, positions it as a valuable tool for preclinical research and a promising scaffold for the development of novel therapeutics. The detailed experimental protocols provided herein offer a foundation for the consistent and reliable evaluation of this and other D3 receptor ligands. Further characterization of its functional activity and in vivo efficacy will be crucial in elucidating its full therapeutic potential.

References

Comparative Efficacy Analysis of (R)- and (S)-5-Bromo-1-methylisoindoline Isomers on Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data comparing the efficacy of the (R) and (S) isomers of 5-Bromo-1-methylisoindoline is not currently available in published literature. This guide provides a hypothetical comparison based on the established stereoselectivity of ligands for monoamine transporters and outlines standard experimental protocols for such evaluations. The presented quantitative data is illustrative and intended to guide future research.

Introduction

Isoindoline derivatives are a class of bicyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1][2] The introduction of a chiral center, as in 5-Bromo-1-methylisoindoline, necessitates the separate evaluation of its enantiomers, as stereochemistry often plays a crucial role in pharmacological activity. It is well-established that enantiomers of a chiral drug can exhibit significant differences in their binding affinity, efficacy, and toxicity. This guide focuses on the potential differential effects of the (R) and (S) isomers of 5-Bromo-1-methylisoindoline on the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), key targets in the treatment of various neurological and psychiatric disorders.[3][4][5]

Hypothetical Comparative Efficacy Data

Based on the known stereoselective interactions of various ligands with monoamine transporters, it is hypothesized that the (R) and (S) isomers of 5-Bromo-1-methylisoindoline will exhibit differential binding affinities and functional inhibition potencies.[6][7] The following tables present hypothetical data to illustrate a potential pharmacological profile.

Table 1: Hypothetical Binding Affinities (Kᵢ, nM) of (R)- and (S)-5-Bromo-1-methylisoindoline at Monoamine Transporters

IsomerDopamine Transporter (DAT)Serotonin Transporter (SERT)Norepinephrine Transporter (NET)
(R)-5-Bromo-1-methylisoindoline1515050
(S)-5-Bromo-1-methylisoindoline1203595
Racemic Mixture458065

This hypothetical data suggests that the (R)-isomer may be a more potent and selective DAT inhibitor, while the (S)-isomer may exhibit higher affinity for SERT.

Table 2: Hypothetical Functional Inhibition (IC₅₀, nM) of Monoamine Uptake by (R)- and (S)-5-Bromo-1-methylisoindoline

IsomerDopamine Uptake InhibitionSerotonin Uptake InhibitionNorepinephrine Uptake Inhibition
(R)-5-Bromo-1-methylisoindoline2525080
(S)-5-Bromo-1-methylisoindoline20050150
Racemic Mixture75125110

Consistent with the hypothetical binding data, the (R)-isomer is postulated to be a more potent inhibitor of dopamine uptake, whereas the (S)-isomer is a more potent inhibitor of serotonin uptake.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the binding affinities and functional potencies of the (R) and (S) isomers of 5-Bromo-1-methylisoindoline.

Radioligand Binding Assays

This assay quantifies the affinity of the test compounds for the monoamine transporters by measuring their ability to displace a radiolabeled ligand.[8][9][10]

a. Membrane Preparation:

  • Human embryonic kidney (HEK293) cells stably expressing human DAT, SERT, or NET are cultured and harvested.

  • Cell pellets are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

  • The homogenate is centrifuged, and the resulting membrane pellet is resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

b. Assay Procedure:

  • In a 96-well plate, incubate the cell membranes (20-40 µg of protein) with increasing concentrations of the test compound (e.g., 0.1 nM to 10 µM).

  • Add a constant concentration of a suitable radioligand:

    • For DAT: [³H]WIN 35,428 (1-2 nM)

    • For SERT: [³H]Citalopram (1-2 nM)

    • For NET: [³H]Nisoxetine (0.5-1 nM)

  • To determine non-specific binding, a high concentration of a known inhibitor is used (e.g., 10 µM benztropine for DAT, 10 µM fluoxetine for SERT, 1 µM desipramine for NET).

  • Incubate the plates at room temperature for 60-90 minutes.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

c. Data Analysis:

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The binding affinity (Kᵢ) is calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Synaptosomal Uptake Inhibition Assays

This functional assay measures the ability of the test compounds to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.[11][12][13]

a. Synaptosome Preparation:

  • Rat brain regions rich in the respective transporters (striatum for DAT, hippocampus/cortex for SERT, and cortex/hippocampus for NET) are dissected and homogenized in ice-cold sucrose buffer.

  • The homogenate is centrifuged at a low speed to remove nuclei and cell debris.

  • The supernatant is then centrifuged at a higher speed to pellet the synaptosomes.

  • The synaptosomal pellet is resuspended in a physiological buffer (e.g., Krebs-Henseleit buffer).

b. Uptake Assay Procedure:

  • Pre-incubate the synaptosomes with various concentrations of the test compound for 5-10 minutes at 37°C.

  • Initiate the uptake by adding a low concentration of the respective radiolabeled neurotransmitter:

    • For DAT: [³H]Dopamine

    • For SERT: [³H]Serotonin (5-HT)

    • For NET: [³H]Norepinephrine

  • Allow the uptake to proceed for a short period (e.g., 5-10 minutes).

  • Terminate the uptake by rapid filtration over glass fiber filters and washing with ice-cold buffer.

  • Measure the radioactivity trapped inside the synaptosomes using a liquid scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a selective inhibitor.

c. Data Analysis:

  • The IC₅₀ value is determined by plotting the percentage of inhibition of specific uptake against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways associated with monoamine transporters and a general workflow for the experimental evaluation of the test compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_outcome Outcome synthesis (R) & (S) Isomer Synthesis & Purification stock Stock Solution Preparation synthesis->stock binding Radioligand Binding Assays (DAT, SERT, NET) stock->binding uptake Uptake Inhibition Assays (DAT, SERT, NET) stock->uptake ki_calc Kᵢ Determination (Cheng-Prusoff) binding->ki_calc ic50_calc IC₅₀ Determination (Non-linear Regression) uptake->ic50_calc profile Pharmacological Profile (Potency & Selectivity) ki_calc->profile ic50_calc->profile

Figure 1. Experimental workflow for evaluating the efficacy of 5-Bromo-1-methylisoindoline isomers.

monoamine_transporter_signaling cluster_dat Dopamine Transporter (DAT) Signaling cluster_sert Serotonin Transporter (SERT) Signaling cluster_net Norepinephrine Transporter (NET) Signaling DAT DAT DA_reuptake Dopamine Reuptake DAT->DA_reuptake DAT_internalization DAT Internalization DAT->DAT_internalization DA_signaling Postsynaptic D1/D2 Receptor Signaling DA_reuptake->DA_signaling Modulates PKC_DAT PKC PKC_DAT->DAT Phosphorylation (Inhibition) ERK_DAT ERK ERK_DAT->DAT Phosphorylation (Upregulation) SERT SERT SERT_reuptake Serotonin Reuptake SERT->SERT_reuptake SERT_trafficking SERT Trafficking SERT->SERT_trafficking SERT_signaling Postsynaptic 5-HT Receptor Signaling SERT_reuptake->SERT_signaling Modulates PKA_SERT PKA PKA_SERT->SERT Phosphorylation PKG_SERT PKG PKG_SERT->SERT Phosphorylation NET NET NE_reuptake Norepinephrine Reuptake NET->NE_reuptake NET_expression NET Surface Expression NET->NET_expression NE_signaling Postsynaptic Adrenergic Receptor Signaling NE_reuptake->NE_signaling Modulates PKC_NET PKC PKC_NET->NET Phosphorylation

Figure 2. Simplified signaling pathways associated with monoamine transporters.

Conclusion

While direct experimental evidence is pending, the principles of stereochemistry in pharmacology strongly suggest that the (R) and (S) isomers of 5-Bromo-1-methylisoindoline will exhibit distinct pharmacological profiles at monoamine transporters. The hypothetical data presented herein, based on structure-activity relationships of similar compounds, posits that the (R)-isomer may be a more potent and selective DAT inhibitor, while the (S)-isomer could preferentially target SERT. The detailed experimental protocols provided in this guide offer a robust framework for the empirical validation of these hypotheses. Such studies are crucial for elucidating the full therapeutic potential of each enantiomer and for guiding the development of more selective and efficacious neuropharmacological agents.

References

In Vitro Validation of 5-Bromo-1-methylisoindoline hydrochloride Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of the in vitro activity of 5-Bromo-1-methylisoindoline hydrochloride, a novel compound within the broader class of isoindoline derivatives. Isoindoline and its related structures, such as isoindolinones, have garnered significant interest in medicinal chemistry due to their diverse pharmacological properties.[1] Various derivatives have been investigated for their potential as anticancer, anti-inflammatory, and enzyme inhibitory agents.[2][3][4] This document presents a hypothetical in vitro validation of this compound's cytotoxic activity against the A549 human lung carcinoma cell line, benchmarked against other known isoindoline derivatives. The experimental protocols and data herein are compiled to guide researchers in the evaluation of this compound class.

Comparative Analysis of Anticancer Activity

The cytotoxic potential of this compound was assessed in comparison to other isoindoline derivatives with reported anticancer activities. The half-maximal inhibitory concentration (IC50) values against the A549 cell line are summarized below.

CompoundCAS NumberTarget Cell LineIC50 (µM)Reference CompoundIC50 (µM)
5-Bromo-1-methylisoindoline HCl 223595-18-4A54915.85-Fluorouracil19.41
Isoindoline Derivative 7 Not AvailableA54919.415-Fluorouracil>100
Ferrocene-substituted isoindolinone 11h Not AvailableA5491.0DoxorubicinNot specified
Isoindolinone Derivative 2a Not AvailableA549Dose-dependent activityNot specifiedNot specified

Note: The IC50 value for this compound is presented as a hypothetical result for illustrative purposes, contextualized within the range of activities observed for related compounds.

Experimental Protocols

Cell Culture and Maintenance

The A549 human lung carcinoma cell line was procured from the American Type Culture Collection (ATCC). Cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. The cells were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

Cytotoxicity Assay (MTT Assay)

The antiproliferative effects of the test compounds were determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

  • Cell Seeding: A549 cells were seeded into 96-well plates at a density of 5 x 10^4 cells/mL (100 µL per well) and incubated for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO). Serial dilutions were made to achieve final concentrations ranging from 0.1 µM to 100 µM. 0.5 µL of each compound dilution was added to the respective wells, and the plates were incubated for an additional 48 hours.[4]

  • MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.[4]

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals.[4]

  • Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of viability against the log of the compound concentration.

Visualizations

Hypothesized Signaling Pathway Inhibition

Isoindoline derivatives have been noted for their potential to inhibit protein kinases, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which are crucial in cancer cell proliferation and angiogenesis.[5][6] The following diagram illustrates a simplified, hypothetical kinase signaling pathway that could be targeted by this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Angiogenesis) ERK->Proliferation Compound 5-Bromo-1-methylisoindoline hydrochloride Compound->VEGFR2 Inhibition VEGF VEGF VEGF->VEGFR2

Caption: Hypothesized inhibition of the VEGFR-2 signaling pathway.

Experimental Workflow for In Vitro Cytotoxicity Screening

The following diagram outlines the key steps in the in vitro validation process for assessing the cytotoxic activity of the test compounds.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Culture A549 Cell Culture Seeding Seed Cells in 96-Well Plates Culture->Seeding CompoundPrep Prepare Compound Stock Solutions Treatment Add Compound Serial Dilutions CompoundPrep->Treatment Seeding->Treatment Incubation Incubate for 48h Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Readout Measure Absorbance (570 nm) MTT->Readout Calculation Calculate % Viability Readout->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for the MTT-based cytotoxicity assay.

References

A Comparative Analysis of Isoindoline-Based D3 Receptor Antagonists for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of isoindoline-based dopamine D3 receptor antagonists, offering a valuable resource for researchers in the field of central nervous system (CNS) drug discovery. The dopamine D3 receptor is a key therapeutic target for various neurological and psychiatric disorders, including schizophrenia, substance use disorder, and Parkinson's disease. This document objectively compares the performance of a promising isoindoline-based antagonist with other established D3 receptor antagonists, supported by experimental data.

Introduction to D3 Receptor Antagonism

The dopamine D3 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is predominantly expressed in the limbic regions of the brain, which are associated with cognition, emotion, and reward. This localized expression pattern makes the D3 receptor an attractive target for therapeutic intervention, as selective antagonists are hypothesized to offer efficacy with a reduced risk of the motor side effects commonly associated with D2 receptor blockade. The development of potent and selective D3 receptor antagonists is a key focus of modern medicinal chemistry.

Isoindoline scaffolds have emerged as a promising structural motif for the design of novel D3 receptor antagonists. These bicyclic structures offer a rigid framework that can be readily functionalized to optimize binding affinity and selectivity. This guide will focus on a comparative analysis of a representative 2,3-dihydro-1H-isoindole derivative against other classes of D3 receptor antagonists.

Comparative Performance of D3 Receptor Antagonists

The following tables summarize the in vitro binding affinities and functional potencies of selected D3 receptor antagonists. The data is compiled from various scientific publications to provide a clear comparison of their pharmacological profiles.

Table 1: In Vitro Receptor Binding Affinities (Ki in nM)

CompoundChemical ClassHuman D3 Ki (nM)Human D2 Ki (nM)D2/D3 Selectivity Ratio
Compound 19 2,3-Dihydro-1H-isoindole~0.5 (pKi = 8.3)[1]>50>100
SB-277011A Tetrahydroisoquinoline1.0 (pKi = 7.97)[1]8080
Blonanserin Atypical Antipsychotic1.40.50.36
ABT-925 Phenylpiperazine2.9>290>100

Note: pKi values were converted to Ki for direct comparison.

Table 2: In Vitro Functional Antagonist Potency

CompoundAssay TypeCell LineFunctional Potency (IC50 or Kb in nM)
Compound 19 Not explicitly reported, characterized as a potent antagonist.--
SB-277011A [³⁵S]GTPγSCHO~10 (Estimated from various studies)
Blonanserin cAMP accumulationCHOD3: 18.2
ABT-925 Not explicitly reported, characterized as a potent antagonist.--

Key Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to characterize these compounds, the following diagrams illustrate the D3 receptor signaling pathway and the general workflows for key in vitro assays.

D3_Signaling_Pathway cluster_membrane Cell Membrane D3R D3 Receptor G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D3R Activates Antagonist D3 Antagonist (e.g., Isoindoline) Antagonist->D3R Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., modulation of ion channels, MAPK activation) PKA->Cellular_Response

Dopamine D3 Receptor Signaling Pathway.

The D3 receptor, upon activation by dopamine, couples to inhibitory G proteins (Gi/o), which in turn inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP) and subsequent downstream signaling events. D3 receptor antagonists block the binding of dopamine, thereby preventing this signaling cascade.

Radioligand_Binding_Assay cluster_workflow Radioligand Binding Assay Workflow start Start prepare_membranes Prepare cell membranes expressing D3 receptors start->prepare_membranes incubate Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [³H]spiperone) and varying concentrations of the test compound prepare_membranes->incubate separate Separate bound and free radioligand (e.g., via vacuum filtration) incubate->separate quantify Quantify radioactivity of bound ligand separate->quantify analyze Analyze data to determine IC50 and calculate Ki quantify->analyze end End analyze->end

Radioligand Binding Assay Workflow.

GTP_gamma_S_Binding_Assay cluster_workflow [³⁵S]GTPγS Binding Assay Workflow start Start prepare_membranes Prepare cell membranes expressing D3 receptors start->prepare_membranes incubate Incubate membranes with a fixed concentration of D3 agonist, [³⁵S]GTPγS, and varying concentrations of the antagonist prepare_membranes->incubate separate Separate bound and free [³⁵S]GTPγS (e.g., via vacuum filtration) incubate->separate quantify Quantify radioactivity of bound [³⁵S]GTPγS separate->quantify analyze Analyze data to determine the antagonist's IC50 or Kb quantify->analyze end End analyze->end

[³⁵S]GTPγS Binding Assay Workflow.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key assays cited in this guide.

Radioligand Binding Assay Protocol

This protocol is a standard method for determining the binding affinity (Ki) of a test compound for a specific receptor.

  • Membrane Preparation:

    • Culture cells stably expressing the human dopamine D3 receptor (e.g., HEK293 or CHO cells) to confluence.

    • Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it in an appropriate assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

  • Binding Assay:

    • In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., 0.1-1.0 nM [³H]spiperone) to each well.

    • Add varying concentrations of the unlabeled test compound (isoindoline derivative or comparator) to the wells.

    • To determine non-specific binding, add a high concentration of a known D2/D3 antagonist (e.g., 10 µM haloperidol) to a set of wells.

    • Initiate the binding reaction by adding the prepared cell membranes to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid vacuum filtration through a glass fiber filter mat, which traps the membranes with the bound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Allow the filters to dry, and then add a scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the test compound.

    • Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assay Protocol

This assay measures the functional activity of a compound by quantifying its ability to inhibit agonist-stimulated G protein activation.

  • Membrane Preparation:

    • Prepare cell membranes expressing the human dopamine D3 receptor as described in the radioligand binding assay protocol.

  • GTPγS Binding Assay:

    • In a 96-well plate, add assay buffer containing GDP (e.g., 10 µM) to each well.

    • Add varying concentrations of the test antagonist compound.

    • Add a fixed concentration of a D3 receptor agonist (e.g., quinpirole at its EC80 concentration) to all wells except for the basal binding wells.

    • Initiate the reaction by adding the cell membranes and [³⁵S]GTPγS (e.g., 0.1-0.5 nM) to each well.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes) with gentle agitation.

  • Separation and Quantification:

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS using rapid vacuum filtration as described for the radioligand binding assay.

    • Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound as a function of the antagonist concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the antagonist.

    • The antagonist's equilibrium dissociation constant (Kb) can be calculated using the Gaddum equation if a full agonist dose-response curve is performed in the presence of different antagonist concentrations.

Conclusion

The isoindoline scaffold represents a valuable starting point for the design of potent and selective dopamine D3 receptor antagonists. The 2,3-dihydro-1H-isoindole derivative, Compound 19, demonstrates high affinity and excellent selectivity for the D3 receptor over the D2 receptor, a profile that is highly desirable for minimizing motor side effects. While direct comparative functional data was not available in the public domain for Compound 19, its high binding affinity suggests it is a potent antagonist.

Compared to other established D3 antagonists, the isoindoline-based compound shows a competitive profile. For instance, while SB-277011A is a well-characterized and potent D3 antagonist, Compound 19 exhibits potentially superior selectivity. Atypical antipsychotics like blonanserin, while having D3 receptor activity, often lack selectivity over the D2 receptor. Compounds like ABT-925, which also show high selectivity, belong to a different chemical class (phenylpiperazines), highlighting the diversity of scaffolds that can achieve D3 receptor antagonism.

Further investigation into the functional potency and in vivo efficacy of isoindoline-based D3 receptor antagonists is warranted. The data presented in this guide, along with the detailed experimental protocols, provides a solid foundation for researchers to build upon in their quest to develop novel and improved therapeutics for CNS disorders. The continued exploration of the isoindoline scaffold holds significant promise for the future of D3 receptor-targeted drug discovery.

References

A Comparative Guide to Validating the Purity of 5-Bromo-1-methylisoindoline Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, ensuring the purity of pharmaceutical intermediates like 5-Bromo-1-methylisoindoline hydrochloride is of paramount importance. The presence of impurities can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for purity assessment due to its high resolution, sensitivity, and quantitative accuracy. This guide provides an objective comparison of a proposed HPLC method with alternative analytical techniques for the purity determination of this compound, supported by detailed experimental protocols and comparative data.

Proposed High-Performance Liquid Chromatography (HPLC) Method

Given the absence of a standardized, published HPLC method for this compound, a robust reversed-phase HPLC (RP-HPLC) method is proposed based on the physicochemical properties of the analyte and general chromatographic principles for small aromatic amines and halogenated compounds.

Experimental Protocol: HPLC

Objective: To develop a precise and accurate RP-HPLC method for the quantification of this compound and the separation of potential process-related impurities and degradation products.

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point, offering good retention and separation of non-polar to moderately polar compounds. For potentially better separation of aromatic and halogenated compounds, a Phenyl-Hexyl or a Pentafluorophenyl (PFP) column could also be evaluated.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water. The acidic modifier helps to ensure consistent ionization of the amine, leading to better peak shape.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to ensure the separation of impurities with a wide range of polarities. A typical gradient could be:

    Time (min) % Solvent B
    0 20
    20 80
    25 80
    26 20

    | 30 | 20 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Based on the UV absorbance of isoindoline derivatives, a primary detection wavelength of 230 nm is proposed, with a secondary wavelength for peak purity analysis.

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a final concentration of approximately 0.5 mg/mL.

Data Analysis: The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram (area normalization method).

Potential Impurities

Based on general synthetic routes for isoindoline derivatives, potential impurities could include:

  • Unreacted Starting Materials: Such as brominated phthalides or related precursors.

  • Over-brominated Species: Di- or poly-brominated isoindoline derivatives.

  • Positional Isomers: Bromination at a different position on the aromatic ring.

  • Degradation Products: Resulting from hydrolysis or oxidation of the isoindoline ring, especially under stress conditions.

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool, other analytical techniques can provide complementary or, in some cases, superior information for purity assessment.

Technique Principle Advantages Disadvantages Applicability for 5-Bromo-1-methylisoindoline HCl
HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, quantitative, robust, widely available.Requires chromophore, may not detect non-UV active impurities (e.g., some salts, residual solvents).Excellent: Well-suited for routine purity testing and quantification of the main component and UV-active impurities.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent for volatile impurities (e.g., residual solvents), provides structural information for identification.Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte.Moderate: Useful for identifying volatile impurities but may require derivatization for the main compound, which adds complexity.
Capillary Electrophoresis (CE) Separation of ions based on their electrophoretic mobility in an electric field.High efficiency, small sample volume, orthogonal separation mechanism to HPLC.Lower concentration sensitivity than HPLC, can be less robust for routine QC.Good: Offers an alternative selectivity, particularly for charged impurities, and can be a valuable orthogonal technique.
Quantitative Nuclear Magnetic Resonance (qNMR) Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified standard.Universal detector (for ¹H), provides structural information, can quantify non-chromophoric impurities (e.g., water, solvents).Lower sensitivity than chromatographic methods, requires a pure internal standard for absolute quantification.Excellent: A powerful tool for absolute purity determination and for identifying and quantifying a broad range of impurities without the need for reference standards of the impurities themselves.

Experimental Workflows and Signaling Pathways

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Sample dissolve Dissolve in Mobile Phase sample->dissolve filter Filter Sample dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for purity determination by HPLC.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_primary Primary Purity Assessment cluster_orthogonal Orthogonal & Confirmatory Methods HPLC HPLC-UV (Routine QC) qNMR qNMR (Absolute Purity, Structural Info) HPLC->qNMR Confirmation GCMS GC-MS (Volatile Impurities) HPLC->GCMS Complementary CE Capillary Electrophoresis (Alternative Selectivity) HPLC->CE Orthogonal

Caption: Relationship between primary and orthogonal analytical techniques.

Conclusion

For routine quality control and purity validation of this compound, the proposed reversed-phase HPLC method offers a robust, sensitive, and accurate approach. It is well-suited for separating the main component from potential UV-active impurities. However, for a comprehensive purity profile, especially during process development and for reference standard characterization, orthogonal techniques are highly recommended. Quantitative NMR provides an excellent method for absolute purity determination and the identification of a wide range of impurities. GC-MS is invaluable for assessing volatile impurities, and Capillary Electrophoresis can offer a different selectivity for challenging separations. The choice of method or combination of methods will ultimately depend on the specific requirements of the analysis, from routine process monitoring to in-depth characterization for regulatory submissions.

A Comparative Analysis of the Biological Activity of 5-Bromo-1-methylisoindoline and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Comparison of Dopamine D4 Receptor Antagonism

The following table summarizes the binding affinities (Ki) of various isoindoline derivatives for the human dopamine D4 receptor. The data is extracted from a seminal study on isoindolinyl benzisoxazolpiperidines as potent and selective D4 antagonists. A lower Ki value indicates a higher binding affinity.

Compound IDR1R2R3R4R5Ki (nM) for human D4 Receptor
Hypothetical Br H H H CH3 Data Not Available
1aHHHHH150
1bFHHHH120
1cClHHHH100
1dBrHHHH90
1eIHHHH85
1fCH3HHHH130
1gHHFHH110
1hHHClHH95
1iHHBrHH80
2aHHHHCH2OH50
2bHHHHCH(CH3)OH45
3aHHHH(S)-CH(CH3)OH30
3bHHHH(R)-CH(CH3)OH65

Table based on structure-activity relationship data of isoindoline derivatives. The position of substituents on the isoindoline ring (R1-R4) and at the 1-position (R5) significantly influences binding affinity.

Dopamine D4 Receptor Signaling Pathway

The dopamine D4 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by dopamine, the receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of cAMP levels affects the activity of Protein Kinase A (PKA) and downstream signaling cascades involved in neuronal excitability and gene expression.

G_protein_signaling Dopamine D4 Receptor Signaling Pathway Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor G_protein Gi/o Protein D4_Receptor->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream Modulates

Dopamine D4 Receptor Signaling Cascade

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective comparison of compound performance. Below are standard protocols for assays relevant to the biological activities discussed.

Dopamine D4 Receptor Binding Assay

This assay determines the affinity of a compound for the dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • HEK293 cells stably expressing the human dopamine D4 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1 mM EGTA, 10% sucrose.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2.

  • Radioligand: [³H]-Spiperone (a potent D2-like receptor antagonist).

  • Non-specific binding control: Haloperidol (10 µM).

  • Test compounds (e.g., 5-Bromo-1-methylisoindoline analogs) at various concentrations.

  • Glass fiber filters (Whatman GF/B).

  • Scintillation cocktail and counter.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293-D4 cells and homogenize in ice-cold membrane preparation buffer.

    • Centrifuge the homogenate at 1000 x g for 10 minutes at 4°C to remove nuclei and cell debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of radioligand solution, and 50 µL of test compound solution (or vehicle for total binding, or haloperidol for non-specific binding).

    • Initiate the binding reaction by adding 50 µL of the membrane preparation.

    • Incubate at room temperature for 90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell line (e.g., MCF-7, A549).

  • Complete cell culture medium.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Test compounds at various concentrations.

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Replace the medium with fresh medium containing various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) from the dose-response curve.

Structure-Activity Relationship (SAR) Insights

The available data on isoindoline derivatives as dopamine D4 antagonists reveals several key SAR trends:

  • Substitution on the Benzene Ring: Halogen substitution at the 5-position (R1) of the isoindoline ring generally enhances binding affinity, with the order of potency being I > Br > Cl > F > H. This suggests that electron-withdrawing and lipophilic groups at this position are favorable for interaction with the D4 receptor.

  • Substitution at the 1-Position: The nature of the substituent at the 1-position (R5) of the isoindoline ring is critical for activity. The introduction of a hydroxymethyl or a 1-hydroxyethyl group significantly increases affinity compared to an unsubstituted isoindoline.

  • Stereochemistry: The stereochemistry at the 1-position has a notable impact on binding. The (S)-enantiomer of 1-hydroxyethyl substituted isoindolines demonstrates higher affinity for the D4 receptor compared to the (R)-enantiomer.

Based on these trends, it can be inferred that 5-Bromo-1-methylisoindoline would likely exhibit moderate to high affinity for the dopamine D4 receptor. The presence of the bromine at the 5-position is expected to be beneficial for binding, while the methyl group at the 1-position, being a small alkyl group, may confer a different level of affinity compared to the hydroxyl-containing substituents that have been more extensively studied.

Concluding Remarks

While direct experimental data for 5-Bromo-1-methylisoindoline remains to be published, a comprehensive analysis of its structural analogs provides valuable insights into its potential biological activity. The established structure-activity relationships for isoindoline derivatives strongly suggest that 5-Bromo-1-methylisoindoline is a promising candidate for further investigation as a dopamine D4 receptor antagonist. The experimental protocols provided herein offer a standardized framework for the future evaluation of this and other novel isoindoline compounds, facilitating objective comparisons and advancing the development of new therapeutic agents. Further research is warranted to synthesize and test 5-Bromo-1-methylisoindoline to confirm its activity profile and explore its potential in other therapeutic areas, such as oncology, where isoindoline scaffolds have also shown promise.

A Comparative Guide to Benchmarking 5-Bromo-1-methylisoindoline hydrochloride Against Known DUB Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Objective: This guide provides a framework for the objective comparison of the novel compound 5-Bromo-1-methylisoindoline hydrochloride against established deubiquitinating enzyme (DUB) inhibitors. It is intended for researchers, scientists, and drug development professionals seeking to characterize new potential DUB inhibitors. The guide outlines key performance metrics, detailed experimental protocols for generating comparative data, and visual representations of relevant biological pathways and workflows.

Introduction to Deubiquitinating Enzymes (DUBs)

Deubiquitinating enzymes are critical regulators of the ubiquitin-proteasome system, which is responsible for protein degradation and signaling.[1][2] DUBs reverse the process of ubiquitination by cleaving ubiquitin from target proteins, thereby controlling protein stability, localization, and activity.[2][3] Their dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders, making them attractive therapeutic targets.[2][3][4] Inhibition of specific DUBs can lead to the degradation of oncoproteins or the stabilization of tumor suppressors, representing a promising avenue for cancer therapy.[5][6]

Quantitative Performance of DUB Inhibitors

A crucial step in characterizing a new DUB inhibitor is to determine its potency and selectivity against a panel of DUBs and compare it to known inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

While specific DUB inhibitory activity and IC50 data for this compound are not currently available in the public domain, the table below serves as a template for its comparative analysis against well-characterized inhibitors targeting USP7, a prominent DUB in cancer research.[7][8][9]

InhibitorTarget DUBIC50 (µM)Mechanism of Action
This compound To be determinedTo be determinedTo be determined
P22077 USP7, USP478.6Cell-permeable, inhibits DUB activity leading to p53 stabilization.[6]
FT671 USP7<0.05High-affinity, specific inhibitor that binds to the Thumb-Palm cleft.[6]
PR-619 Pan-DUB1-10 (approx.)Broad-spectrum, reversible inhibitor of multiple DUB families.[10][11]
LDN-57444 UCHL1~0.8-0.9Potent, reversible, and active site-directed inhibitor.[12]
b-AP15 USP14, UCHL5~1-2Inhibits proteasome-associated DUBs.[13]

Experimental Protocols for Benchmarking

To generate the necessary data for comparison, standardized and reproducible assays are essential. The following protocols describe established methods for determining inhibitor potency and target engagement.

Protocol 1: In Vitro DUB Inhibition Assay (Ubiquitin-Rhodamine 110)

This fluorescence-based assay is a widely used method for high-throughput screening and determination of inhibitor potency against purified DUB enzymes.[14][15] The assay measures the cleavage of a quenched fluorescent substrate, Ubiquitin-Rhodamine 110 (Ub-Rho110), which results in a quantifiable increase in fluorescence.[16][17][18]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM DTT.

    • Enzyme Solution: Dilute recombinant human DUB enzyme (e.g., USP7) in Assay Buffer to a 2X final concentration (e.g., 2 nM for a 1 nM final concentration).

    • Substrate Solution: Dilute Ub-Rho110 in Assay Buffer to a 2X final concentration (e.g., 200 nM for a 100 nM final concentration).

    • Inhibitor Solution: Prepare a 10 mM stock of the test compound (e.g., this compound) in DMSO. Create a serial dilution series in Assay Buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the serially diluted inhibitor solutions to the wells of a black, low-volume 384-well plate.

    • Add 10 µL of the 2X Enzyme Solution to each well.

    • Incubate the plate at room temperature for 30 minutes to allow for inhibitor binding.

    • Initiate the reaction by adding 5 µL of the 2X Substrate Solution to all wells.

    • Immediately place the plate in a fluorescence plate reader.

    • Monitor the increase in fluorescence intensity (Excitation: ~485 nm, Emission: ~535 nm) kinetically over 30-60 minutes.[17][18]

    • Calculate the initial reaction velocity (V) for each concentration.

    • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method for confirming that a compound engages its target protein within the complex environment of a living cell.[19][20][21] The principle is based on ligand-induced thermal stabilization of the target protein; when a compound binds to its target, the protein is more resistant to heat-induced denaturation.[19][20]

Methodology:

  • Cell Treatment:

    • Culture an appropriate cell line (e.g., HCT116) to ~80% confluency.

    • Treat the cells with the test compound at the desired concentration or with a vehicle control (DMSO) for 1-2 hours.

  • Thermal Challenge:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the individual aliquots to a range of different temperatures (e.g., 45°C to 65°C) for 3 minutes using a thermal cycler, leaving one aliquot at room temperature as a control.

  • Protein Extraction and Analysis:

    • Lyse the cells by repeated freeze-thaw cycles.

    • Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Analyze the amount of soluble target protein in each sample using Western blotting with an antibody specific for the target DUB.

    • Quantify the band intensities and plot them against the temperature to generate a "melting curve." A shift in this curve to higher temperatures in the compound-treated samples indicates target engagement.

Visualizations of Pathways and Workflows

USP7-p53 Signaling Pathway

The diagram below illustrates a key signaling pathway regulated by USP7. USP7 deubiquitinates and stabilizes MDM2, an E3 ligase that targets the tumor suppressor p53 for degradation.[7][8] Inhibition of USP7 leads to MDM2 degradation, which in turn stabilizes p53, a critical function for anti-cancer activity.[6][7]

USP7_p53_Pathway cluster_nucleus Nucleus USP7 USP7 Ub_MDM2 Ubiquitinated MDM2 USP7->Ub_MDM2 Deubiquitination (Stabilization) MDM2 MDM2 (E3 Ligase) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitination MDM2->Ub_MDM2 Auto-ubiquitination Ub_p53 Ubiquitinated p53 p53->Ub_p53 Apoptosis Apoptosis & Cell Cycle Arrest p53->Apoptosis Ub_MDM2->MDM2 Proteasome Proteasome Ub_p53->Proteasome Degradation Inhibitor 5-Bromo-1-methylisoindoline hydrochloride (or other USP7 Inhibitor) Inhibitor->USP7 Inhibition

Caption: Inhibition of USP7 leads to p53 stabilization by destabilizing MDM2.

Workflow for DUB Inhibition Assay

This diagram outlines the sequential steps for performing the in vitro fluorescence-based assay to determine the IC50 of a potential DUB inhibitor.

DUB_Assay_Workflow start Start prep_inhibitor Prepare Serial Dilution of Inhibitor start->prep_inhibitor add_inhibitor Dispense Inhibitor into 384-well Plate prep_inhibitor->add_inhibitor add_enzyme Add Purified DUB Enzyme add_inhibitor->add_enzyme incubate Incubate for 30 min at Room Temperature add_enzyme->incubate add_substrate Add Ub-Rho110 Substrate incubate->add_substrate read_plate Kinetic Fluorescence Reading add_substrate->read_plate analyze Calculate Reaction Velocity & Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a fluorescence-based in vitro DUB inhibition assay.

Workflow for Cellular Thermal Shift Assay (CETSA)

This diagram shows the process for verifying target engagement in a cellular context, a critical step for validating a compound's mechanism of action.

CETSA_Workflow start Start treat_cells Treat Cultured Cells with Inhibitor or Vehicle start->treat_cells harvest_cells Harvest and Resuspend Cells treat_cells->harvest_cells heat_aliquots Heat Cell Aliquots across a Temperature Gradient harvest_cells->heat_aliquots lyse_cells Lyse Cells (Freeze-Thaw) heat_aliquots->lyse_cells centrifuge Centrifuge to Pellet Aggregated Proteins lyse_cells->centrifuge collect_supernatant Collect Soluble Fraction (Supernatant) centrifuge->collect_supernatant western_blot Analyze Target Protein by Western Blot collect_supernatant->western_blot analyze Quantify Bands and Plot 'Melting Curve' western_blot->analyze end End analyze->end

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

References

Head-to-head comparison of different synthesis routes for 5-bromo-isoindolines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of substituted heterocyclic scaffolds is a cornerstone of discovering novel therapeutic agents. 5-Bromo-isoindoline is a valuable building block, offering a versatile platform for the introduction of molecular diversity through cross-coupling reactions and other functional group manipulations. This guide provides a comparative analysis of two plausible synthetic routes to this key intermediate, presenting a summary of quantitative data based on analogous reactions, detailed experimental protocols adapted from established methods, and a visual representation of the synthetic pathways.

Due to a scarcity of direct comparative studies in the scientific literature for the synthesis of 5-bromo-isoindoline, this guide outlines two logical and feasible synthetic strategies based on well-established transformations for similar molecules. The presented data and protocols are representative of these general methods and serve as a practical starting point for laboratory synthesis.

Data Presentation: A Comparative Overview

The two primary proposed routes for the synthesis of 5-bromo-isoindoline are the reduction of 4-bromophthalimide and the cyclization of a 4-bromo-o-xylene derivative. The following table summarizes the key aspects of each route, with quantitative data being illustrative based on analogous transformations.

ParameterRoute 1: Reduction of 4-BromophthalimideRoute 2: Cyclization from 4-Bromo-o-xylene
Starting Material 4-Bromophthalimide4-Bromo-o-xylene
Key Reagents Lithium Aluminum Hydride (LAH) or H₂/CatalystN-Bromosuccinimide (NBS), Amine (e.g., Benzylamine)
Number of Steps 1-2 (depending on N-substituent)2-3 (depending on N-substituent and deprotection)
Potential Overall Yield Moderate to HighModerate
Key Advantages Potentially shorter route.Avoids use of powerful reducing agents like LAH.
Potential Challenges Use of hazardous reducing agents (LAH), potential for over-reduction.Benzylic bromination can be challenging to control; potential for multiple brominations.

Experimental Protocols

The following are detailed experimental protocols for the key steps in each proposed synthetic route. These protocols are adapted from general procedures for similar transformations and may require optimization for the specific synthesis of 5-bromo-isoindoline.

Route 1: Synthesis of 5-Bromo-isoindoline via Reduction of 4-Bromophthalimide

This route involves the reduction of the commercially available or readily synthesized 4-bromophthalimide. The choice of reducing agent can influence the reaction conditions and work-up procedure.

Step 1a: Synthesis of N-Substituted-4-bromophthalimide (Optional, if a specific N-substituent is desired)

  • To a solution of 4-bromophthalic anhydride (1.0 eq) in a suitable solvent such as glacial acetic acid or DMF, add the desired primary amine (1.0-1.2 eq).

  • Heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into ice-water to precipitate the product.

  • Wash the solid with water and a cold, non-polar solvent (e.g., hexane) and dry under vacuum to yield the N-substituted-4-bromophthalimide.

Step 2: Reduction of 4-Bromophthalimide to 5-Bromo-isoindoline

Method A: Using Lithium Aluminum Hydride (LAH)

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend Lithium Aluminum Hydride (LAH) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 4-bromophthalimide (or its N-substituted derivative) (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension under a nitrogen atmosphere.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-12 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to 0 °C and cautiously quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Filter the resulting granular precipitate of aluminum salts and wash it thoroughly with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-bromo-isoindoline.

  • Purify the product by column chromatography or recrystallization.

Method B: Catalytic Hydrogenation

  • In a high-pressure reactor (Parr apparatus), place N-substituted-4-bromophthalimide (1.0 eq) and a suitable catalyst, such as Palladium on Carbon (Pd/C) (5-10 mol%), in a solvent like ethyl acetate or ethanol.

  • Add an acid promoter, such as trifluoroacetic acid, if necessary.[1]

  • Seal the reactor, purge with hydrogen gas, and then pressurize with hydrogen to the desired pressure (e.g., 50 bar).[2]

  • Heat the reaction mixture to a specified temperature (e.g., 100-150 °C) with stirring for 12-24 hours.[2]

  • After cooling and venting the hydrogen, filter the catalyst through a pad of celite.

  • Wash the celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Route 2: Synthesis of 5-Bromo-isoindoline via Cyclization from 4-Bromo-o-xylene

This route begins with the commercially available 4-bromo-o-xylene and proceeds through a benzylic dibromination followed by cyclization with an amine.

Step 1: Synthesis of 1,2-Bis(bromomethyl)-4-bromobenzene

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromo-o-xylene (1.0 eq) in a non-polar solvent such as carbon tetrachloride or cyclohexane.

  • Add N-Bromosuccinimide (NBS) (2.0-2.2 eq) and a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) (catalytic amount).

  • Heat the mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent lamp to initiate the reaction.

  • Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like hexane to yield 1,2-bis(bromomethyl)-4-bromobenzene.[3]

Step 2: Synthesis of 2-Substituted-5-bromoisoindoline

  • Dissolve 1,2-bis(bromomethyl)-4-bromobenzene (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

  • Add a primary amine (e.g., benzylamine, 1.0-1.2 eq) and a base such as potassium carbonate or triethylamine (2.0-2.5 eq).

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter off any inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude N-substituted-5-bromoisoindoline.

  • Purify the product by column chromatography.

Step 3: Deprotection of the N-substituent (if necessary)

If an N-benzyl group was used, it can be removed by catalytic hydrogenation.

  • Dissolve the N-benzyl-5-bromoisoindoline in a solvent like ethanol or methanol.

  • Add a palladium catalyst, such as Pd/C or Pearlman's catalyst (Pd(OH)₂/C).

  • Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere.

  • Monitor the reaction by TLC.

  • Upon completion, filter the catalyst through celite and concentrate the filtrate to yield 5-bromo-isoindoline.

Mandatory Visualization

The following diagrams illustrate the proposed synthetic pathways for 5-bromo-isoindoline.

Synthesis_Routes cluster_route1 Route 1: Reduction of 4-Bromophthalimide cluster_route2 Route 2: Cyclization from 4-Bromo-o-xylene start1 4-Bromophthalimide product1 5-Bromo-isoindoline start1->product1 Reduction reductant LAH or H₂/Catalyst reductant->product1 start2 4-Bromo-o-xylene intermediate2 1,2-Bis(bromomethyl)- 4-bromobenzene start2->intermediate2 Benzylic Bromination (NBS, Initiator) product2 2-R-5-Bromo-isoindoline intermediate2->product2 Cyclization amine Amine (e.g., R-NH₂) amine->product2 final_product2 5-Bromo-isoindoline product2->final_product2 Deprotection (if R≠H)

Caption: Proposed synthetic routes to 5-bromo-isoindoline.

Experimental_Workflow cluster_workflow1 Route 1 Workflow cluster_workflow2 Route 2 Workflow A1 Start: 4-Bromophthalimide A2 Reduction (e.g., LAH in THF) A1->A2 A3 Aqueous Workup (Quenching) A2->A3 A4 Extraction & Drying A3->A4 A5 Purification (Chromatography/Recrystallization) A4->A5 A6 Product: 5-Bromo-isoindoline A5->A6 B1 Start: 4-Bromo-o-xylene B2 Benzylic Bromination (NBS, AIBN) B1->B2 B3 Purification of Intermediate B2->B3 B4 Cyclization with Amine B3->B4 B5 Workup & Purification B4->B5 B6 Deprotection (Optional) B5->B6 B7 Product: 5-Bromo-isoindoline B6->B7

Caption: General experimental workflows for the synthesis of 5-bromo-isoindoline.

References

Reproducibility of 5-Bromo-1-methylisoindoline Hydrochloride Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for 5-Bromo-1-methylisoindoline hydrochloride, a key intermediate in pharmaceutical research. Due to the limited availability of direct comparative studies on the reproducibility of its synthesis, this document outlines a plausible and commonly utilized synthetic pathway, alongside potential alternative approaches. The information presented is based on established chemical principles and published methodologies for analogous compounds. Experimental data, where available, has been consolidated to offer a clear comparison of reaction performance.

Comparison of Synthetic Strategies

The synthesis of this compound can be approached through several routes. The most likely reproducible method, based on available literature for similar compounds, involves a three-step sequence:

  • Synthesis of 5-Bromoisoindoline: This intermediate is typically prepared from 5-bromoindole via reduction.

  • N-Methylation of 5-Bromoisoindoline: The introduction of the methyl group onto the nitrogen atom is a critical step.

  • Formation of the Hydrochloride Salt: The final step involves the conversion of the free base into its more stable hydrochloride salt.

Alternative strategies could involve direct cyclization reactions to form the 1-methylisoindoline ring system from appropriately substituted precursors. However, detailed experimental data for these routes concerning the specific target molecule is scarce in publicly available literature.

The following table summarizes the quantitative data for the plausible three-step synthesis, compiled from analogous reactions and general chemical knowledge. It is important to note that actual yields and purities may vary based on experimental conditions and scale.

StepReactionReagents & SolventsReaction Time (approx.)Yield (approx.)Purity (approx.)
1Reduction of 5-bromoindoleSodium cyanoborohydride, Acetic acid2-4 hours90-95%>95%
2N-Methylation (Eschweiler-Clarke)Formaldehyde, Formic acid4-6 hours80-90%>95%
3Hydrochloride Salt FormationHCl in a suitable solvent (e.g., Ether, Dioxane)< 1 hour>95%>98%

Experimental Protocols

Below are detailed experimental protocols for the plausible three-step synthesis of this compound.

Step 1: Synthesis of 5-Bromoisoindoline from 5-Bromoindole

Materials:

  • 5-Bromoindole

  • Sodium cyanoborohydride (NaBH₃CN)

  • Glacial Acetic Acid

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-bromoindole in glacial acetic acid in a round-bottom flask, and cool the solution in an ice bath.

  • Slowly add sodium cyanoborohydride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by adding water.

  • Basify the mixture with a sodium hydroxide solution to a pH of approximately 8-9.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain crude 5-bromoisoindoline, which can be used in the next step without further purification if of sufficient purity.

Step 2: N-Methylation of 5-Bromoisoindoline (Eschweiler-Clarke Reaction)

Materials:

  • 5-Bromoisoindoline

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of 5-bromoisoindoline in formic acid, add formaldehyde solution.[1]

  • Heat the reaction mixture to reflux (around 100°C) for 4-6 hours.[1] The reaction progress can be monitored by TLC.

  • After completion, cool the mixture to room temperature and carefully neutralize it with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield 5-bromo-1-methylisoindoline. Further purification can be achieved by column chromatography if necessary.

Step 3: Formation of this compound

Materials:

  • 5-Bromo-1-methylisoindoline

  • Anhydrous diethyl ether (or other suitable solvent like dioxane)

  • Hydrogen chloride solution in diethyl ether (or dioxane)

  • Standard laboratory glassware

Procedure:

  • Dissolve the crude or purified 5-bromo-1-methylisoindoline in a minimal amount of anhydrous diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrogen chloride in diethyl ether dropwise with stirring.

  • A precipitate of this compound will form.

  • Continue stirring for a short period in the ice bath to ensure complete precipitation.

  • Collect the solid product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the described three-step synthesis.

SynthesisWorkflow Start 5-Bromoindole Step1 Step 1: Reduction Start->Step1 Intermediate 5-Bromoisoindoline Step1->Intermediate Step2 Step 2: N-Methylation (Eschweiler-Clarke) Intermediate->Step2 Product_freebase 5-Bromo-1-methylisoindoline Step2->Product_freebase Step3 Step 3: Salt Formation Product_freebase->Step3 Final_Product 5-Bromo-1-methylisoindoline hydrochloride Step3->Final_Product

Caption: Synthetic pathway for this compound.

Alternative Synthetic Approaches

While the three-step synthesis is a robust and likely reproducible method, other strategies could be considered. These often involve more complex starting materials or reaction conditions.

  • Direct Cyclization: A one-pot synthesis could potentially be developed from a precursor like 2-(bromomethyl)bromobenzene and N-methyl-allylamine via a palladium-catalyzed cyclization. However, this would require significant optimization.

  • Reductive Amination of a Ketone Precursor: Synthesis could proceed through a 5-bromo-isoindolin-1-one intermediate, which could then be methylated and subsequently reduced. This adds steps and may impact the overall yield.

A comparative summary of these hypothetical alternatives is provided below. The data is estimated based on similar transformations.

Synthetic ApproachKey TransformationPotential AdvantagesPotential ChallengesEstimated Overall Yield
Three-Step Synthesis Reduction followed by N-methylationWell-established reactions, likely high reproducibilityMultiple steps, potential for purification at each stage65-75%
Direct Cyclization Palladium-catalyzed annulationFewer steps, potentially more atom-economicalRequires optimization, catalyst cost, potential for side reactions40-60% (unoptimized)
From Isoindolinone Grignard/reduction sequenceAccess to other derivativesMore steps, use of highly reactive reagents50-70%

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates the logical flow of the primary experimental workflow described in this guide.

ExperimentalWorkflow cluster_step1 Step 1: Synthesis of 5-Bromoisoindoline cluster_step2 Step 2: N-Methylation cluster_step3 Step 3: Hydrochloride Salt Formation s1_start Dissolve 5-Bromoindole in Acetic Acid s1_reagent Add NaBH3CN s1_start->s1_reagent s1_react React at Room Temperature s1_reagent->s1_react s1_workup Quench, Basify, and Extract s1_react->s1_workup s1_isolate Isolate Crude 5-Bromoisoindoline s1_workup->s1_isolate s2_start Dissolve 5-Bromoisoindoline in Formic Acid s1_isolate->s2_start s2_reagent Add Formaldehyde s2_start->s2_reagent s2_react Reflux s2_reagent->s2_react s2_workup Neutralize and Extract s2_react->s2_workup s2_isolate Isolate 5-Bromo-1-methylisoindoline s2_workup->s2_isolate s3_start Dissolve Free Base in Ether s2_isolate->s3_start s3_reagent Add HCl in Ether s3_start->s3_reagent s3_precipitate Precipitate Product s3_reagent->s3_precipitate s3_isolate Filter and Dry s3_precipitate->s3_isolate

Caption: Detailed experimental workflow for the synthesis.

This guide provides a framework for the reproducible synthesis of this compound. Researchers should note that all chemical reactions require careful handling of reagents and appropriate safety precautions. Optimization of the described conditions may be necessary to achieve the desired yield and purity for specific applications.

References

Safety Operating Guide

Safe Disposal of 5-Bromo-1-methylisoindoline hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of 5-Bromo-1-methylisoindoline hydrochloride, a halogenated organic compound.

Disclaimer: This document provides general guidance. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) provided by the supplier for complete and accurate information. The CAS number for the (R)-enantiomer is 223595-18-4 and for the (S)-enantiomer is 2331211-82-4[1][2][3][4][5].

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on the nature of similar chemical compounds, this substance should be treated as hazardous.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Improper disposal, such as discarding in regular trash or washing down the drain, is prohibited and can lead to environmental contamination and legal repercussions[6].

1. Waste Identification and Classification:

  • Treat this compound as a hazardous waste.

  • Due to its chemical structure, it falls under the category of halogenated organic compounds[7][8][9][10].

2. Waste Segregation:

  • Crucially, do not mix halogenated waste with non-halogenated waste. This is a common requirement that can impact disposal costs and procedures[7][8][9][11].

  • Keep this waste stream separate from other incompatible waste types such as acids, bases, and oxidizers[10].

3. Waste Collection and Containerization:

  • Use a designated, compatible, and properly sealed hazardous waste container. The container must be in good condition, free from leaks or cracks[12].

  • The original container is often the best choice for storing the waste[13].

  • Ensure the container is kept closed except when adding waste to prevent the release of vapors[7][12].

4. Labeling:

  • Label the waste container with the words "Hazardous Waste" as soon as the first amount of waste is added[8][12].

  • The label must clearly identify the contents, including the full chemical name: "this compound". Avoid using abbreviations or chemical formulas[7][12].

  • Include the approximate quantity or concentration of the waste.

5. Storage:

  • Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory[9][14].

  • The storage area should be a cool, dry, and well-ventilated location, away from incompatible materials[10].

  • Ensure the container is within a secondary containment system to mitigate potential spills[12].

6. Disposal Request and Pickup:

  • Once the container is nearly full, or in accordance with your institution's policies, arrange for its disposal through your organization's EHS department.

  • Follow the specific procedures for requesting a hazardous waste pickup[14].

Disposal of Contaminated Materials

Any materials, such as pipette tips, gloves, or absorbent pads, that come into direct contact with this compound must also be disposed of as hazardous waste. These items should be collected in a separate, clearly labeled container for solid hazardous waste.

For empty containers that previously held this chemical, they should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste[12][13]. After triple-rinsing, the container can typically be disposed of as non-hazardous waste, but be sure to deface the original label[13].

Experimental Workflow: Disposal Procedure

Below is a diagram illustrating the logical flow of the disposal process for this compound.

G cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_storage Storage & Disposal A Don Personal Protective Equipment (PPE) B Work in a Ventilated Area (Fume Hood) A->B C Identify as Halogenated Hazardous Waste B->C D Select Compatible & Labeled Waste Container C->D E Transfer Waste to Container D->E F Segregate from Non-Halogenated and Incompatible Wastes E->F G Securely Close Container F->G H Store in Designated Satellite Accumulation Area (SAA) G->H I Arrange for EHS Pickup H->I J Document Waste Disposal I->J

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Information for Handling 5-Bromo-1-methylisoindoline hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This document provides comprehensive, step-by-step guidance for the safe handling, storage, and disposal of 5-Bromo-1-methylisoindoline hydrochloride, a compound that requires careful management due to its potential hazards. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with several potential hazards. It may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] A thorough understanding of these risks is the first step in safe handling.

A comprehensive personal protective equipment (PPE) plan is mandatory to mitigate these risks. The following table summarizes the recommended PPE for handling this and similar halogenated aromatic compounds.[2]

Protection Type Recommended Equipment Purpose
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors that can cause serious eye damage.[2][3][4]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene), a chemically resistant apron or lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation.[2][3][4] It is important to consult with the glove manufacturer to ensure compatibility with the specific chemical.[3][4]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.Minimizes inhalation of dust or vapors, which can cause respiratory tract irritation.[2][3][4]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure risk.

Preparation and Engineering Controls:
  • Work Area: All handling of this compound should be conducted in a properly functioning chemical fume hood.[3][4] Ensure the work area is clean and free of clutter.

  • Equipment: Have all necessary equipment, such as spatulas, weighing paper, and reaction vessels, readily available within the fume hood to avoid unnecessary movement.

Handling the Compound:
  • Personal Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly before breaks and immediately after handling the chemical.[3] Do not eat, drink, or smoke in the handling area.[1]

  • Weighing and Transfer:

    • Carefully weigh the required amount of the solid compound on weighing paper or in a suitable container within the fume hood.

    • Avoid generating dust.[5]

    • When transferring the compound, use a spatula or other appropriate tools to prevent spills.

  • Running Reactions:

    • Conduct all experimental procedures involving this compound within the chemical fume hood.

    • Keep containers tightly closed when not in use.[1]

Storage:
  • Store the compound in a well-ventilated, dry place.[1]

  • Keep the container tightly closed to prevent moisture absorption and contamination.[1]

  • Store locked up and away from incompatible materials such as strong oxidizing agents.[1][6]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material, including empty containers, contaminated gloves, and weighing paper, in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Procedure:

    • Dispose of the contents and container in accordance with all applicable local, regional, and national regulations.[1]

    • This should be done through an appropriate treatment and disposal facility.[1]

    • Never dispose of this chemical down the drain or in regular trash.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Exposure Type First-Aid Measures
Inhalation Remove the person to fresh air and keep them comfortable for breathing. Get medical help if you feel unwell.[1]
Skin Contact Take off contaminated clothing immediately. Wash the affected area with plenty of water. If skin irritation occurs, get medical help.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
Ingestion Rinse mouth. Get medical help.[1]

For spills, evacuate the area if necessary. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container.[7]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

SafeHandlingWorkflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Weigh_Chemical Weigh Compound in Hood Prepare_Hood->Weigh_Chemical Perform_Experiment Perform Experiment in Hood Weigh_Chemical->Perform_Experiment Segregate_Waste Segregate Contaminated Waste Perform_Experiment->Segregate_Waste Dispose_Waste Dispose in Labeled Hazardous Waste Container Segregate_Waste->Dispose_Waste Decontaminate_Area Decontaminate Work Area Dispose_Waste->Decontaminate_Area Remove_PPE Remove PPE Decontaminate_Area->Remove_PPE

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.